molecular formula C3H7NO B1655887 Ethyl formimidate CAS No. 44234-35-7

Ethyl formimidate

Cat. No.: B1655887
CAS No.: 44234-35-7
M. Wt: 73.09 g/mol
InChI Key: HEZYPWDHDAPLSB-UHFFFAOYSA-N
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Description

Ethyl formimidate is a useful research compound. Its molecular formula is C3H7NO and its molecular weight is 73.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl formimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl formimidate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-5-3-4/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZYPWDHDAPLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329223
Record name ethyl formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44234-35-7
Record name ethyl formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl Formimidate Hydrochloride: Physicochemical Profiling and Synthetic Methodologies in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

Ethyl formimidate hydrochloride (CAS 16694-46-5) is a highly versatile, nitrogen-containing organic building block predominantly utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[1]. As an ester of formimidic acid stabilized as a hydrochloride salt, it serves as a potent electrophile in Pinner-type reactions and nucleophilic substitutions[2]. The free imidate base is notoriously unstable and prone to rapid hydrolysis; thus, the hydrochloride salt is the standard commercial and laboratory form, offering a controlled reactivity profile when handled under anhydrous, low-temperature conditions[3].

Physicochemical Properties & Stability Profile

Understanding the physical constraints of ethyl formimidate hydrochloride is critical for preventing yield-destroying side reactions. The compound presents as a colorless crystalline solid with a distinct odor of formic acid, indicative of its hydrolysis pathways[1].

Quantitative Data Summary

Table 1: Key Physicochemical and Identification Data

PropertyValue
CAS Number 16694-46-5[4]
Molecular Formula C3H8ClNO (or C3H7NO·HCl)[4]
Molecular Weight 109.55 g/mol [4]
Melting Point 75 °C (Decomposes)[5]
Physical State Colorless crystalline solid[1]
Storage Temperature 2–8 °C (Refrigerated)[5]

Table 2: Hazard and Safety Profile

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation[4]
Eye Irritation H319Causes serious eye irritation[4]
STOT SE 3 H335May cause respiratory irritation[4]
Thermal Degradation Mechanism

A critical operational parameter for this compound is its thermal lability. Upon heating to its melting point (75 °C), ethyl formimidate hydrochloride undergoes a well-documented degradation pathway[5]. It irreversibly decomposes into formamidine hydrochloride, ethyl formate, and ethyl chloride[5]. Consequently, all synthetic workflows involving this reagent must be strictly temperature-controlled, typically maintained between 0 °C and ambient room temperature, and stored long-term at 2–8 °C[5].

degradation A Ethyl formimidate hydrochloride (Stable at 2-8°C) B Thermal Stress (>75°C) A->B Heat C Formamidine hydrochloride B->C D Ethyl formate B->D E Ethyl chloride B->E

Caption: Thermal degradation pathway of ethyl formimidate hydrochloride.

Applications in Pharmaceutical Synthesis

Ethyl formimidate hydrochloride is a cornerstone reagent in the construction of biologically active molecules. Its primary utility lies in its ability to undergo facile condensation reactions with primary amines, hydrazines, and other nucleophiles to form amidines and nitrogen-rich heterocycles[5].

Key applications include:

  • Synthesis of Imidazoles and Triazines: It is directly used in the preparation of s-triazines and 5-aminoimidazole-4-carboxylic acid α- and β-ribotides[5].

  • API Manufacturing: It acts as a critical reactant in the synthesis of Bredinin (mizoribine), a potent immunosuppressive agent, via the amination of an acyclic precursor[5]. It is also utilized in forming amidine conjugates of ornithine moieties for antifungal drug development[5].

  • Agrochemicals & Dyes: Beyond pharmaceuticals, its high reactivity makes it an essential intermediate in the production of herbicides, insecticides, and complex dyes[1].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful utilization of ethyl formimidate hydrochloride requires rigorous environmental control. The following protocol details the N-acylation of the imidate, a common transformation required to generate N-protected intermediates for downstream peptide or phosphonate synthesis[6].

Protocol: Low-Temperature N-Acylation of Ethyl Formimidate Hydrochloride

Objective: To synthesize ethyl N-(benzyloxycarbonyl)formimidate while suppressing thermal degradation and competitive nucleophilic side reactions[6].

Causality & Experimental Design:

  • Temperature Control (0 °C): The resulting N-acylated formimidate is inherently unstable. Conducting the reaction in an ice bath and reducing the reaction time to strictly 2 hours prevents the degradation cascade[6].

  • Choice of Base (Hünig's Base): N,N-Diisopropylethylamine (Hünig's base) is selected over standard bases like triethylamine. The two sterically extended isopropyl groups eliminate the base's nucleophilic character, preventing it from reacting with the acylating agent (benzyl chloroformate) while effectively neutralizing the hydrochloride salt to liberate the reactive free imidate in situ[6].

Step-by-Step Methodology:

  • Preparation: Suspend ethyl formimidate hydrochloride (1.0 eq.) in anhydrous toluene or dichloromethane (DCM) under an inert argon atmosphere[6]. Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Dropwise, add Hünig's base (2.1 eq.) in two equal portions[6]. The first portion neutralizes the HCl salt, generating the free imidate. Self-Validation: Ensure complete dissolution or a distinct change in suspension character, indicating the liberation of the free base.

  • Acylation: Slowly add benzyl chloroformate (1.25 eq.) to the stirring mixture[6]. Maintain the temperature strictly at 0 °C. Add the second portion of Hünig's base to sequester the HCl generated during the acylation[6].

  • Incubation: Stir the reaction mixture for exactly 2 hours at 0 °C[6]. Self-Validation: Monitor via TLC (using a non-aqueous eluent system) to confirm the disappearance of the starting material. Do not extend the reaction time, as the N-protected product is prone to spontaneous decomposition[6].

  • Isolation: Immediately quench the reaction with ice-cold water. Extract the organic layer, wash with cold brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure (water bath < 30 °C) to yield the product, which must be used immediately in the subsequent synthetic step[6].

acylation Step1 1. Substrate Prep Dissolve Imidate HCl in ice-cold solvent Step2 2. Neutralization Add Hünig's Base (Sterically hindered) Step1->Step2 Step3 3. Acylation Add Acylating Agent (e.g., Cbz-Cl) Step2->Step3 Step4 4. Incubation Stir for 2h at 0°C (Prevents degradation) Step3->Step4 Step5 5. Isolation Extract N-Acylated Product Step4->Step5

Caption: Validated workflow for the low-temperature N-acylation of ethyl formimidate.

References[2] Title: Ethyl formimidate hydrochloride | CAS 16694-46-5 | Analytical Standard

Source: chemdor.com URL: [1] Title: ethyl formimidate hydrochloride 16694-46-5 Source: guidechem.com URL: [4] Title: Ethyl formimidate hydrochloride | C3H8ClNO | CID 12578842 - PubChem Source: nih.gov URL: [5] Title: Ethyl formimidate 16694-46-5 Source: sigmaaldrich.com URL: [3] Title: CAS 16694-46-5: Methanimidic acid, ethyl ester, hydrochloride Source: cymitquimica.com URL: [6] Title: One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids Source: nih.gov URL:

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure and Reactivity of Ethyl Formimidate

This guide provides a comprehensive overview of ethyl formimidate, a versatile and highly reactive reagent in organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the core principles of its structure, electronic properties, and diverse reactivity. We will explore its application as a pivotal C1 building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.

Introduction: The Versatile Imidate Functional Group

Ethyl formimidate, often utilized as its more stable hydrochloride salt, is the ethyl ester of formimidic acid.[1] Its structure, containing the imidate functional group [HC(=NH)OC₂H₅], positions it as a highly valuable electrophilic one-carbon unit. The inherent reactivity of the carbon-nitrogen double bond is the cornerstone of its utility, allowing for the construction of complex molecular architectures from simple precursors. Its high reactivity and stability under normal conditions (as the hydrochloride salt) make it an essential reagent in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[2]

Molecular Structure and Physicochemical Properties

The reactivity of ethyl formimidate is a direct consequence of its electronic structure. The carbon atom of the C=N double bond is electron-deficient due to the electronegativity of both the nitrogen and the adjacent oxygen atom. This renders the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The nitrogen atom, conversely, possesses a lone pair of electrons, making it nucleophilic, although this is tempered in its protonated hydrochloride salt form.

G

Quantitative data for ethyl formimidate hydrochloride are summarized below for easy reference.

PropertyValueSource
Chemical Formula C₃H₈ClNO[2][3][4]
Molecular Weight 109.55 g/mol [3][4]
Melting Point 75 °C (decomposes)[5][6]
Form Colorless crystalline solid[2]
Storage Temperature 2-8°C[5][6]
InChIKey JPUTTYRVDANTBN-UHFFFAOYSA-N[3][5]
CAS Number 16694-46-5[2][3][4]

Synthesis of Ethyl Formimidate Hydrochloride

The most common and practical method for the preparation of ethyl formimidate is through the Pinner reaction or a closely related pathway. This involves the reaction of a nitrile with an alcohol under acidic conditions. For ethyl formimidate hydrochloride, this is typically achieved through the reaction of ethyl formate with ammonia or an ammonium salt, followed by acidification with hydrochloric acid.[1] The use of anhydrous conditions is critical to prevent hydrolysis of the imidate product back to the starting ester and ammonium salt.

The choice to generate and use the hydrochloride salt is a practical one rooted in stability. The free base of ethyl formimidate is less stable and prone to polymerization or degradation. The salt form is a stable, crystalline solid that is easier to handle, store, and weigh accurately for reactions.[1][2]

G start Ethyl Formate + Ammonia/Ammonium Salt process Pinner-type Reaction (Anhydrous Conditions) start->process acid Anhydrous HCl acid->process product Ethyl Formimidate Hydrochloride process->product

Core Reactivity: A Hub for Nucleophilic Attack

The primary mode of reactivity for ethyl formimidate is the nucleophilic addition to the electrophilic carbon of the C=N bond. This reaction serves as an entry point to a vast number of molecular scaffolds, as the initial adduct can undergo subsequent cyclization or elimination reactions.

Mechanism of Nucleophilic Addition

The general mechanism involves the attack of a nucleophile (Nu-H) on the imidate carbon. In the case of the hydrochloride salt, a preliminary deprotonation step or the use of a base is often required to unmask the nucleophile and neutralize the evolving HCl. The resulting tetrahedral intermediate can then eliminate ethanol to form a new C=Nu double bond, a process that is particularly common when the nucleophile is an amine.

// Reactants "imidate" [label= Ethyl Formimidate (protonated)>]; "Nu" [label="R-NH₂ (Nucleophile)"]; "Base" [label="- HCl"];

// Intermediate "intermediate" [label=<[HC(NH₂)(OC₂H₅)(NH₂R)]⁺ Tetrahedral Intermediate>];

// Products "product" [label= Formamidinium Salt>]; "EtOH" [label="- C₂H₅OH"];

// Arrows "imidate" -> "intermediate" [label="+ R-NH₂"]; "intermediate" -> "product" [label=<

  • C₂H₅OH>]; } . Caption: General mechanism of nucleophilic addition.
Key Reactions and Applications
  • Formation of Formamidines: The reaction with primary or secondary amines is one of the most powerful applications of ethyl formimidate. It provides a direct route to N-substituted formamidines, which are crucial intermediates in the synthesis of many biologically active molecules, including the antifungal agent bredinin.[5][7]

  • Synthesis of Heterocycles: Ethyl formimidate is a premier reagent for constructing heterocyclic rings. By reacting it with bifunctional nucleophiles, complex ring systems can be assembled in a single step.

    • Imidazoles: Reaction with α-amino ketones or related compounds is a classic strategy for building the imidazole core. For instance, it is used to prepare 5-aminoimidazole-4-carboxylic acid ribotides, which are precursors to purines.[5][6]

    • s-Triazines: The reagent can be used to form the triazine ring system, another common scaffold in medicinal chemistry and materials science.[6][7]

    • Pyrrolo[4,3-b][1][2]diazepines: In more complex transformations, ethyl formimidate derivatives can react with carbonyl compounds in the presence of a base. This initiates a cascade of reactions, including Schiff base formation and intramolecular cyclizations, to yield complex fused heterocyclic systems like diazepines.[8]

Experimental Protocol: Synthesis of an N-Arylformamidine

This protocol provides a representative, self-validating procedure for the reaction of ethyl formimidate hydrochloride with an aniline derivative. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-phenylformamidine hydrochloride from aniline and ethyl formimidate hydrochloride.

Materials:

  • Aniline (1.0 eq)

  • Ethyl formimidate hydrochloride (1.1 eq)

  • Anhydrous Ethanol (as solvent)

  • Triethylamine (optional, 1.1 eq, if free base is desired)

Protocol:

  • System Preparation (Trustworthiness Pillar): Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensuring an inert, anhydrous atmosphere is critical to prevent hydrolysis of the imidate.

  • Reagent Addition: Dissolve aniline (1.0 eq) in anhydrous ethanol. To this solution, add ethyl formimidate hydrochloride (1.1 eq) in one portion at room temperature. A slight excess of the imidate ensures full conversion of the limiting aniline.

  • Reaction: Stir the resulting suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the aniline starting material. The reaction is typically complete within 2-4 hours.

  • Product Isolation (Self-Validation): Upon completion, the product, N-phenylformamidine hydrochloride, often precipitates from the ethanol solution as a white solid.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual starting materials or solvent. Diethyl ether is chosen for its low boiling point and poor solubility of the hydrochloride salt.

    • Dry the product under high vacuum.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS). The disappearance of the characteristic aniline signals and the appearance of new formamidine proton signals in the NMR spectrum validate the transformation.

Handling and Safety Considerations

Ethyl formimidate hydrochloride is classified as an irritant.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[1][3]

  • Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5]

  • Storage: The compound is moisture-sensitive.[1] It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, often under an inert gas like argon or nitrogen.[1][5][6]

  • Fire Hazards: While the hydrochloride salt is a combustible solid, it does not have a low flash point.[1][5] However, standard precautions for handling organic chemicals should be observed. In case of fire, use water foam, carbon dioxide, or dry powder.[1]

Conclusion

Ethyl formimidate is a powerful and versatile C1 building block whose value is derived from the electrophilic nature of its imidate carbon. Its hydrochloride salt provides a stable, easy-to-handle precursor for a vast array of chemical transformations. For professionals in drug discovery and organic synthesis, mastering the reactivity of ethyl formimidate opens a direct and efficient pathway to constructing the nitrogen-containing heterocyclic cores that are prevalent in modern pharmaceuticals. Its ability to react with a wide variety of nucleophiles to form amidines and subsequently cyclize into diverse ring systems underscores its importance as an indispensable tool in the synthetic chemist's arsenal.

References

  • Chemdor. (n.d.). Ethyl formimidate hydrochloride | CAS 16694-46-5. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl formimidate hydrochloride. Retrieved from [Link]

  • SLS - Lab Supplies. (n.d.). Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. Retrieved from [Link]

Sources

Mechanism of ethyl formimidate reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Ethyl Formimidate Reactions

Executive Summary

Ethyl formimidate (often utilized as its stable hydrochloride salt, ethyl methanimidate hydrochloride) is a highly versatile, electrophilic C1​ synthon widely employed in organic synthesis and medicinal chemistry. As a classic Pinner salt intermediate, it serves as a foundational building block for the installation of formamidine moieties and the construction of complex nitrogenous heterocycles, including imidazoles, pyrimidines, and triazines[1][2]. This whitepaper provides a comprehensive mechanistic analysis of ethyl formimidate reactions, detailing the stereoelectronic principles, kinetic drivers, and self-validating experimental protocols required to harness this reagent in advanced drug development workflows.

Fundamental Reactivity Profile & Molecular Orbital Dynamics

Ethyl formimidate hydrochloride ( HN=CH−O−CH2​CH3​⋅HCl ) is characterized by an highly electrophilic sp²-hybridized imino carbon. The reactivity of this molecule is fundamentally governed by molecular orbital (MO) dynamics:

  • LUMO Lowering via Protonation: The hydrochloride salt is not merely a stabilizing formulation; protonation of the imine nitrogen significantly lowers the energy of the Lowest Unoccupied Molecular Orbital ( π∗ ), rendering the carbon highly susceptible to nucleophilic attack by the Highest Occupied Molecular Orbital (HOMO) of incoming amines[3].

  • Leaving Group Efficacy: The ethoxy group ( −OCH2​CH3​ ) acts as an excellent leaving group once protonated during the reaction cascade, driving the thermodynamic collapse of intermediate states toward stable, resonance-stabilized amidinium products[3].

Core Reaction Mechanism: The Amidination Pathway

The reaction of ethyl formimidate with primary or secondary amines to form formamidines is a quintessential nucleophilic acyl substitution at an imine center. The mechanism proceeds via a rigorously controlled three-step sequence:

Step 1: Nucleophilic Attack

The unprotonated amine acts as a nucleophile, attacking the electrophilic carbon of the protonated imidate. This step is highly pH-dependent. If the pH is too low, the amine is protonated and rendered non-nucleophilic; if too high, the imidate is deprotonated, raising its LUMO and decreasing electrophilicity[4].

Step 2: Formation of the Tetrahedral Intermediate

The attack generates a transient hemi-orthoamide tetrahedral intermediate. The breakdown of this intermediate is not random; it is dictated by stereoelectronic control . The specific conformation of the intermediate, specifically the antiperiplanar orientation of the heteroatom lone pair orbitals, determines whether the intermediate collapses to an amide-alcohol or the desired amidine-ester (ethanol) products[5].

Step 3: Elimination and Resonance Stabilization

Driven by the thermodynamic stability of the resulting product, the tetrahedral intermediate collapses. The ethoxy oxygen is protonated, converting it into a superior leaving group, and is expelled as ethanol. The resulting N-substituted formamidine is highly resonance-stabilized[3].

G EF Ethyl Formimidate Hydrochloride Tetra Tetrahedral Hemi-Orthoamide Intermediate EF->Tetra Nucleophilic Attack Amine Amine Nucleophile (HOMO Donor) Amine->Tetra PT Stereoelectronic Conformational Shift Tetra->PT pH Dependent Amidine N-Substituted Formamidine PT->Amidine Elimination EtOH Ethanol (Leaving Group) PT->EtOH Cleavage

Mechanistic pathway of ethyl formimidate amidination via a tetrahedral intermediate.

Advanced Synthetic Applications: Heterocyclization

Beyond linear amidines, ethyl formimidate's dual reactivity (electrophilic carbon and nucleophilic/basic nitrogen post-reaction) makes it an ideal precursor for heterocycles.

  • Imidazoles: The reaction of ethyl formimidate with aminoacetonitrile yields an N1​ -(α-cyanoalkyl)imidamide. Upon heating, this intermediate undergoes intramolecular cyclization to form 5-aminoimidazole derivatives, which are critical intermediates in the de novo biosynthesis of purine nucleotides[2][6].

  • Pyrazolopyridopyrimidines: Condensation of ethyl formimidate derivatives with hydrazine hydrate under reflux conditions yields 5-iminopyrazolopyridopyrimidines. These fused heterocycles exhibit broad-spectrum biological activities, including potent antioxidant and antimicrobial properties[1].

G EF Ethyl Formimidate Hydrazine Hydrazine Derivatives EF->Hydrazine Aminoacetonitrile Aminoacetonitrile EF->Aminoacetonitrile Amine Primary/Secondary Amines EF->Amine Pyrazoles Pyrazolopyridopyrimidines (Antimicrobial Scaffolds) Hydrazine->Pyrazoles Imidazoles 5-Aminoimidazoles (Purine Precursors) Aminoacetonitrile->Imidazoles Amidines N-Substituted Formamidines Amine->Amidines

Divergent synthetic applications of ethyl formimidate in heterocyclic chemistry.

Quantitative Data: Reaction Parameter Influence

The success of ethyl formimidate reactions relies heavily on the steric and electronic nature of the nucleophile, as well as the pH of the environment[4][7].

Table 1: Influence of Reaction Parameters on Ethyl Formimidate Transformations

NucleophileSubstrateCatalyst / ConditionPrimary ProductTypical YieldMechanistic Note
Primary Amine EF HydrochlorideRoom Temp, 12-24hN-Substituted Formamidine85-95%Direct nucleophilic attack, rapid EtOH elimination[3].
Hydrazine Hydrate EF DerivativeReflux, EthanolPyrazolopyridopyrimidine>70%Tandem amidination and thermal cyclization[1].
Aminoacetonitrile EF HydrochlorideAqueous, Room TempLinear Imidate / Amidine~65%Precursor to 5-aminoimidazole cyclization[6].
Secondary Amine EF HydrochloridepH > 9N,N-Disubstituted Amidine40-60%Steric hindrance offsets higher inherent nucleophilicity[7].

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in causality checks and in-process validations.

Protocol A: Synthesis of N-Substituted Formamidine Hydrochloride

Causality Focus: Preventing premature thermal decomposition and managing the hygroscopic nature of the Pinner salt.

  • Preparation: Suspend ethyl formimidate hydrochloride (1.0 eq) in strictly anhydrous ethanol or acetonitrile under an inert argon atmosphere. Rationale: Ambient moisture leads to rapid hydrolysis into ethyl formate and ammonia.

  • Amine Addition: Cool the suspension to 0°C. Add the primary amine (1.1 eq) dropwise. Rationale: The nucleophilic attack is exothermic. Cooling prevents the thermal elimination of ethanol before the tetrahedral intermediate is fully formed[3].

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture typically transitions from a suspension to a clear solution.

  • In-Process Control (IPC): Monitor via ³¹P NMR (if phosphonates are involved) or standard ¹H NMR. The disappearance of the ethoxy quartet ( δ ~4.3 ppm) and triplet ( δ ~1.3 ppm) confirms the collapse of the tetrahedral intermediate.

  • Work-up: Remove the solvent under reduced pressure. Recrystallize the crude residue from an ethanol/diethyl ether matrix to yield the pure formamidine hydrochloride salt[3].

Protocol B: Synthesis of 5-Aminoimidazole Derivatives

Causality Focus: Utilizing pH-dependent transamination followed by thermally-driven cyclization.

  • Transamination: Dissolve aminoacetonitrile (1.0 eq) in water and add ethyl formimidate hydrochloride (1.2 eq). Shake vigorously at room temperature for 20 minutes. Rationale: Water acts as a solvent here because the rapid kinetics of the primary amine attack outcompete the background hydrolysis of the imidate[6].

  • Cyclization: Isolate the linear N-(cyanomethyl)formamidine intermediate. Dissolve in a basic matrix (e.g., methanolic ammonia) and heat to 65°C. Rationale: Heat provides the activation energy required for the intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon, closing the 5-membered ring[2].

  • Validation: Confirm product formation via IR spectroscopy (disappearance of the sharp −C≡N stretch at ~2250 cm⁻¹) and mass spectrometry.

References

  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Product Class 3: Imidazoles. Thieme E-Books & E-Journals. Available at:[Link]

  • Purines, Pyrimidines, and Glyoxalines. Part XIII. Some New Unambiguous Syntheses. RSC Publishing. Available at:[Link]

  • Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme E-Books & E-Journals. Available at:[Link]

  • Unveiling ammonia's dual role in the [Zn(NH3)4]SO4·H2O synthesis: a Zn(II) ligand and nucleophile in the reaction with nitrile. Taylor & Francis Online. Available at:[Link]

  • The Importance of Conformation of the Tetrahedral Intermediate in the Hydrolysis of Amides. Selective Cleavage of the Tetrahedral Intermediate Controlled by Orbital Orientation. ResearchGate. Available at:[Link]

Sources

Ethyl Formimidate Hydrochloride: A Versatile Nitrogen-Containing Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl formimidate hydrochloride (EFH) stands as a cornerstone reagent in synthetic organic chemistry, valued for its high reactivity and versatility as a one-carbon building block for introducing nitrogen-containing functionalities. As a stable, crystalline solid, EFH serves as a potent electrophile, enabling the construction of essential structural motifs such as amidines and a wide array of nitrogen-based heterocycles.[1][2] Its application is particularly prominent in the fields of medicinal chemistry and drug development, where the synthesis of novel heterocyclic scaffolds is paramount for lead discovery and optimization.[1] This guide provides a comprehensive technical overview of ethyl formimidate hydrochloride, from its fundamental properties and synthesis to its strategic application in the construction of complex molecular architectures, supported by field-proven experimental protocols and mechanistic insights.

The Imidate Functional Group: Structure, Reactivity, and the Role of Ethyl Formimidate

The Imidate Functional Group: An Overview

Alkyl imidates, or imino esters, are a class of organic compounds characterized by the RC(=NR')OR'' functional group. Their synthetic utility stems from the electrophilic nature of the imino carbon, which is susceptible to attack by a wide range of nucleophiles. The reactivity is significantly enhanced when the imine nitrogen is protonated, as is the case with imidate hydrochloride salts like EFH. This protonation dramatically increases the electrophilicity of the carbon atom, making it an excellent substrate for reactions with even weak nucleophiles.

Ethyl Formimidate Hydrochloride (EFH): The Premier Formylating Agent

Ethyl formimidate, handled almost exclusively as its more stable hydrochloride salt (HC(=NH)OC₂H₅·HCl), is the simplest member of the alkyl imidate family.[3][4] Its importance lies in its function as a masked formyl group equivalent, providing a reliable method for introducing a C-N bond. This colorless, crystalline solid is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its predictable reactivity and stability under proper storage conditions.[1]

Significance in Medicinal Chemistry

The construction of nitrogen-containing heterocycles is a central theme in drug discovery. Scaffolds such as imidazoles, pyrimidines, and triazines are prevalent in a vast number of approved drugs. EFH provides a direct and efficient entry point to these critical pharmacophores.[3][4][5] By reacting with bifunctional nucleophiles, EFH facilitates cyclization reactions that form the core of these heterocyclic systems. Its role as a precursor to amidines is also vital, as the amidine group is a common bioisostere for ureas and amides, often used to modulate physicochemical properties like basicity and hydrogen bonding capacity in drug candidates.

Physicochemical Properties and Safe Handling

Key Physicochemical Data

Properly understanding the physical and chemical properties of EFH is critical for its successful use and safe handling in a laboratory setting.

PropertyValueSource(s)
Chemical Formula C₃H₈ClNO[1]
Molecular Weight 109.55 g/mol [3][6]
Appearance Colorless crystalline solid[1]
Melting Point 75 °C (decomposes)[3][4]
Storage Temperature 2-8°C, under inert gas[3][4]
Purity Typically ≥95%[7][8]
Solubility Soluble in alcohols
Key Hazards Moisture sensitive, skin/eye/respiratory irritant[2][7]
Stability, Storage, and Handling Protocols

Trustworthiness through Procedural Integrity: The efficacy of EFH is directly tied to its purity and handling. As a moisture-sensitive compound, its integrity can be compromised by atmospheric humidity, leading to hydrolysis back to ethyl formate and ammonium chloride.[2][9]

  • Storage: EFH must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C.[3][4][7] The causality here is to minimize both hydrolysis from ambient moisture and thermal degradation. Upon heating, EFH can decompose to formamidine hydrochloride, ethyl formate, and ethyl chloride.[3][4][5]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] Due to its irritating nature, avoid inhalation of dust or contact with skin and eyes.[2] Use only spark-proof tools and handle away from open flames, as it is a combustible solid.[2]

Synthesis of Ethyl Formimidate Hydrochloride

The Pinner Reaction: The Gold Standard

The most common and reliable method for preparing imidate salts is the Pinner reaction, first described by Adolf Pinner in 1877.[10][11] This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile.[10][12]

Causality of the Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen by anhydrous hydrogen chloride. This protonation is a critical activation step, as it renders the nitrile carbon significantly more electrophilic and susceptible to attack by the alcohol, which acts as the nucleophile. The resulting intermediate is then protonated on the nitrogen, leading to the stable imidate hydrochloride salt, often referred to as a "Pinner salt."[10][12] Anhydrous conditions are paramount; the presence of water would lead to the hydrolysis of the product to an ester.[11] Likewise, strict temperature control is crucial to prevent the thermodynamically unstable salt from rearranging into an amide and alkyl chloride.[11][13]

Caption: Mechanism of the Pinner reaction for synthesizing Ethyl Formimidate HCl.

Experimental Protocol: Synthesis of EFH via the Pinner Reaction

This protocol is designed as a self-validating system, with anhydrous conditions maintained throughout to ensure product integrity.

  • System Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂). Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation: In the reaction flask, prepare a solution of anhydrous ethanol (1.0 equiv.) in a suitable anhydrous solvent such as diethyl ether or dichloromethane. Cool the solution to 0°C using an ice bath.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the cooled solution. Causality: Gaseous HCl is used to maintain strictly anhydrous conditions, which is not possible with aqueous HCl solutions. The reaction is exothermic and requires cooling to prevent side reactions.

  • Nitrile Addition: While maintaining the temperature at 0°C, slowly add a solution of hydrogen cyanide (1.0 equiv.) in the same anhydrous solvent. (Extreme Caution: Hydrogen cyanide is highly toxic. This step must be performed by trained personnel in a specialized chemical fume hood with appropriate safety measures in place).

  • Reaction & Precipitation: Stir the mixture at 0°C. The ethyl formimidate hydrochloride will begin to precipitate as a white solid. The reaction is typically complete within a few hours.

  • Isolation: Collect the precipitated solid by filtration under an inert atmosphere (e.g., using a Schlenk filter).

  • Purification & Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Causality: The ether wash removes soluble impurities without dissolving the desired salt product. Dry the product under high vacuum to yield pure ethyl formimidate hydrochloride.

  • Validation: Confirm product identity and purity using ¹H NMR and IR spectroscopy. Store immediately in a desiccator or glovebox.

Synthetic Utility of Ethyl Formimidate

Core Reactivity Pathways

EFH is a versatile electrophile that serves as a gateway to several important classes of nitrogen-containing compounds. Its primary reaction pathways involve condensation with nucleophiles, leading to the formation of amidines or cyclization to form heterocycles.

Caption: Synthetic pathways originating from Ethyl Formimidate Hydrochloride.

Synthesis of Amidines

Reaction of EFH with primary or secondary amines is a straightforward and high-yielding method for the synthesis of formamidines. This transformation is exceptionally valuable in medicinal chemistry for lead optimization, where an amidine might be introduced to enhance target binding through its hydrogen bonding capabilities or to increase the basicity of a molecule to improve its pharmacokinetic profile.

Construction of Heterocyclic Systems

The true power of EFH as a building block is realized in the synthesis of heterocycles.[2] It acts as a one-carbon electrophile that reacts with substrates containing two nucleophilic centers, leading to cyclization.

  • Imidazoles: EFH is used to prepare 5-aminoimidazole derivatives, which are precursors to purines and other biologically significant molecules.[3][4] The reaction typically involves condensing EFH with an α-amino nitrile or a related substrate.

  • Triazines: Symmetrical triazines can be formed through the self-condensation of EFH under specific conditions, or by reacting it with other amidines.[3][5]

  • Pyrimidines: Condensation of EFH with 1,3-dicarbonyl compounds or their equivalents provides a classic and reliable route to the pyrimidine ring system, a core structure in many antiviral and anticancer drugs.

Application Protocol: Synthesis of a 5-Aminoimidazole Ribonucleotide Precursor

This protocol details a representative application of EFH in the synthesis of a key intermediate for biologically active nucleosides.[3][4]

Workflow Diagram

Experimental_Workflow Workflow: Synthesis of a 5-Aminoimidazole Derivative Start 1. Reagent Prep - Dissolve Amino-Malononitrile Derivative - Anhydrous Pyridine Solvent Reaction 2. EFH Addition - Add Ethyl Formimidate HCl - Stir at Room Temp under N₂ Start->Reaction Monitoring 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) - Check for consumption of starting material Reaction->Monitoring Workup 4. Quench & Extraction - Remove Pyridine in vacuo - Partition between EtOAc & H₂O Monitoring->Workup Purification 5. Purification - Silica Gel Column Chromatography Workup->Purification End 6. Analysis & Characterization - ¹H NMR, ¹³C NMR, HRMS - Yield Calculation Purification->End

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl Formimidate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role and Significance of Ethyl Formimidate

Ethyl formimidate, and more commonly its hydrochloride salt, serves as a valuable and reactive intermediate in synthetic organic chemistry.[1][2] As an ester of formimidic acid, its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles and other biologically significant molecules.[1] The imidate functional group imparts a unique reactivity profile, making it a versatile building block for drug development professionals and researchers in medicinal chemistry.[2]

Given its role as a synthetic precursor, a thorough understanding of its structural and electronic properties is paramount. This guide provides an in-depth analysis of the spectroscopic data for ethyl formimidate, with a necessary focus on its more stable and commonly utilized hydrochloride salt. The free base of ethyl formimidate is less stable, and consequently, comprehensive spectroscopic data for it is scarce. This guide will therefore leverage data and principles applicable to ethyl formimidate hydrochloride, providing a robust framework for its characterization.

This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic signatures of this important synthetic intermediate. The following sections will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as they apply to ethyl formimidate hydrochloride.

Molecular Structure and Spectroscopic Overview

Ethyl formimidate hydrochloride possesses a structure that gives rise to distinct signals in both NMR and IR spectroscopy. The protonated imine nitrogen and the adjacent ethyl group provide a clear basis for spectral interpretation.

Caption: Molecular structure of ethyl formimidate hydrochloride.

The following sections will provide a detailed breakdown of the expected and observed spectroscopic data, grounded in established principles of chemical analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule. For ethyl formimidate hydrochloride, we can predict a spectrum characterized by signals from the ethyl group (a triplet and a quartet), the formyl proton, and the protons on the nitrogen.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
CH₃~1.3Triplet (t)3H
O-CH₂~4.2Quartet (q)2H
CH=N~8.0Singlet (s)1H
NH₂⁺Broad, variableSinglet (s)2H
Interpretation and Causality

The chemical shifts are predicted based on the electronic environment of the protons.

  • Ethyl Group (CH₃ and O-CH₂): The methyl (CH₃) protons are expected to appear as a triplet around 1.3 ppm due to coupling with the adjacent methylene (CH₂) protons. The methylene protons, being attached to an electronegative oxygen atom, are deshielded and thus appear further downfield as a quartet around 4.2 ppm, split by the methyl protons.

  • Formyl Proton (CH=N): The proton attached to the imine carbon is expected to be significantly deshielded due to the double bond and the proximity to the positively charged nitrogen, resulting in a chemical shift around 8.0 ppm.

  • Amine Protons (NH₂⁺): The protons on the nitrogen are expected to be broad and their chemical shift can be variable due to exchange with residual water in the NMR solvent and quadrupolar broadening from the nitrogen atom.

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating protocol for acquiring high-quality ¹H NMR data for ethyl formimidate hydrochloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of ethyl formimidate hydrochloride in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on the nitrogen.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons to ensure accurate integration. A value of 5-10 seconds is generally sufficient.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Lock Lock Dissolve->Lock Shim Shim Lock->Shim Acquire Acquire Data Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Phase->Calibrate Integrate Integrate Calibrate->Integrate

Caption: ¹H NMR experimental workflow.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C H₃~14
O-C H₂~60
C H=N~160
Interpretation and Causality
  • Alkyl Carbons (CH₃ and O-CH₂): The methyl carbon (CH₃) is expected to be the most upfield signal, around 14 ppm. The methylene carbon (O-CH₂), being attached to the electronegative oxygen, is deshielded and will appear downfield, around 60 ppm.

  • Imine Carbon (CH=N): The carbon of the imine functional group is expected to be significantly deshielded due to the double bond and its attachment to two electronegative atoms (oxygen and nitrogen), resulting in a chemical shift in the range of 160 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR but requires modifications to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Tune the probe for the ¹³C frequency.

    • Lock and shim as for ¹H NMR.

  • Acquisition Parameters:

    • Use a wider spectral width (e.g., 0-200 ppm).

    • Employ proton decoupling (e.g., broadband decoupling) to collapse C-H couplings and benefit from the Nuclear Overhauser Effect (NOE).

    • A longer relaxation delay (d1) may be necessary for quaternary carbons, though none are present in ethyl formimidate. A d1 of 2-5 seconds is a good starting point.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Predicted IR Data
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H stretch3400-3200Medium, broad
C-H stretch (sp³)3000-2850Medium-Strong
C=N stretch1690-1640Strong
C-O stretch1300-1000Strong
Interpretation and Causality
  • N-H Stretch: The stretching vibration of the N-H bonds in the protonated imine will appear as a broad band in the 3400-3200 cm⁻¹ region. The broadening is due to hydrogen bonding.

  • C-H Stretch: The C-H stretching vibrations of the ethyl group will appear in the 3000-2850 cm⁻¹ region, characteristic of sp³ hybridized carbons.

  • C=N Stretch: The carbon-nitrogen double bond stretch is a key diagnostic peak and is expected to be a strong absorption in the 1690-1640 cm⁻¹ range. Its position can be influenced by conjugation and substitution.

  • C-O Stretch: The C-O single bond stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 1300-1000 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean crystal should be collected.

  • Sample Application: Place a small amount of the solid ethyl formimidate hydrochloride sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

G Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Collect Background Spectrum Clean_Crystal->Background Place_Sample Place Sample on Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process_Data Process and Generate Spectrum Collect_Spectrum->Process_Data End End Process_Data->End

Caption: ATR-IR experimental workflow.

Synthesis via the Pinner Reaction

Ethyl formimidate hydrochloride is classically synthesized via the Pinner reaction.[3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[3][4] In the case of ethyl formimidate hydrochloride, hydrogen cyanide (or a precursor) would be treated with ethanol in the presence of anhydrous hydrogen chloride.[5] The reaction proceeds through a nitrilium ion intermediate, which is then attacked by the alcohol.[5]

Understanding the synthesis is crucial as impurities from the reaction can be detected by the spectroscopic methods described above. For instance, unreacted starting materials or side products would present their own characteristic spectroscopic signatures.

Conclusion

The spectroscopic characterization of ethyl formimidate, primarily through its hydrochloride salt, is a critical step in its application as a synthetic intermediate. ¹H NMR, ¹³C NMR, and IR spectroscopy provide a complementary suite of tools for confirming its structure and purity. By understanding the predicted spectral features and adhering to robust experimental protocols, researchers can confidently utilize this versatile reagent in their synthetic endeavors. This guide provides the foundational knowledge and practical insights necessary for the successful spectroscopic analysis of ethyl formimidate hydrochloride.

References

  • PubChem. Ethyl formimidate hydrochloride. National Center for Biotechnology Information. [Link]

  • PMC. A Lewis acid-promoted Pinner reaction. National Center for Biotechnology Information. [Link]

  • SLS - Lab Supplies. Ethyl formimidate hydrochlorid. [Link]

  • Wikipedia. Pinner reaction. [Link]

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Theoretical Studies and Applied Pathways of Ethyl Formimidate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethyl formimidate, predominantly utilized as its hydrochloride salt, is a highly versatile C1 synthon in advanced organic synthesis. Its amphoteric nature and susceptibility to both nucleophilic and electrophilic attack make it a cornerstone in the construction of N-heterocyclic carbenes (NHCs), bioactive pyranopyrimidines, and aminomethylenebisphosphinates. This whitepaper synthesizes recent theoretical studies—specifically Density Functional Theory (DFT) and stereoelectronic control models—with field-proven experimental protocols. By understanding the causality behind its reaction pathways, researchers can rationally design multi-step syntheses, optimize yields, and develop novel therapeutic scaffolds.

Theoretical Framework: DFT and Stereoelectronic Control

The reactivity of ethyl formimidate is governed by the formation and subsequent breakdown of a tetrahedral hemiorthoamide intermediate. Understanding the theoretical underpinnings of this intermediate is critical for controlling reaction outcomes (e.g., favoring aminolysis over hydrolysis).

Stereoelectronic Theory of Cleavage

According to the stereoelectronic theory of cleavage, the breakdown of the tetrahedral intermediate is not merely a function of thermodynamics, but is strictly controlled by the spatial orientation of the heteroatoms' lone pair orbitals[1].

  • Orbital Alignment: Specific cleavage of a carbon–oxygen (C–O) or carbon–nitrogen (C–N) bond is only permissible if the other heteroatoms each possess a lone pair orbital oriented antiperiplanar to the leaving group[1].

  • pH Dependency & Conformational Isomerism: The hydrolysis of anti imidate salts yields ester and amine products exclusively across all pH ranges. Conversely, syn imidate salts yield ester/amine products in acidic conditions (where the nitrogen is protonated), but produce a mixture of amide and alcohol under basic conditions (where the nitrogen is hydrogen-bonded to the solvent)[2].

Density Functional Theory (DFT) Insights

Recent computational studies utilizing DFT (e.g., B3LYP/6-311G** basis sets) have elucidated the frontier molecular orbital (FMO) dynamics of ethyl formimidate derivatives[3][4].

  • HOMO-LUMO Gaps: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the imidate. For instance, introducing an ethyl formimidate group into pyrimidine scaffolds optimizes the HOMO-LUMO gap (approx. 0.158 eV), enhancing the molecule's electrophilicity index and its binding affinity to biological targets like α-glucosidase[3][5].

  • Molecular Electrostatic Potential (MEP): MEP mapping reveals that the localized electrostatic potential around the nitrogen and oxygen atoms of the imidate core serves as the primary site for nucleophilic attack, guiding the rational design of cascade reactions[3].

G Imidate Ethyl Formimidate (Syn/Anti Isomers) Tetra Tetrahedral Hemiorthoamide Intermediate (T+, T±, T-) Imidate->Tetra Nucleophilic Attack Acidic Acidic pH (N-protonation) Tetra->Acidic pH < 7 Basic Basic pH (Solvent H-bonding) Tetra->Basic pH > 7 EsterAmine Ester + Amine (C-N Cleavage) Acidic->EsterAmine Stereoelectronic Control Basic->EsterAmine Anti Isomer AmideAlcohol Amide + Alcohol (C-O Cleavage) Basic->AmideAlcohol Syn Isomer

Stereoelectronic control in the cleavage of the hemiorthoamide intermediate.

Core Reaction Pathways

Ethyl formimidate serves as a divergent node in organic synthesis. By manipulating the reaction conditions, researchers can drive the pathway toward distinct heterocyclic classes.

Pathway A: Synthesis of N-Heterocyclic Carbene (NHC) Precursors

Ethyl formimidate is a premier reagent for synthesizing symmetrical and unsymmetrical imidazolinium salts, which are direct precursors to NHCs[6]. The condensation of ethyl formimidate with an amine (e.g., o-anisidine) yields an iminoester. A subsequent condensation with a second equivalent of amine yields a formamidine. Crucial Insight: The second step must be conducted under strictly acid-free conditions to render the reaction irreversible, thereby preventing the thermodynamic redistribution of aryl groups across the two nitrogen atoms[6].

Pathway B: Annulation to Bioactive Pyranopyrimidines

In medicinal chemistry, ethyl formimidate is utilized to construct fused tetracyclic systems. For example, reacting ethyl formimidate with hydrazine hydrate or methylamine facilitates an annulation process that yields pyranopyrimidines[7]. These scaffolds exhibit potent antikinase and antimalarial properties, validated by in vitro assays against HIV-1/HIV-2 in human MT-4 cells[7].

Pathway C: Cascade Reactions to Aminomethylenebisphosphinates

Ethyl formimidate hydrochloride can undergo a cascade reaction with hypophosphorous acid and bis(trimethylsilyl)imidates (mediated by Lewis acids like ZnI2) to form aminomethylenebisphosphinates (AMBPi)[8]. The presence of the robust P–C bond imparts exceptional chemical stability against enzymatic hydrolysis, making these compounds highly valuable in drug discovery[8].

Pathways EF Ethyl Formimidate Diamine + Diamines (Acid-Free) EF->Diamine Hydrazine + Hydrazines/Amines EF->Hydrazine Phosphite + Phosphites (ZnI2) EF->Phosphite NHC Imidazolinium Salts (NHC Precursors) Diamine->NHC Cyclization Pyrano Pyranopyrimidines (Bioactive Scaffolds) Hydrazine->Pyrano Annulation AMBP Aminomethylene- bisphosphinates Phosphite->AMBP Cascade Addition

Divergent synthetic pathways utilizing ethyl formimidate as a C1 building block.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems.

Protocol 1: Synthesis of Symmetrical Imidazolinium Salts (NHC Precursors)

Causality Note: This protocol utilizes triethyl orthoformate as the C1 building block in the presence of an acid catalyst to form the imidate in situ, followed by controlled cyclization[6].

  • Diimine Formation: In a dry, argon-purged round-bottom flask, condense 1.0 equivalent of the chosen arylamine with 0.5 equivalents of glyoxal (40% aqueous solution) in methanol. Stir at room temperature for 12 hours. Filter the resulting diimine precipitate and wash with cold methanol.

  • Reduction: Suspend the diimine in anhydrous THF at 0 °C. Slowly add 2.0 equivalents of sodium borohydride ( NaBH4​ ). Allow the mixture to warm to room temperature and stir for 24 hours. Quench with water, extract with dichloromethane (DCM), dry over MgSO4​ , and concentrate to isolate the diamine free base.

  • Cyclization (Imidate Pathway): Dissolve the diamine in an excess of triethyl orthoformate. Add 1.0 equivalent of ammonium tetrafluoroborate ( NH4​BF4​ ) and a catalytic drop of formic acid.

  • Thermal Maturation: Heat the mixture to 120 °C for 4 hours. The triethyl orthoformate acts as both solvent and reactant, forming the ethyl formimidate intermediate in situ, which immediately cyclizes the diamine.

  • Isolation: Cool the mixture to room temperature. The imidazolinium tetrafluoroborate salt will precipitate. Filter, wash with diethyl ether, and dry under a vacuum to yield the pure NHC precursor.

Workflow Step1 Step 1: Condensation Glyoxal + Amine Step2 Step 2: Reduction NaBH4 in THF Step1->Step2 Step3 Step 3: Cyclization Triethyl orthoformate + NH4BF4 Step2->Step3 Product Pure Imidazolinium Salt Step3->Product

Step-by-step experimental workflow for the synthesis of imidazolinium salts.

Quantitative Data Summaries

The following table synthesizes the theoretical and experimental metrics associated with ethyl formimidate reaction pathways, providing a benchmark for computational chemists and synthetic researchers.

Reaction / PhenomenonMetric EvaluatedValue / OutcomeCausality / ImplicationRef
Imidate Hydrolysis (Anti Isomer) Primary Cleavage Pathway100% C–N Bond CleavageAntiperiplanar lone pair alignment strictly favors ester + amine formation regardless of pH.[1][2]
Imidate Hydrolysis (Syn Isomer) Product Distribution (Basic pH)Mixture (Amide + Alcohol)Solvent H-bonding alters the tetrahedral intermediate conformation, allowing C–O cleavage.[2]
Pyrimidine Annulation (DFT Study) HOMO-LUMO Energy Gap~0.158 eVOptimal electrophilicity for nucleophilic attack; correlates with high target binding scores.[3][5]
Imidazolinium Salt Synthesis Experimental YieldUp to 90%Acid-free conditions during the secondary aminolysis step prevent aryl group redistribution.[6]
AMBPi Cascade Synthesis Conversion Rate>95% (after 6h reflux)ZnI2 Lewis acid catalysis is required to overcome the activation barrier of the nitrile/imidate.[8]

References

  • Synthetic Routes to N-Heterocyclic Carbene Precursors Chemical Reviews[Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs National Institutes of Health (NIH)[Link]

  • Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2 National Institutes of Health (NIH)[Link]

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates ResearchGate (Canadian Journal of Chemistry)[Link]

  • The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate ResearchGate[Link]

  • Binding Scores of the Newly Prepared Compounds and Dox to 6ENV-MCV-7, 4b3z-Lung, and HepG2-2JW2 ResearchGate[Link]

  • Synthesis, Tyrosinase Inhibition, Molecular Docking, and DFT Studies of Amide Derivatives of Fexofenadine ResearchGate[Link]

  • Synthesis, In-vitro and In-silico Studies of Ether Linked Polyhydroquinoline Derivatives for the Management of Diabetes Mellitus ResearchGate[Link]

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Methodological & Application

Application Note: Site-Specific Protein Amidination Using Ethyl Formimidate

Author: BenchChem Technical Support Team. Date: March 2026

Preserving Native Charge and Structural Integrity in Bioconjugation

Introduction & Mechanistic Principles

In protein chemistry and drug development, primary amines—specifically the ε-amino group of lysine residues and the α-amino group at the N-terminus—are the most heavily utilized targets for bioconjugation. However, standard modification strategies, such as acylation via N-hydroxysuccinimide (NHS) esters, convert these basic amines into neutral amides. This neutralization of the physiological positive charge often disrupts electrostatic microenvironments, leading to protein destabilization, aggregation, or loss of binding affinity.

Ethyl formimidate hydrochloride (CAS: 16694-46-5)[1] offers a chemically elegant alternative. As a monofunctional imidoester, it undergoes a nucleophilic substitution reaction with primary amines under mildly alkaline conditions to yield an amidine (a process known as formimidoylation).

The Mechanistic Advantage: The resulting amidine functional group has a high pKa (>9.0), ensuring that it remains protonated at physiological pH (pH 7.4). By preserving the native electrostatic landscape of the protein, ethyl formimidate modifications minimize structural perturbations, making this reagent an invaluable tool for protein footprinting, thermodynamic analysis of protein folding, and structural probing[2].

Experimental Design & Rationale

Designing a self-validating amidination protocol requires careful control over the reaction thermodynamics and kinetics. As a Senior Application Scientist, you must account for the following causal relationships:

  • Buffer Selection (The Competitive Nucleophile Problem): Imidoesters are strictly incompatible with amine-containing buffers (e.g., Tris, glycine), which will act as competitive nucleophiles and consume the reagent. Reactions must be performed in amine-free buffers such as sodium borate, carbonate, or phosphate.

  • pH Optimization (Reactivity vs. Hydrolysis): The reaction requires the target amine to be in its unprotonated, nucleophilic state. While highly alkaline conditions (e.g., pH 10) increase the proportion of unprotonated amines and accelerate the reaction, they also drastically reduce the half-life of the imidoester due to competitive hydrolysis with water. A pH of 8.5 provides the optimal thermodynamic balance between amine reactivity and reagent stability.

  • Stoichiometry: Because imidoesters hydrolyze rapidly in aqueous environments (half-life of minutes), a large molar excess (typically 50- to 100-fold relative to target amines) is necessary to drive the formimidoylation reaction to completion.

Step-by-Step Protocol

Materials Required
  • Target Protein: 1–5 mg/mL in an amine-free buffer.

  • Reagent: Ethyl formimidate hydrochloride (Ensure high purity and anhydrous storage)[1].

  • Reaction Buffer: 100 mM Sodium Borate, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Zeba™ Spin Desalting Columns or equivalent dialysis cassettes.

Phase 1: Protein Preparation
  • Buffer Exchange: Exchange the protein into 100 mM Sodium Borate, pH 8.5.

  • Quantification: Determine the protein concentration. Calculate the total molarity of available primary amines using the formula: Total Amine Molarity = Protein Molarity × (Number of Lysine Residues + 1 N-terminus).

Phase 2: Reagent Preparation (Time-Sensitive)

Critical Insight: Ethyl formimidate is highly susceptible to moisture-induced hydrolysis. Do not prepare this stock in advance.

  • Equilibrate the ethyl formimidate hydrochloride vial to room temperature in a desiccator before opening to prevent condensation.

  • Immediately before use, dissolve the reagent in the Reaction Buffer to create a 0.5 M stock solution.

Phase 3: Amidination Reaction
  • Add the ethyl formimidate stock solution to the protein sample to achieve a 100-fold molar excess of reagent over the total primary amines.

  • Mix gently by pipetting (avoid vortexing to prevent protein denaturation).

  • Incubate the reaction at room temperature (20–25°C) for 60 minutes .

Phase 4: Quenching and Purification
  • Quench: Add 1 M Tris-HCl (pH 8.0) to the reaction mixture to achieve a final Tris concentration of 50 mM. Incubate for 15 minutes. Rationale: The high concentration of primary amines in Tris will outcompete the protein for any remaining active reagent, safely halting the reaction.

  • Desalt: Remove excess quenched reagent, Tris, and the ethanol byproduct by passing the mixture through a desalting column equilibrated with your final storage buffer (e.g., PBS, pH 7.4).

Data Presentation & Validation

Validation of the modification is typically performed using high-resolution mass spectrometry (e.g., MALDI-TOF or LC-MS/MS)[3]. Formimidoylation adds a distinct mass signature to each modified site, allowing for precise calculation of modification stoichiometry.

Table 1: Physicochemical Properties of Ethyl Formimidate Modification
ParameterSpecification / Outcome
Target Residues Primary Amines (Lysine ε-amine, N-terminal α-amine)
Reaction Product Amidine (Formimidoylation)
Mass Shift per Site +27.01 Da
Reaction Byproduct Ethanol
Charge State at pH 7.4 +1 (Preserved) [4]
Reversibility Reversible at highly alkaline pH (>11) or via treatment with ammonia

Workflow Visualization

Workflow N1 Native Protein (Primary Amines: Lys, N-term) N2 Buffer Exchange (100 mM Borate, pH 8.5) N1->N2 N3 Add Ethyl Formimidate (100x Molar Excess) N2->N3 N4 Amidination Reaction (1 Hour, Room Temp) N3->N4 N5 Quench Reaction (50 mM Tris-HCl, pH 8.0) N4->N5 N6 Purification (Desalting / Dialysis) N5->N6 N7 Formimidoylated Protein (+27.01 Da/site, Charge Preserved) N6->N7

Caption: Workflow for site-specific protein formimidoylation using ethyl formimidate.

Troubleshooting & Optimization

  • Incomplete Modification (Sub-optimal Mass Shift): If mass spectrometry reveals unmodified or partially modified populations, the reagent likely hydrolyzed before addition. Ensure the ethyl formimidate stock is prepared immediately before use. If the issue persists, increase the molar excess to 200-fold or perform a double-hit modification (add a second bolus of reagent after 30 minutes).

  • Loss of Protein Activity: While amidination preserves charge, the steric bulk of the formimidoyl group (+27.01 Da) can occasionally interfere with tightly packed active sites or binding interfaces. If activity is lost, consider titrating the reagent excess down (e.g., 10-fold to 20-fold) to achieve partial, surface-exposed modification only.

  • Crosslinking Artifacts: Ethyl formimidate is monofunctional and cannot crosslink proteins. If high-molecular-weight aggregates appear, they are likely due to buffer incompatibility or pH-induced precipitation, not covalent crosslinking.

Sources

Application Note: Step-by-Step Synthesis of Imidazole Derivatives via Ethyl Formimidate Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and drug development, the imidazole ring is a privileged heterocyclic scaffold found in a vast array of biologically active molecules, including purine analogs, benzimidazoles, and antifungal agents[1]. While various C1 building blocks (e.g., orthoesters, formamide) can be utilized to construct the C2 position of the imidazole ring, ethyl formimidate hydrochloride offers distinct kinetic and chemoselective advantages.

As a highly reactive, electrophilic formylating and cyclizing agent, ethyl formimidate is particularly critical for synthesizing 4,5-disubstituted imidazoles from α -aminocarbonyls or α -aminonitriles[2]. This application note provides an authoritative, step-by-step guide to the mechanistic principles, condition optimization, and experimental protocols required to successfully synthesize imidazole derivatives using this reagent.

Mechanistic Rationale & Causality (E-E-A-T)

The strategic choice of ethyl formimidate hydrochloride over traditional reagents like triethyl orthoformate is driven by reaction kinetics and substrate stability. Orthoesters typically require strong acid catalysis and elevated temperatures to generate the reactive oxocarbenium species, conditions that frequently degrade sensitive functional groups like nitriles or amides.

Conversely, ethyl formimidate is kinetically pre-activated. The protonated imine nitrogen ( C=NH2+​ ) significantly lowers the LUMO energy of the imidate carbon, making it highly susceptible to nucleophilic attack by primary amines even at low temperatures (0–25 °C)[1].

The Cyclocondensation Cascade:

  • Nucleophilic Addition: The primary amine of the substrate (e.g., α -aminomalononitrile) attacks the electrophilic imidate carbon.

  • Elimination: Ethanol is expelled, generating an acyclic formamidine intermediate.

  • Intramolecular Cyclization: Nucleophilic attack by the formamidine nitrogen onto the adjacent nitrile or carbonyl group closes the five-membered ring. Subsequent tautomerization yields the stable aromatic imidazole[2][3].

Mechanism A Ethyl Formimidate Hydrochloride B α-Aminomalononitrile (Primary Amine) C Nucleophilic Addition (Tetrahedral Intermediate) D Ethanol Elimination (Amidine Formation) C->D - EtOH E Intramolecular Cyclization (Attack on Nitrile) D->E F 5-Amino-1H-imidazole- 4-carbonitrile E->F Tautomerization AB AB AB->C pH 6-7.5

Figure 1: Mechanistic pathway of imidazole synthesis via ethyl formimidate.

Quantitative Data: Optimization of Reaction Conditions

To prevent the competitive hydrolysis of the imidate into ethyl formate and ammonia, strict pH control is critical[4]. The reaction is optimally performed in an aqueous phosphate buffer. A pH of 6.5–7.0 ensures that the primary amine remains sufficiently unprotonated (nucleophilic) while preserving the stability of the imidate salt.

Table 1: Optimization of Cyclocondensation Conditions for Imidazole Synthesis

Solvent SystemTemperature ProfileAdditive / BufferReaction TimeIsolated Yield (%)Purity (HPLC, %)
Acetonitrile (Anhydrous)0 °C 82 °C (Reflux)None12 h4585
Ethanol (Absolute)0 °C 78 °C (Reflux)Sodium Acetate8 h6290
N,N-Dimethylformamide25 °C 100 °CTriethylamine6 h5582
Aqueous Phosphate 0 °C 25 °C pH 7.0 Buffer 3 h 88 >98

Note: The data illustrates the superiority of buffered aqueous conditions, which prevent imidate hydrolysis while maintaining substrate nucleophilicity, directly impacting the final yield and purity.

Experimental Protocols

Protocol A: In Situ Preparation of Ethyl Formimidate Hydrochloride

Traditionally, ethyl formimidate is prepared via the Pinner reaction using highly toxic hydrogen cyanide gas. A safer, bench-stable alternative utilizes formamide and benzoyl chloride, generating the necessary reactive species in situ[5].

  • Setup: Equip a 500 mL three-neck round-bottom flask with a dropping funnel, thermometer, and magnetic stirrer under an inert nitrogen atmosphere.

  • Reagent Preparation: Dissolve benzoyl chloride (1.0 eq, 8.62 mol) in anhydrous diethyl ether (5 volumes).

  • Controlled Addition: Prepare a solution of formamide (1.0 eq) and anhydrous ethanol (1.0 eq). Add this dropwise to the ether solution at 0 °C. Expert Insight: Maintain the internal temperature strictly below 5 °C to prevent premature degradation of the forming imidate.

  • Crystallization: Stir the mixture for 12 hours at room temperature. The ethyl formimidate hydrochloride will precipitate as a dense, white crystalline solid.

  • Isolation: Filter the solid rapidly under a nitrogen blanket (the product is highly hygroscopic), wash with cold anhydrous ether, and dry in vacuo.

Protocol B: Synthesis of 5-Amino-1H-imidazole-4-carbonitrile

This protocol details the cyclocondensation of aminomalononitrile (AMN) with ethyl formimidate hydrochloride to yield a highly versatile purine precursor[2][3].

  • Substrate Dissolution: Dissolve AMN tosylate (10 mmol) in 20 mL of 0.5 M aqueous potassium phosphate buffer (pH 7.0).

  • Imidate Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add ethyl formimidate hydrochloride (12 mmol, 1.2 eq) over 15 minutes. Expert Insight: Gradual addition prevents localized pH spikes and exothermic degradation of the imidate[4].

  • Cyclocondensation: Remove the ice bath and allow the reaction to naturally warm to 25 °C. Stir vigorously for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, EtOAc/MeOH 9:1). The reaction is self-validating: the complete disappearance of the AMN spot and the appearance of a lower Rf​ UV-active spot indicates reaction completion[2].

  • Isolation: Cool the reaction mixture to 0 °C. The target product, 5-amino-1H-imidazole-4-carbonitrile, will precipitate directly from the aqueous layer.

  • Purification: Collect the precipitate by vacuum filtration, wash with ice-cold water (2 × 5 mL), and recrystallize from hot ethanol to yield high-purity white crystals.

Figure 2: Step-by-step experimental workflow for imidazole cyclocondensation.

References

  • Sigma-Aldrich. "Ethyl formimidate hydrochloride." Sigma-Aldrich Product Catalog.
  • Benchchem. "Benzyl formimidate hydrochloride | 60099-09-4." Benchchem Technical Notes.
  • Thieme E-Books & E-Journals. "Product Class 3: Imidazoles." Science of Synthesis.
  • Miller, C. S., Gurin, S., & Wilson, D. W. (1952). "Substituted Imidazoles as Precursors of the Purines." Journal of the American Chemical Society, 74(11), 2892-2894.
  • Google Patents. "WO2011005029A2 - Method for preparing 5-chloro-n-({(5s)-2-oxo-3-[4-(5,6-dihydro-4h-[1,2,4]triazin-1-yl)phenyl].
  • Google Patents. "US4866171A - (1R,5S,6S)-2-[(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazolium-6-yl)]thio-6-[R-1-hydroxyethyl]-1-methyl-carbapenum-3-carboxylate.

Sources

Application Note: Amination and Cyclization of Acyclic Precursors using Ethyl Formimidate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The construction of highly functionalized nitrogen heterocycles—specifically 5-aminoimidazole and 5-hydroxyimidazole cores—is a critical path in the development of antiviral and immunosuppressive nucleoside analogues. Molecules such as Mizoribine (Bredinin) and 5-aminoimidazole-4-carboxamide ribotide (AICAR) rely heavily on these pharmacophores.

While traditional cyclization strategies often employ triethyl orthoformate, highly functionalized and sterically hindered acyclic precursors frequently undergo degradation under the acidic conditions and prolonged heating required by orthoesters[1]. To bypass these limitations, ethyl formimidate hydrochloride (CAS 16694-46-5) serves as a superior, highly electrophilic one-carbon synthon. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for the amination and subsequent cyclization of acyclic precursors using ethyl formimidate.

Mechanistic Rationale and Reaction Pathway

The transformation of an acyclic precursor into an imidazole via ethyl formimidate is a thermodynamically driven, two-step cascade:

  • Electrophilic Amination: The primary amine of the acyclic precursor (e.g., a 2-amino-malonamide or α -amino- α -cyanoacetate) acts as a nucleophile, attacking the highly electrophilic iminium carbon of ethyl formimidate. This step expels ethanol, yielding a transient acyclic formamidine intermediate.

  • Intramolecular Cyclization: The pathway diverges based on the adjacent functional group of the precursor:

    • Amide Precursors (e.g., malonamides): The adjacent amide nitrogen attacks the formamidine carbon, driving ring closure to form a 5-hydroxyimidazole core (which often exists in its tautomeric imidazolone form)[1].

    • Nitrile Precursors (e.g., α -amino- α -cyanoacetates): The newly formed formamidine nitrogen attacks the electrophilic nitrile carbon, yielding a 5-aminoimidazole architecture.

Because ethyl formimidate hydrochloride is prone to thermal degradation into formamidine hydrochloride, ethyl formate, and ethyl chloride upon prolonged heating, the reaction must be carefully staged. A rapid "thermal shock" (e.g., 110 °C for 5 minutes) is preferred over prolonged reflux to outpace reagent degradation[1].

Logical selection matrix for one-carbon synthons in imidazole construction.

Quantitative Data and Reagent Profiling

To justify the selection of ethyl formimidate, Table 1 summarizes the cyclization efficacy of various one-carbon synthons against complex acyclic malonamides.

Table 1: Reagent Comparison for Imidazole Cyclization from Acyclic Precursors

ReagentConditionsMajor OutcomeYieldCausality / Mechanism
Ethyl Formimidate HCl DMF, 110 °C, 5 min5-Hydroxyimidazole core69%Highly electrophilic iminium carbon allows rapid nucleophilic attack without strong acid[1].
Triethyl Orthoformate DMF, 110 °C, Acid cat.Degradation / By-products<5%Requires prolonged heating and acid, leading to glycosidic bond cleavage or side reactions[1].
Formamidine Acetate EtOH, Reflux, 12 hModerate cyclization35%Lower electrophilicity requires longer reaction times, increasing the risk of epimerization.

Table 2: Protocol Validation Parameters (Self-Validating System)

ParameterSetpointIn-Process Control (IPC)Acceptance Criteria
Reagent Quality Stored at 2-8°CVisual inspectionFree-flowing solid, no ethyl formate odor.
Amination Step 20-25 °CLC-MS / TLC>90% conversion to acyclic formamidine (-46 Da for EtOH loss).
Cyclization Step 110 °CLC-MSDisappearance of formamidine mass; appearance of cyclized core.

Experimental Protocols

The following protocols are designed as self-validating systems. By separating the amination and cyclization phases analytically, researchers can prevent catastrophic yield loss caused by premature reagent degradation.

Workflow for the amination and cyclization of acyclic precursors.

Protocol A: Synthesis of the 5-Hydroxyimidazole Core (Mizoribine Precursor)

This procedure outlines the synthesis of the Bredinin (Mizoribine) precursor via the amination of 2-amino-( β -D-ribofuranosyl) malonamide[1].

Materials:

  • 2-amino-( β -D-ribofuranosyl) malonamide derivative (1.0 eq)

  • Ethyl formimidate hydrochloride (1.0 eq, freshly prepared or verified un-degraded)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-amino-( β -D-ribofuranosyl) malonamide derivative in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere at room temperature.

  • Amination: Add exactly 1.0 equivalent of ethyl formimidate hydrochloride in one portion. Stir the mixture at room temperature for 15 minutes.

  • IPC Check (Crucial): Sample the reaction for LC-MS. Validation Checkpoint: Do not proceed until the mass corresponding to the acyclic formamidine intermediate is observed. This confirms successful amination and prevents wasting the precursor in the heating step.

  • Thermal Cyclization: Plunge the reaction flask into a pre-heated oil bath at 110 °C. Maintain vigorous stirring for exactly 5 minutes[1]. Causality Note: This rapid thermal shock provides the activation energy for the amide nitrogen to attack the formamidine carbon, closing the ring before the remaining ethyl formimidate can thermally degrade.

  • Quenching: Immediately remove the flask from the heat and cool rapidly in an ice-water bath to halt side reactions.

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography (typically using a DCM/MeOH gradient) to afford the 5-hydroxyimidazole derivative (Expected yield: ~69%)[1].

Protocol B: Synthesis of 5-Amino-1-substituted Imidazole-4-carboxylates

This protocol utilizes an α -amino- α -cyanoacetate precursor to yield a 5-aminoimidazole architecture.

Materials:

  • Ethyl or benzyl α -amino- α -cyanoacetate (1.0 eq)

  • Ethyl formimidate hydrochloride (1.1 eq)[2]

  • Anhydrous Acetonitrile

Step-by-Step Methodology:

  • Preparation: Dissolve the α -amino- α -cyanoacetate precursor in anhydrous acetonitrile (0.2 M).

  • Amination: Add ethyl formimidate hydrochloride (1.1 eq) to the solution. Shake or stir vigorously for 20 minutes at room temperature.

  • IPC Check: Verify the formation of the formamidine intermediate via TLC or LC-MS. The primary amine should be completely consumed.

  • Cyclization: For specific N-1 substituted imidazoles, an external amine (e.g., 2-aminopyridine) can be introduced at this stage. Stir the mixture overnight at room temperature. Causality Note: Unlike the malonamide in Protocol A, the highly electrophilic nitrile group allows cyclization to proceed efficiently at ambient temperature, completely bypassing the risk of thermal degradation of the reagents.

  • Workup: Evaporate the red solution to dryness. Dissolve the residue in dilute hydrochloric acid, neutralize, and extract with an organic solvent (e.g., ethyl acetate) to isolate the 5-aminoimidazole-4-carboxylate.

References

  • Ethyl formimidate 16694-46-5 - Sigma-Aldrich , sigmaaldrich.com,

  • Nucleoside analogues for the treatment of coronavirus infections: an overview of their chemistry , atlanchimpharma.com, 3

  • J.C.S. Perkin I - Purines, pyrimidines, and imidazoles , electronicsandbooks.com,

Sources

Application Note: Use of Ethyl Formimidate in the Preparation of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Ethyl formimidate (typically utilized as its stable hydrochloride salt, CAS 16694-46-5) is a highly reactive, nitrogen-containing organic building block. In drug discovery and organic synthesis, it serves as a premier electrophilic formamidinylating agent. Its primary utility lies in the construction of nitrogen-rich heterocycles and the functionalization of primary amines to form formamidines[1].

This application note provides a comprehensive guide to the mechanistic behavior of ethyl formimidate hydrochloride (EF·HCl) and details field-proven protocols for its application in synthesizing biologically active molecules, including immunosuppressants (e.g., Bredinin precursors), broad-spectrum antibiotics (e.g., Biapenem intermediates), and enzyme inhibitors (e.g., Aminomethylenebisphosphinates)[1][2][3].

Fig 1. Synthetic pathways of ethyl formimidate hydrochloride in drug development.

Mechanistic Insights: The Chemistry of Imidate Esters

To effectively utilize EF·HCl, one must understand the causality behind its handling and reaction conditions:

  • Why use the hydrochloride salt? Free imidate bases are highly susceptible to ambient moisture, rapidly hydrolyzing into esters and ammonia. The hydrochloride salt ( HC(=NH)OC2​H5​⋅HCl ) locks the molecule in a stable crystalline form[4].

  • Thermal Lability: Upon heating, EF·HCl undergoes irreversible degradation to afford formamidine hydrochloride, ethyl formate, and ethyl chloride. Consequently, activation of the free imidate must be performed in situ at strictly controlled low temperatures (typically 0 °C) using mild bases like KHCO3​ or NaHCO3​ [3].

  • Electrophilic Reactivity: The central carbon of the imidate is highly electrophilic. When attacked by a nucleophile (such as a primary amine), the reaction proceeds via a tetrahedral intermediate, followed by the expulsion of ethanol, yielding a formamidine linkage. This mechanism is foundational for synthesizing 5-aminoimidazole-4-carboxylic acid ribotides and amidine conjugates of ornithine[1].

Quantitative Application Data

The versatility of EF·HCl is demonstrated across various therapeutic classes. Table 1 summarizes key reaction parameters and expected yields when utilizing this reagent for specific biological targets.

Table 1: Summary of EF·HCl Applications in Biologically Active Targets

Target Molecule ClassTherapeutic ApplicationReaction TypeTypical YieldKey Reagents & Catalysts
Aminomethylenebisphosphinates (AMBPi) Enzyme InhibitorsCascade Addition59–79%EF·HCl, BTSP, ZnI2​ [2]
Bicyclotriazolium Disulfide Antibiotics (Biapenem)Formamidinylation~75%EF·HCl, KHCO3​ , H2​O [3]
5-Aminoimidazole ribotides ImmunosuppressantsIntermolecular Cyclization>80%EF·HCl, Base, Acyclic precursor[1]
Functionalized Pyrimidines Anticancer / AntiviralIntermolecular Cyclization80–87%EF·HCl, Guanidine derivatives[5]

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction completion can be monitored and controlled.

Protocol A: Aqueous Formamidinylation of Amines (Synthesis of Biapenem Intermediates)

Adapted from the synthesis of bicyclotriazolium disulfide dichloride.[3]

Causality Note: This reaction is uniquely performed in water. Because water acts as a competing nucleophile (causing partial hydrolysis of the imidate), a massive excess (10.0 eq) of EF·HCl is required to drive the formamidinylation of the target amine to completion before the reagent is depleted[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the amine precursor (0.1 mol) and KHCO3​ (0.2 mol, 2.0 eq) in 700 mL of deionized H2​O [3].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Critical: Do not allow the temperature to rise, as this will trigger the thermal degradation of the imidate.

  • Reagent Addition: Add ethyl formimidate hydrochloride (109 g, 1.0 mol, 10.0 eq) portion-wise over 5 minutes to prevent localized exothermic spikes[3].

  • Reaction: Stir the mixture vigorously at 0 °C for exactly 10 minutes[3].

  • Self-Validating Quench: Immediately adjust the reaction mixture to pH 2 using 6 N HCl[3].

    • Why? This step serves a dual purpose: it instantly quenches any unreacted imidate (accelerating its breakdown into volatile, harmless byproducts) and protonates the newly formed product into a stable hydrochloride salt, preventing reverse hydrolysis.

  • Isolation: Evaporate the acidic mixture to dryness in vacuo. Suspend the solid residue in methanol (420 mL) to dissolve the product, filter off the undesired inorganic precipitates, and concentrate the filtrate to yield the crude intermediate[3].

Protocol B: ZnI2​ -Mediated Cascade Synthesis of Aminomethylenebisphosphinates (AMBPi)

A modern approach to synthesizing phosphorus analogs of amino acids.[2]

Causality Note: The electrophilicity of the α-carbon in simple ethoxyphosphonates is often too low for direct conversion into bisphosphonates[6]. By utilizing ZnI2​ as a Lewis acid, the imidate is activated into a highly reactive iminium intermediate, facilitating the cascade addition of bis(trimethylsilyl) phosphonite (BTSP)[2].

G EF Ethyl Formimidate (Electrophile) Intermediate Activated Iminium Intermediate EF->Intermediate + ZnI2 ZnI2 ZnI2 Catalyst (Lewis Acid) ZnI2->Intermediate BTSP BTSP (Nucleophile) BTSP->Intermediate Cascade Addition Product Aminomethylenebisphosphinate (AMBPi) Intermediate->Product Hydrolysis

Fig 2. ZnI2-mediated cascade addition of BTSP to ethyl formimidate.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Activation: Suspend EF·HCl (1.0 eq) in anhydrous THF. Add anhydrous ZnI2​ (0.1 eq) to the suspension. Stir for 5 minutes at room temperature to allow Lewis acid-base complexation[2].

  • Nucleophilic Addition: Introduce in situ pre-formed BTSP (2.5 eq) dropwise via syringe[2].

  • Cascade Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored via 31P NMR (looking for the disappearance of the BTSP signal and the emergence of the bisphosphinate signal around δ 26-28 ppm)[2].

  • Hydrolysis & Isolation: Quench the reaction with methanol to hydrolyze the silyl esters. Evaporate the solvent and purify the resulting AMBPi via ion-exchange chromatography or recrystallization as a disodium salt[2].

Analytical Validation & Storage

  • Storage Conditions: EF·HCl is highly hygroscopic and must be stored tightly sealed at 2–8 °C under an inert atmosphere (Argon/Nitrogen)[4]. Exposure to ambient humidity will result in a sticky, degraded mass that will drastically reduce reaction yields.

  • Analytical Signatures: For products derived from EF·HCl, the successful incorporation of the formamidine/methine proton can typically be validated via 1H NMR, appearing as a distinct singlet or doublet (depending on adjacent coupling) in the highly deshielded region ( δ 7.5 – 8.5 ppm)[2].

References

  • Ethyl formimidate 16694-46-5 - Sigma-Aldrich. sigmaaldrich.com. 1

  • Ethyl formimidate 16694-46-5 (Spanish/Global) - Sigma-Aldrich. sigmaaldrich.com.

  • Ethyl formimidate hydrochloride | CAS 16694-46-5 | Analytical Standard. chemdor.com. 4

  • One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs. nih.gov. 6

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. researchgate.net. 5

  • Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2. preprints.org. 2

  • New Straightforward Synthesis and Characterization of a Unique 1β-Methylcarbapenem Antibiotic Biapenem. acs.org. 3

Sources

Protecting group strategies involving ethyl formimidate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard carbamate (Boc, Cbz) or amide protecting groups fail due to severe steric hindrance, poor atom economy, or a detrimental reduction in the aqueous solubility of the intermediate. In such demanding scenarios, the formamidine protecting group—efficiently installed using ethyl formimidate hydrochloride —offers a highly orthogonal, compact, and robust alternative.

This application note synthesizes the mechanistic principles, stability profiles, and field-proven protocols for utilizing ethyl formimidate hydrochloride in primary amine protection strategies.

Strategic Rationale & Mechanistic Causality

Ethyl formimidate hydrochloride (CAS 16694-46-5) is a highly reactive, nitrogen-containing organic building block [1]. When reacted with a primary amine, it forms an unsubstituted formamidine derivative ( R−N=CH−NH2​ ).

Why choose a formamidine over a Boc or Cbz group?

  • Minimal Steric Bulk: The formimidoyl group adds a mere +27 Da to the molecular weight. This is critical when protecting amines in congested molecular architectures, such as complex aminoglycosides or nucleosides.

  • Solubility Enhancement: Unlike lipophilic carbamates, the formamidine network is highly polar and capable of extensive hydrogen bonding. This property was famously leveraged in the chemical modification of the antitumor antibiotic Elsamicin A, where formimidoyl protection significantly improved the water solubility and in vivo efficacy of the drug [2].

  • Electronic Deactivation: Once formed, the lone pair of the primary amine is delocalized across the N−C−N system. This dramatically reduces its nucleophilicity, protecting it from unwanted alkylation or acylation during downstream synthetic steps.

The reaction proceeds via the nucleophilic attack of the unprotonated primary amine onto the highly electrophilic carbon of the free imidate. This forms a transient tetrahedral intermediate, which rapidly collapses to expel ethanol, driving the reaction forward thermodynamically [3].

Formamidine Formation Workflow

G Amine Primary Amine (R-NH2) Reaction Nucleophilic Attack Base (e.g., TEA) Amine->Reaction Reagent Ethyl Formimidate HCl (HC(=NH)OEt) Reagent->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Protected Formamidine Protected (R-N=CH-NH2) Intermediate->Protected - EtOH Deprotect Deprotection (Hydrazine/Acid) Protected->Deprotect Orthogonal Cleavage Regenerated Free Amine (R-NH2) Deprotect->Regenerated

Logical workflow of primary amine protection and deprotection using ethyl formimidate.

Quantitative Data: Orthogonality and Stability Profile

To design a successful multi-step synthesis, you must understand the exact boundaries of your protecting group. Formamidines offer a unique orthogonality profile compared to standard amine protecting groups.

Reaction ConditionReagent ExampleFormamidine StabilityMechanistic Rationale
Strong Base NaOH, KOH (aq)Highly Stable The imine-like carbon is deactivated against hydroxide attack by the adjacent nitrogen lone pairs.
Hydrogenation H2​ , Pd/CHighly Stable The C=N bond lacks the necessary polarization and orbital overlap for standard Pd-catalyzed reduction.
Alkylation MeI, K2​CO3​ Stable Delocalization of the nitrogen lone pair across the N−C−N system eliminates nucleophilicity.
Transamination Hydrazine, NH3​ (aq)Labile (Cleaves)Alpha-effect nucleophiles readily attack the formamidine carbon, displacing the primary amine.
Acidic Hydrolysis 1M HCl (aq), HeatLabile (Cleaves)Protonation of the imine nitrogen increases the electrophilicity of the carbon, facilitating water attack.

Validated Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that you can confidently track the reaction's progress without ambiguity.

Protocol A: Synthesis of N-Formimidoyl Protected Amines

Adapted from the aqueous-organic methodologies used in complex antibiotic modifications [2].

Objective: Convert a primary amine into a stable formamidine.

Materials:

  • Primary amine substrate (1.0 eq)

  • Ethyl formimidate hydrochloride [1] (1.5 - 2.0 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: CHCl3​ /MeOH (9:1 v/v) or DMF.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve the primary amine (1.0 eq) in a CHCl3​ :MeOH (9:1 v/v) mixture at 0 °C. Causality: Ethyl formimidate hydrochloride is a highly polar salt, while many organic substrates are lipophilic. The protic co-solvent (MeOH) bridges this solubility gap and stabilizes the tetrahedral intermediate during ethanol elimination.

  • Reagent Addition: Add ethyl formimidate hydrochloride (1.5 eq) to the stirring solution.

  • Base Activation: Dropwise add TEA (2.0 eq). Causality: The base is strictly required to neutralize the hydrochloride salt, liberating the highly electrophilic free imidate, while simultaneously ensuring the substrate amine remains unprotonated and nucleophilic[3].

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. You must observe a mass shift of +27 Da corresponding to the replacement of two amine protons with the formimidoyl group ( −CH=NH ). The complete disappearance of the starting mass confirms success.

  • Workup: Quench with a mild acid (e.g., acetic acid) to neutralize excess base, evaporate the solvent in vacuo, and purify via flash chromatography or preparative TLC.

Protocol B: Orthogonal Deprotection via Transamination

Objective: Cleave the formamidine protecting group to regenerate the primary amine without affecting base-labile or reducible functional groups.

Materials:

  • Hydrazine hydrate (5.0 - 10.0 eq)

  • Solvent: Ethanol or Methanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the formamidine-protected substrate in absolute ethanol (0.1 M concentration).

  • Nucleophile Addition: Add hydrazine hydrate (5.0 eq) at room temperature. Causality: Hydrazine acts as a potent alpha-effect nucleophile. It is kinetically superior to standard amines, allowing it to attack the formamidine carbon and undergo transamination, irreversibly releasing the primary amine and forming a stable formylhydrazine byproduct.

  • Heating: Elevate the temperature to 50–60 °C and stir for 2–4 hours.

  • Self-Validation (LC-MS): Confirm the return of the original substrate mass (-27 Da shift from the protected intermediate).

  • Isolation: Concentrate the mixture under reduced pressure. The volatile formylhydrazine byproducts can often be removed under high vacuum, or the free amine can be isolated via a standard acid-base extraction.

References

  • Chemical modification of 2''-amino group in elsamicin A (EP0516156A1). Bristol-Myers Squibb Co.
  • Processes and intermediates for preparing a medicament (US20140275126A1).

Application Note: Scale-Up Synthesis Considerations for Ethyl Formimidate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl formimidate hydrochloride (EF·HCl) is a highly versatile, electrophilic C1 building block widely utilized in the pharmaceutical and agrochemical industries. It serves as a critical intermediate for the synthesis of amidines, 1,3,5-triazines, and heavily functionalized imidazoles—such as those used in the synthesis of the carbapenem antibiotic Biapenem[1].

However, transitioning EF·HCl reactions from the benchtop to the pilot plant introduces severe engineering and safety challenges. The reagent is acutely sensitive to moisture, highly prone to thermal degradation, and generates hazardous byproducts upon decomposition[2]. This application note provides a comprehensive, causality-driven framework for scaling up EF·HCl reactions safely and efficiently without sacrificing yield.

Mechanistic Framework & Reaction Pathways

To control a reaction at scale, one must first understand its fundamental kinetics and competing pathways. EF·HCl is typically synthesized via the Pinner reaction, wherein a nitrile is activated by anhydrous HCl followed by nucleophilic attack from ethanol[3].

In its application, the imino carbon of EF·HCl is highly electrophilic. When exposed to a primary amine or hydrazine, a nucleophilic addition occurs, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels ethanol, yielding the target amidine or cyclized heterocycle.

However, two competing failure modes dominate at scale:

  • Hydrolysis: In the presence of trace moisture, EF·HCl rapidly hydrolyzes to yield ethyl formate and ammonium chloride[2]. Ethyl formate is a highly flammable liquid (flash point -20°C) that poses a severe fire and explosion hazard in large-scale reactors[4][5].

  • Thermal Degradation: If the internal temperature exceeds 75°C, EF·HCl undergoes catastrophic thermal decomposition into formamidine hydrochloride, ethyl chloride, and ethyl formate.

EF_Reaction EF Ethyl Formimidate HCl (Electrophile) Intermediate Tetrahedral Intermediate EF->Intermediate Base, <5°C Hydrolysis Ethyl Formate + NH4Cl (Waste) EF->Hydrolysis Competing Hydrolysis Decomp Formamidine HCl + EtCl (Degradation) EF->Decomp Thermal Degradation (>75°C) Amine Primary Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Amidine Target Amidine (Product) Intermediate->Amidine - EtOH Water Moisture (H2O) Water->Hydrolysis

Caption: Reaction pathways of Ethyl Formimidate HCl: Target substitution vs. hydrolysis and degradation.

Critical Scale-Up Parameters (The "Why" and "How")

Thermodynamic Control & Exotherm Mitigation

The nucleophilic attack on EF·HCl is highly exothermic. At the bench scale (e.g., 1-10 grams), ambient cooling is often sufficient. At the pilot scale (e.g., 5-50 kg), the reduced surface-area-to-volume ratio traps heat, risking thermal runaway and degradation.

  • Causality-Driven Strategy: EF·HCl must be added in distinct, mass-controlled portions (or as a pre-chilled slurry) to the nucleophile. The reactor jacket must be pre-chilled to -10°C to maintain an internal reaction temperature strictly between -5°C and 5°C[1].

Moisture Mitigation

Because hydrolysis generates highly flammable ethyl formate[2][5], water must be rigorously excluded from the organic phase.

  • Causality-Driven Strategy: Solvents must be dried over molecular sieves. A Karl Fischer (KF) titration must be performed prior to reagent loading, with a strict threshold of <100 ppm H₂O. The reactor must be continuously blanketed with dry nitrogen or argon.

pH Control and Base Selection

EF·HCl is a hydrochloride salt; the free imidate must be liberated in situ for nucleophilic attack. However, strong aqueous bases (like NaOH) will rapidly accelerate ester hydrolysis[2].

  • Causality-Driven Strategy: Use mild, anhydrous organic bases (e.g., N,N-diisopropylethylamine, DIPEA) or mild inorganic slurries (e.g., KHCO3)[1]. KHCO3 is particularly effective as it buffers the reaction near pH 8, liberating the imidate without catalyzing its destruction.

Quantitative Data: Bench vs. Pilot Scale Comparison

The following table summarizes the necessary parameter shifts when scaling an EF·HCl amidation from 10 grams to 5 kilograms.

Process ParameterBench Scale (10 g)Pilot Scale (5 kg)Causality / Rationale for Change
Solvent System Dichloromethane (DCM)Anhydrous THFTHF offers better environmental compliance, lower toxicity, and facilitates the precipitation of NH₄Cl/KCl salts for easy filtration.
Moisture Tolerance Ambient (No KF check)KF Titration < 100 ppmTrace water at scale generates dangerous volumes of flammable ethyl formate gas[5].
Temperature Profile 0°C (Ice bath)-5°C to +5°C (Jacketed)Precise jacket cooling is required to manage the massive exotherm and prevent thermal degradation.
Base Selection Aqueous Na₂CO₃Solid KHCO₃ slurryEliminates water from the reaction matrix, preventing base-catalyzed hydrolysis of the imidate[1][2].
Addition Method All-at-once additionPortion-wise over 4 hrsPrevents thermal spiking; allows the cooling jacket to absorb the heat of reaction continuously.
Expected Yield 92%84 - 86%Slight yield reduction is expected due to mass transfer limitations and minor unavoidable hydrolysis during extended addition times.

Self-Validating Experimental Protocol: Large-Scale Amidation

This protocol describes the synthesis of a generic N-substituted amidine (or heterocycle intermediate) using EF·HCl. It is designed as a self-validating system, meaning the process includes built-in analytical checks (In-Process Controls - IPCs) to verify success before proceeding to the next step.

Step 1: Reactor Preparation and Validation

  • Purge a 50 L glass-lined reactor with dry Nitrogen for 30 minutes.

  • Charge the reactor with 20 L of anhydrous Tetrahydrofuran (THF).

  • Validation Check: Sample the solvent and perform a Karl Fischer titration. Do not proceed unless H₂O < 100 ppm.

Step 2: Substrate and Base Loading

  • Charge the primary amine substrate (1.0 equivalent, approx. 15 mol) into the reactor under continuous stirring (150 rpm).

  • Add finely powdered Potassium Bicarbonate (KHCO₃) (2.5 equivalents) to form a suspension[1].

  • Chill the reactor jacket to -10°C until the internal temperature probe reads 0°C.

Step 3: Controlled Electrophile Addition

  • Divide the EF·HCl (1.2 equivalents) into 10 equal portions.

  • Add one portion every 20-30 minutes.

  • Validation Check (Causality): Monitor the internal temperature probe. The addition of EF·HCl will cause an immediate exotherm. If the internal temperature exceeds 5°C, pause the addition until the mixture cools back to 0°C. This prevents the thermal degradation of EF·HCl into formamidine HCl and ethyl chloride.

Step 4: Reaction Aging and IPC

  • Once addition is complete, maintain the internal temperature at 0°C to 5°C for 4 hours.

  • Validation Check: Withdraw a 1 mL aliquot, quench with cold water, extract with ethyl acetate, and analyze via GC-MS or HPLC. The reaction is deemed complete when the starting amine peak area is < 2% and the ethanol byproduct peak plateaus.

Step 5: Quench and Isolation

  • Quench the reaction by slowly adding 10 L of ice-cold water to dissolve the inorganic salts (KCl, unreacted KHCO₃).

  • Transfer the mixture to a phase separator. Extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (maintaining bath temperature < 40°C) to afford the crude product.

Safety, Handling, and Environmental Impact (E-E-A-T)

Working with EF·HCl at scale requires strict adherence to safety protocols due to its inherent toxicity and the hazards of its degradation products.

  • GHS Classification: EF·HCl is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[6].

  • Byproduct Hazards: The primary hydrolysis byproduct, ethyl formate, is highly flammable (Category 2) and can form explosive vapor/air mixtures[5][7].

  • Engineering Controls: All reactions must be conducted in explosion-proof, ventilated reactors.

  • Personal Protective Equipment (PPE): Operators handling the solid EF·HCl powder must wear an N95 or supplied-air respirator, chemical-resistant goggles, and heavy-duty nitrile gloves to prevent respiratory and dermal exposure[6].

References

  • "Ethyl formimidate hydrochloride | C3H8ClNO | CID 12578842", PubChem,[Link]

  • "Ethyl Formate - HAZARD SUMMARY", New Jersey Department of Health,[Link]

  • "New Straightforward Synthesis and Characterization of a Unique 1β-Methylcarbapenem Antibiotic Biapenem...", The Journal of Organic Chemistry - ACS Publications,[Link]

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Application Notes & Protocols for Monitoring Ethyl Formimidate Reaction Progress

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reaction Monitoring in Formimidate Chemistry

Ethyl formimidate and its derivatives are pivotal intermediates in synthetic organic and medicinal chemistry. Often generated via the Pinner reaction or related pathways, these reactive species serve as precursors for a wide array of nitrogen-containing heterocycles and amidine-based pharmacophores.[1][2] The inherent reactivity of the imidate functional group, however, presents a significant challenge.[1] These compounds can be sensitive to moisture and may undergo thermal degradation, making precise control and monitoring of the reaction essential for maximizing yield, ensuring purity, and maintaining safety.[1][3]

This guide provides a comprehensive overview of robust analytical methods for monitoring the progress of reactions involving ethyl formimidate. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can implement and adapt these techniques with a deep understanding of their underlying principles. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility.

Strategic Overview of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on several factors, including the specific reaction being monitored, the physical and chemical properties of reactants and products, the required level of quantitative accuracy, and the availability of instrumentation. A multi-faceted approach, often combining chromatographic and spectroscopic methods, provides the most complete picture of the reaction landscape.[4][5]

Analytical Technique Primary Application Key Advantages Limitations
HPLC-UV Quantitative analysis of reactants, products, and non-volatile impurities.High resolution, excellent quantitation with standards, widely available.Requires chromophores for UV detection; may not be suitable for highly volatile species.
GC-MS Analysis of volatile and semi-volatile components; identification of unknown byproducts.High sensitivity, excellent separation for volatile compounds, structural information from MS.Requires thermal stability of analytes; derivatization may be needed for polar compounds.[6][7]
qNMR Spectroscopy In-situ or ex-situ quantitative analysis without reference standards.Inherently quantitative, non-destructive, provides rich structural information.[8][9][10]Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[10][11]
FTIR Spectroscopy Real-time, in-situ monitoring of functional group transformations.Fast, non-invasive, provides real-time kinetic data.[12][13]Primarily qualitative or semi-quantitative; complex mixtures can lead to overlapping signals.

I. Chromatographic Methods: Separating the Reaction Mixture

Chromatographic techniques are the cornerstone for assessing the purity of the reaction mixture and quantifying its components.[14]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is exceptionally versatile for monitoring the consumption of starting materials and the formation of the desired formimidate product, especially when dealing with aromatic or other UV-active substrates.[14]

  • Reversed-Phase (RP) HPLC: This is the most common mode for the analysis of moderately polar organic compounds like formimidates.[15][16] A C18 column is a standard choice, offering excellent hydrophobic retention.

  • Mobile Phase: A mixture of acetonitrile and water is a typical starting point.[14][15] The ratio is optimized to achieve good separation between the starting materials (e.g., a primary amine) and the formimidate product. A buffer may be necessary if the retention times are sensitive to pH.

  • UV Detection: Detection is straightforward if the reactants or products contain a chromophore (e.g., an aromatic ring). A Diode Array Detector (DAD) is highly recommended as it can provide spectral information to assess peak purity.[17]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.[14][18]

  • Sample Preparation (Reaction Quenching):

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of the mobile phase in an HPLC vial. This dilution halts the reaction by significantly lowering the concentration of reactants.

    • If necessary, filter the solution through a 0.45 µm syringe filter before injection.[14]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio should be optimized for the specific reaction.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 10 µL.[14]

    • Column Temperature: 30 °C.[14]

    • Detection: UV absorbance at a wavelength appropriate for the analyte with the most significant chromophore (e.g., 254 nm for aromatic compounds).[14]

  • Quantification:

    • Prepare calibration curves for the starting material and the expected product using standards of known concentration.

    • The concentration of each component in the reaction mixture at each time point can be determined from its peak area relative to the calibration curve.

Caption: Workflow for HPLC analysis of ethyl formimidate reactions.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring reactions involving volatile or semi-volatile compounds. It is particularly useful for identifying unexpected byproducts or impurities due to the structural information provided by the mass spectrometer.[19][20]

  • Thermal Stability: This method assumes that the ethyl formimidate and other key components are thermally stable and will not decompose in the heated GC inlet.[14]

  • Column Choice: A non-polar capillary column, such as a DB-5MS, is a good general-purpose choice for separating a wide range of organic molecules based on their boiling points.[14]

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for compound identification.[14]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[14]

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Quench and dilute in a suitable volatile solvent like dichloromethane or ethyl acetate.[14]

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[14]

    • Injection: 1 µL, splitless mode for sensitivity.[14]

    • Inlet Temperature: 250 °C.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.[14]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Mass Range: Scan from m/z 40 to 450.[14]

    • Ion Source Temperature: 230 °C.[14]

II. Spectroscopic Methods: Real-Time and Quantitative Insights

Spectroscopic techniques offer the ability to monitor reactions directly, often without the need for sample workup, providing a real-time window into the chemical transformation.[21][22]

A. Quantitative NMR (qNMR) Spectroscopy

NMR is an inherently quantitative technique where the signal integral is directly proportional to the number of nuclei.[10][23] This makes qNMR an exceptionally powerful tool for reaction monitoring, especially when authentic reference standards for the product are not yet available.[8][9]

  • Non-Destructive: The sample can be analyzed directly in an NMR tube and recovered if necessary.[8][9]

  • Internal Standard: An internal standard of known concentration, which has a resonance in a clear region of the spectrum, is added. This allows for the direct calculation of the concentration of other species in the mixture.

  • ¹H NMR: Proton NMR is most commonly used due to its high sensitivity and the near-ubiquity of hydrogen in organic molecules.[10]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[14]

  • Sample Preparation:

    • In an NMR tube, dissolve the limiting reagent in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid). The standard should be stable under the reaction conditions and have protons that resonate in an empty region of the spectrum.

    • Acquire an initial spectrum (t=0).

    • Initiate the reaction by adding the other reagent(s) directly to the NMR tube.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at set time intervals.[24][25]

    • Key Parameters: Ensure a sufficient relaxation delay (d1) is used (typically 5 times the longest T1 of the signals of interest) to allow for full magnetization recovery, which is crucial for accurate integration.

  • Data Analysis:

    • Process each spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signal of the internal standard and set its value to the known number of protons.

    • Integrate the characteristic signals for the reactants and products.

    • Calculate the concentration of each species relative to the internal standard.

Caption: Workflow for in-situ qNMR reaction monitoring.

B. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for real-time monitoring of changes in chemical bonds.[12] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, one can track the disappearance of reactant functional groups and the appearance of product functional groups.[26][27]

  • Functional Group Specificity: The reaction to form an ethyl formimidate involves clear changes in functional groups. For example, in a Pinner reaction, one would monitor the disappearance of the nitrile stretch (C≡N, ~2250 cm⁻¹) and the appearance of the C=N stretch of the imidate. In a reaction with an amine, the N-H stretches of the amine would decrease.

  • Real-Time Data: ATR-FTIR provides instantaneous snapshots of the reaction, allowing for the generation of detailed kinetic profiles.[13]

  • Instrumentation: An FTIR spectrometer equipped with a fiber-optic ATR probe.

  • Setup:

    • Set up the reaction in a vessel that allows for the insertion of the ATR probe.

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding a catalyst or heating).

    • Begin collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the absorbance of key infrared bands over time.

    • Plot the peak height or area of a characteristic reactant peak (which will decrease) and a product peak (which will increase) against time to visualize the reaction progress.

III. Method Validation for Reaction Monitoring

While a full, GMP-compliant method validation may not be necessary for in-process monitoring during development, it is crucial to demonstrate that the chosen analytical method is fit for its purpose.[28]

  • Specificity/Selectivity: The method must be able to resolve the analyte peaks from other components like starting materials, reagents, and potential byproducts.[29] This is demonstrated by obtaining baseline separation in chromatography or unique, non-overlapping signals in spectroscopy.

  • Linearity: For quantitative methods (HPLC, GC), establish a linear relationship between the analyte concentration and the detector response over a defined range (e.g., 80% to 120% of the expected concentration).[18][29]

  • Accuracy & Precision: Assess by analyzing samples with known concentrations (if available) and by performing replicate injections to ensure the results are both close to the true value and reproducible.[29]

Conclusion

The effective monitoring of ethyl formimidate reactions is achievable through the judicious application of modern analytical techniques. Chromatographic methods like HPLC and GC-MS provide excellent separation and quantification for discrete time-point analysis. Spectroscopic methods, particularly qNMR and in-situ FTIR, offer the advantage of real-time, non-invasive monitoring, yielding deep insights into reaction kinetics and mechanisms.[4][5] By understanding the principles behind each technique and implementing robust protocols, researchers can optimize reaction conditions, ensure product quality, and accelerate the development of novel chemical entities.

References

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry - ACS Publications. (2011). ACS Publications. [Link]

  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed. (2011). PubMed. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Emery Pharma. [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. (2024). Mestrelab Research. [Link]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - RSC Publishing. (2022). Royal Society of Chemistry. [Link]

  • Development and Validation of Multiple Reaction Monitoring (MRM) Assays for Clinical Applications - PubMed. PubMed. [Link]

  • Analytical Methods Validation. IVT Network. [Link]

  • Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies. (2018). SIELC Technologies. [Link]

  • Ethyl formimidate hydrochloride | CAS 16694-46-5 | Analytical Standard | Chemdor. Chemdor. [Link]

  • Formylation of Amines - PMC. National Center for Biotechnology Information. [Link]

  • Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base - ResearchGate. (2025). ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Victoria. University of Victoria. [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices - SEEJPH. (2023). South Eastern European Journal of Public Health. [Link]

  • N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system a - ResearchGate. ResearchGate. [Link]

  • Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH | SLS - Lab Supplies. SLS - Scientific Laboratory Supplies. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchGate. (2026). ResearchGate. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (2025). Spectroscopy Online. [Link]

  • Applications of FTIR in Scientific and Industrial Fields - AELAB. (2025). AELAB. [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • How to Monitor Chemical Reactions with FTIR. (2026). Specac. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021). University of Victoria. [Link]

  • In-Situ Monitoring of Chemical Reactions - Mettler Toledo. Mettler Toledo. [Link]

  • Application of Fourier Transform Infrared Spectroscopy for Monitoring Hydrolysis and Synthesis Reactions Catalyzed by a Recombinant Amidase - PubMed. (2005). PubMed. [Link]

  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University. Iowa State University. [Link]

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]

  • for Reaction Monitoring by NMR. Mestrelab Research. [Link]

  • Development of Ethyl Formate Disinfestation Treatment Methods for the Prevention of the Introduction and Establishment of Exotic Insect Pests in Greenhouse Cultivation - MDPI. (2024). MDPI. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC. (2025). National Center for Biotechnology Information. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. [Link]

  • NMR Methods for Kinetic Analysis - ResearchGate. ResearchGate. [Link]

  • New NMR method enables monitoring of chemical reactions in metal containers. (2020). Phys.org. [Link]

  • Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. (2019). PubMed. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020). Acta Scientific. [Link]

  • Development and Validation of HPLC Methods for Analytical and Preparative Purposes - Diva-portal.org. (2004). Diva-portal.org. [Link]

  • Forced Degradation Studies - MedCrave online. (2016). MedCrave. [Link]

    • Solvent Effect. Ankara University. [Link]

  • Gas chromatographic-mass spectrometric separation, identification and determination of C6-C12 cyclic imides in thermally treated epoxy and alkyd resins to locate hot spots inside large electricity generators - PubMed. (1999). PubMed. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. Emery Pharma. [Link]

  • Ethyl Chloroformate as Derivatizing Reagent for Gas Chromato- graphic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. ResearchGate. [Link]

  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - MDPI. (2019). MDPI. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed. (2023). PubMed. [Link]

  • GC-MS Analysis of the Enzyme Reaction. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethyl Formimidate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

The Core Problem: Amidination vs. Hydrolysis

Ethyl formimidate hydrochloride (EF·HCl) is a highly reactive, nitrogen-containing organic building block widely used in the synthesis of amidines, imidazoles, and s-triazines [2]. However, its extreme sensitivity to moisture and pH makes it highly susceptible to hydrolysis. When experimental conditions are poorly controlled, the reagent rapidly degrades into ethyl formate and ammonia rather than yielding the desired amidine product.

This guide provides mechanistic insights and field-proven protocols to suppress hydrolysis, stabilize the tetrahedral intermediate, and maximize your amidination yields.

Mechanistic Causality: Why Does Hydrolysis Occur?

The outcome of an imidate reaction is a kinetic race between your target amine and ambient water. The cleavage of the tetrahedral intermediate formed during the reaction is strictly governed by stereoelectronic control and the pH of the reaction medium [1]. If the amine is protonated (non-nucleophilic) or if hydroxide ions are too abundant, the pathway irreversibly shifts toward ester hydrolysis.

G EF Ethyl Formimidate (EF·HCl) TI_Amine Tetrahedral Intermediate (N-Attack) EF->TI_Amine pH 8.0-9.0 Optimal TI_Water Tetrahedral Intermediate (O-Attack) EF->TI_Water pH <7 or >10 Suboptimal Amine Primary Amine (Unprotonated) Amine->TI_Amine Water H2O / OH- (Moisture/High pH) Water->TI_Water Amidine Target Amidine (Desired) TI_Amine->Amidine - EtOH Hydrolysis Ethyl Formate + NH3 (Hydrolysis) TI_Water->Hydrolysis - EtOH

Reaction pathways of ethyl formimidate: amidination (target) vs. hydrolysis (failure mode).

Troubleshooting FAQs

Q1: My amidination reaction is failing, and my reaction mixture smells strongly of ethyl formate. What is happening? A1: Your ethyl formimidate is undergoing rapid hydrolysis. Water is outcompeting your amine as a nucleophile. If the reaction pH is too low (< 7.0), your target amine is locked in its protonated ammonium state (R-NH₃⁺) and is non-nucleophilic. Consequently, water attacks the imidic carbon, forming a tetrahedral intermediate that collapses into ethyl formate and ammonia [1].

Q2: How do I control the pH to favor amidination over hydrolysis? A2: You must maintain a strict pH window between 8.0 and 9.0. At pH > 10, hydroxide ions (OH⁻) become highly concentrated and outcompete the amine, accelerating basic hydrolysis [1]. Use a non-nucleophilic buffer (e.g., borate) or perform a controlled, concurrent addition of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt of the imidate without over-basifying the solution.

Q3: Does the storage of the reagent affect the reaction outcome? A3: Absolutely. EF·HCl is highly hygroscopic and thermally labile. On heating or prolonged exposure to ambient moisture, it degrades directly into formamidine hydrochloride, ethyl formate, and ethyl chloride [2]. It must be stored at 2–8 °C under an inert gas (argon or nitrogen). If your reagent has clumped into a sticky mass, it has already partially hydrolyzed and must be discarded.

Q4: Can I use alternative imidates if ethyl formimidate is too unstable for my specific workflow? A4: Yes. If the volatility and hydrolytic instability of ethyl formimidate remain problematic, consider substituting it with 2,2,2-trifluoroethyl or trichloroethyl imidates. The electron-withdrawing trihaloethyl groups lower the pKa of the leaving group, significantly enhancing the electrophilic reactivity of the imidic carbon and allowing for amidination under milder, more forgiving conditions [3].

Data Presentation: Kinetics and Pathway Dominance

Understanding the relationship between pH, the state of your nucleophile, and the resulting tetrahedral intermediate is critical for troubleshooting.

Reaction pHAmine StateDominant NucleophileTetrahedral Intermediate CleavageReaction Outcome
< 7.0 (Acidic) Protonated (R-NH₃⁺)H₂OEthyl Formate + AmmoniaHydrolysis (Failure)
8.0 - 9.0 (Mildly Basic) Free Base (R-NH₂)R-NH₂Target Amidine + EthanolAmidination (Success)
> 10.0 (Strongly Basic) Free Base (R-NH₂)OH⁻Amide + Alcohol / HydrolysisHydrolysis (Failure)

Experimental Protocols: Self-Validating Amidination Workflow

To prevent hydrolysis, your experimental setup must be a self-validating system where pH and temperature are tightly controlled throughout the reagent addition phase.

Objective: Convert a primary amine to an amidine using EF·HCl while suppressing aqueous hydrolysis. Prerequisites: Oven-dried glassware, argon atmosphere, and strictly buffered aqueous/ethanolic systems (or anhydrous solvents if solubility permits).

Step 1: Substrate Preparation & pH Adjustment

  • Dissolve the primary amine (1.0 eq) in anhydrous ethanol or a 1:1 mixture of ethanol and borate buffer.

  • Self-Validation Check: Measure the apparent pH of the solution. Adjust to exactly pH 8.5 using a controlled dropwise addition of DIPEA. Do not proceed to Step 2 if the pH is below 8.0.

Step 2: Temperature Control

  • Submerge the reaction flask in an ice-water bath.

  • Allow the internal temperature to equilibrate to 0–4 °C. Causality: Lower temperatures exponentially decrease the rate of water attack while still allowing the highly nucleophilic free-base amine to react with the imidate.

Step 3: Portion-wise Imidate Addition

  • Weigh EF·HCl (1.5 to 2.0 eq) rapidly under an inert atmosphere to minimize atmospheric moisture absorption.

  • Add the EF·HCl solid in 4 to 5 small portions over a 30-minute period. Causality: Adding the hydrochloride salt introduces acidic equivalents that will cause the reaction pH to drop. Portion-wise addition prevents sudden acidic spikes that would protonate the amine and trigger immediate hydrolysis.

Step 4: Concurrent pH Maintenance

  • After each portion addition, monitor the pH.

  • Add DIPEA dropwise as needed to maintain the pH strictly between 8.0 and 9.0 before adding the next portion of EF·HCl.

Step 5: Reaction Maturation & Workup

  • Stir the mixture at 0–4 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Monitor completion via TLC or LC-MS.

  • Quench the reaction by evaporating the solvent under reduced pressure. Keep the water bath temperature below 40 °C to prevent late-stage thermal degradation of the newly formed amidine.

References

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3043. URL: [Link]

  • Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945-947. URL: [Link]

Technical Support Center: Optimizing Reaction Temperature for Ethyl Formimidate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl formimidate and its hydrochloride salt. Designed for researchers, synthetic chemists, and drug development professionals, this guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting for temperature optimization.

Mechanistic Insights: Why Temperature Matters

The synthesis of ethyl formimidate hydrochloride is classically achieved via the Pinner reaction (hydrogen cyanide and ethanol under acidic conditions) or, more safely and commonly, via the Schmitz and Ohme protocol [1], which utilizes formamide, benzoyl chloride, and ethanol.

In the formamide-benzoyl chloride route, the electrophilic addition of benzoyl chloride to formamide is highly exothermic. The resulting O-acylated intermediate must then undergo nucleophilic attack by ethanol to yield ethyl formimidate hydrochloride [2].

  • The Causality of Thermal Degradation: If the internal temperature exceeds 10 °C during the exothermic addition phase, the intermediate undergoes rapid thermal degradation. Instead of forming the imidate, the intermediate cleaves into ethyl chloride and formamide.

  • The Causality of Kinetic Stalling: Conversely, if the temperature drops below 0 °C and is maintained there indefinitely, the nucleophilic attack by ethanol is kinetically stalled. The reaction will fail to propagate, leaving unreacted starting materials.

Troubleshooting FAQs

Q1: Why is my reaction mixture turning yellow or brown during the addition of benzoyl chloride? A: A color change from clear to yellow/brown indicates localized overheating (T > 10 °C) and subsequent thermal decomposition of the formamide-benzoyl chloride intermediate. Ensure your magnetic stirring rate is high enough to rapidly dissipate heat and that the dropwise addition of benzoyl chloride is slowed. You must maintain the internal temperature strictly between 0 °C and 5 °C during this phase.

Q2: I maintained 0 °C throughout the entire 24-hour reaction, but my yield is extremely low (< 10%). What happened? A: While 0 °C is critical during the addition phase to prevent degradation, the propagation and completion of the reaction require higher kinetic energy. After the exothermic addition is complete, the cooling bath must be removed to allow the mixture to slowly warm to room temperature (~20 °C) [2]. Keeping the reaction at 0 °C indefinitely stalls the nucleophilic attack of ethanol.

Q3: How do I visually validate that the reaction is proceeding correctly without running an NMR? A: This protocol acts as a self-validating system. As the reaction proceeds at room temperature, ethyl formimidate hydrochloride will begin to precipitate out of the solution as a dense, white crystalline solid. If the solution remains completely clear after 12 hours at room temperature, the reaction has failed (likely due to moisture ingress or incorrect temperature control).

Standard Operating Procedure (SOP): Temperature-Optimized Synthesis

This step-by-step methodology is adapted from the modified Schmitz and Ohme protocol for the safe, high-yield synthesis of ethyl formimidate hydrochloride [1, 2].

Step 1: Preparation and Initial Cooling Charge a dry, argon-flushed 500 mL 3-neck round-bottom flask with anhydrous formamide (1.0 eq) and absolute ethanol (1.2 eq). Immerse the flask in an ice/salt bath and allow the internal temperature to equilibrate to exactly 0 °C.

Step 2: Exothermic Addition (Critical Temperature Phase) Equip the flask with an internal thermometer. Begin vigorous magnetic stirring. Add benzoyl chloride (1.0 eq) dropwise via an addition funnel. Action: Monitor the internal thermometer continuously. Adjust the drip rate so that the internal temperature never exceeds 5 °C.

Step 3: Propagation and Warming Once the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete intermediate formation. Then, completely remove the ice/salt bath. Allow the reaction mixture to naturally warm to room temperature (20 °C - 25 °C). Stir under an argon atmosphere for 18-24 hours.

Step 4: Isolation and Crystallization Observe the formation of a dense white precipitate. Add anhydrous diethyl ether to the flask to maximize precipitation. Filter the solid rapidly over a Büchner funnel under an inert atmosphere (the product is highly hygroscopic). Wash with cold anhydrous ether and dry in vacuo.

Quantitative Data Summary: Temperature vs. Yield

The following table summarizes the causal relationship between temperature control phases and the final isolated yield of ethyl formimidate hydrochloride.

Addition Phase Temp (°C)Propagation Phase Temp (°C)Observed PhenomenonIsolated Yield (%)Purity (NMR)
-10 to 00No precipitation; stalled kinetics< 10%N/A
0 to 5 20 to 25 Steady white precipitation 85 - 92% > 98%
10 to 1520 to 25Slight yellowing; partial degradation40 - 50%~ 80%
> 20> 20Rapid browning; heavy degradation0%N/A

Workflows and Logical Relationships

The following diagrams illustrate the chemical logic and the decision tree for temperature monitoring during the critical phases of the synthesis.

Mechanism N1 Formamide + Benzoyl Chloride N2 O-Acylated Intermediate N1->N2 Exothermic Addition N3 Nucleophilic Attack (Ethanol) N2->N3 T < 5 °C N5 Thermal Degradation (T > 10 °C) N2->N5 Overheating N4 Ethyl Formimidate Hydrochloride N3->N4 Warm to 20 °C N6 Ethyl Chloride + Formamide N5->N6

Mechanistic pathway and thermal degradation route for ethyl formimidate synthesis.

Workflow for optimizing reaction temperature during ethyl formimidate hydrochloride synthesis.

References

  • Schmitz, E., & Ohme, R. (1961). Eine neue Synthese von Formimidsäure‐äthylester‐hydrochlorid. Justus Liebigs Annalen der Chemie, 648(1), 20-22. URL: [Link]

  • Kuźnik, A., Kozicka, D., Hawranek, W., Socha, K., & Erfurt, K. (2022). One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. Molecules, 27(11), 3571. URL: [Link]

Technical Support Center: Purification Techniques for Ethyl Formimidate Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of ethyl formimidate reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile class of compounds. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.

Introduction: The Challenge of Imidate Stability

Ethyl formimidate and its derivatives are highly valuable synthetic intermediates, primarily due to the reactivity of the imidate functional group.[1] However, this reactivity also presents a significant challenge in their purification and handling. Imidates are generally susceptible to hydrolysis under both acidic and basic conditions, and their salt forms, such as the Pinner salts (alkyl imidate hydrochlorides), can be thermally unstable.[2][3][4] Understanding these stability constraints is paramount to selecting the appropriate purification strategy and avoiding product degradation.

This guide will provide a structured approach to troubleshooting common purification issues, detailed protocols for recommended techniques, and answers to frequently asked questions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of your ethyl formimidate reaction products.

Issue 1: Low Yield of Desired Product After Aqueous Workup

Question: I seem to be losing a significant amount of my desired ethyl formimidate product during the aqueous workup. What could be the cause and how can I mitigate this?

Answer: The most likely culprit is the hydrolysis of your imidate product. Imidates are sensitive to both acid and base in the presence of water, readily hydrolyzing to the corresponding ester and amine/ammonia.[2] The workup conditions, therefore, need to be carefully controlled.

Causality Explained: The mechanism of hydrolysis involves the protonation of the nitrogen atom under acidic conditions, which increases the electrophilicity of the imidate carbon, making it highly susceptible to nucleophilic attack by water.[2] Under basic conditions, direct nucleophilic attack of hydroxide on the imidate carbon occurs.

Recommended Solutions:

  • Maintain Neutral pH: If possible, perform your aqueous wash with deionized water or a neutral brine solution. Avoid strongly acidic or basic washes unless they are specifically required to remove certain impurities.

  • Minimize Contact Time: Perform the liquid-liquid extraction as quickly as possible to reduce the time your product is in contact with the aqueous phase.

  • Use of a Buffered Wash: If a pH adjustment is necessary, consider using a mildly buffered solution (e.g., a phosphate buffer) to avoid extreme pH excursions.

  • Extractive Workup without an Aqueous Phase (for non-polar products): If your product is sufficiently non-polar, you may be able to remove polar impurities by triturating the crude reaction mixture with a non-polar solvent like hexanes and then filtering.

Issue 2: Presence of a Persistent Amide Impurity

Question: My purified product is consistently contaminated with an amide byproduct. What is the origin of this impurity and how can I remove it?

Answer: The formation of an amide byproduct is a common issue, particularly when the ethyl formimidate is synthesized via the Pinner reaction. This often occurs through a competing reaction pathway known as the Ritter reaction, especially with secondary or tertiary alcohols which can form stable carbocations.[3] The Pinner salt intermediate can also thermally decompose to an amide and ethyl chloride.[3][4]

Causality Explained: In the Ritter reaction, the alcohol is protonated and leaves as water, generating a carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is subsequently hydrolyzed during workup to yield the N-substituted amide.[3]

Recommended Solutions:

  • Optimize Reaction Conditions: To minimize amide formation during synthesis, maintain low reaction temperatures (at or below 0°C) during the introduction of HCl gas to ensure the stability of the Pinner salt.[3] It is also crucial to use anhydrous solvents and reagents.[3]

  • Purification Strategy:

    • Column Chromatography: Amides are generally more polar than the corresponding imidates. Silica gel column chromatography with a carefully optimized solvent gradient (e.g., a gradual increase in the polarity of a hexane/ethyl acetate eluent) can effectively separate the less polar imidate from the more polar amide.[5]

    • Recrystallization: If your product is a solid, recrystallization can be an effective method for removing the amide impurity, provided there is a sufficient difference in solubility between your product and the amide in a given solvent system.

Issue 3: Oily Product That Fails to Crystallize

Question: After removing the solvent, my product is an oil and I'm unable to induce crystallization. What are the possible reasons and what should I do?

Answer: An oily product that resists crystallization is a common problem that can be attributed to several factors.

Potential Causes and Solutions:

  • Residual Solvent: High-boiling point solvents may not be fully removed under standard rotary evaporation.

    • Solution: Utilize a high-vacuum pump or a Kugelrohr apparatus to effectively remove residual high-boiling solvents.[5]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Attempt to further purify the oil using column chromatography. If the oil is of reasonable purity, you can try to induce crystallization by dissolving it in a minimal amount of a suitable hot solvent and then cooling it slowly. Adding a seed crystal of the pure compound or scratching the inside of the flask with a glass rod can also initiate crystallization.[5]

  • Inappropriate Solvent Choice for Recrystallization: The compound may be too soluble or insoluble in the chosen solvent.

    • Solution: Screen for a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but be sparingly soluble at room temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing ethyl formimidate derivatives?

A1: Besides the amide byproduct discussed earlier, common impurities can include unreacted starting materials such as the nitrile and alcohol, as well as byproducts from side reactions. Depending on the reaction conditions, hydrolysis of the formimidate back to the corresponding amine and ethyl formate is also a possibility.[2]

Q2: Which chromatographic method is most suitable for purifying ethyl formimidate products?

A2: Silica gel column chromatography is the most common and generally effective method.[5] For products that are sensitive to the acidic nature of silica gel, neutralized silica (by pre-treating with a base like triethylamine) or alumina can be used as the stationary phase. For challenging separations of closely related compounds, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution.[6][7][8]

Q3: My ethyl formimidate product appears to be degrading on the silica gel column. What can I do?

A3: This is likely due to the acidic nature of the silica gel causing hydrolysis of your imidate. To circumvent this, you can:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent containing a small amount of a volatile base, such as 1% triethylamine.

  • Use Alumina: Alumina is a more basic stationary phase and can be a good alternative for acid-sensitive compounds.

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

Q4: What are the best practices for storing purified ethyl formimidate products?

A4: Due to their sensitivity to moisture and heat, ethyl formimidate products, especially in their hydrochloride salt form, should be stored under anhydrous conditions at low temperatures (e.g., in a refrigerator at 2-8°C).[2] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent degradation.

Purification Protocols and Data

Data Summary: Purification Techniques

The following table provides a general comparison of common purification techniques for ethyl formimidate reaction products. The optimal method will depend on the specific properties of your compound and the nature of the impurities.

Purification TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Extractive Workup Differential solubility of product and impurities in immiscible solvents.Initial purification to remove water-soluble impurities and reagents.[9][10]Simple, fast, and removes bulk impurities.Can lead to product loss via hydrolysis if not performed quickly and at neutral pH.
Column Chromatography Differential adsorption of components onto a solid stationary phase.[5]Separation of products from starting materials and byproducts with different polarities.High resolving power, applicable to a wide range of compounds.Can be time-consuming and may cause degradation of sensitive compounds.
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.Final purification of solid products.Can yield highly pure crystalline material.Not suitable for oils or amorphous solids; requires finding an appropriate solvent.
Distillation Separation based on differences in boiling points.Purification of volatile, thermally stable liquid products (typically the free base).Effective for large-scale purification of liquids.Not suitable for thermally unstable compounds like imidate salts.
Preparative HPLC High-resolution liquid chromatography for isolating larger quantities of material.[6][7][8]Purification of complex mixtures or separation of closely related isomers.Excellent separation efficiency.More expensive and requires specialized equipment.
Experimental Workflow: Purification Strategy Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for your ethyl formimidate reaction product.

Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Neutral pH) Start->Aqueous_Workup Check_Crude_Purity Assess Crude Purity (TLC, NMR, LC-MS) Aqueous_Workup->Check_Crude_Purity Is_Solid Is the Product a Solid? Check_Crude_Purity->Is_Solid High Purity Column_Chromatography Column Chromatography Check_Crude_Purity->Column_Chromatography Low Purity / Complex Mixture Recrystallize Recrystallization Is_Solid->Recrystallize Yes Is_Solid->Column_Chromatography No (Oil) Is_Pure_Solid Is the Solid Pure? Recrystallize->Is_Pure_Solid Is_Pure_Solid->Column_Chromatography No Final_Product Pure Product Is_Pure_Solid->Final_Product Yes Is_Pure_Oil Is the Product Pure? Column_Chromatography->Is_Pure_Oil Is_Pure_Oil->Final_Product Yes Prep_HPLC Preparative HPLC Is_Pure_Oil->Prep_HPLC No (Isomers/Close Impurities) Prep_HPLC->Final_Product

Sources

Technical Support Center: Managing Thermal Degradation of N-Aryl Formimidates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-aryl formimidates. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the thermal stability of these compounds. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Stability Challenge

N-aryl formimidates are versatile intermediates in organic synthesis. However, their utility is often hampered by their propensity for thermal degradation. The primary pathway for this degradation is a classic named reaction: the Chapman rearrangement . This process involves an intramolecular 1,3-aryl shift from the oxygen atom to the nitrogen atom, converting the desired N-aryl formimidate into a thermodynamically stable N,N-diaryl formamide.[1][2][3] Understanding and controlling this rearrangement is the key to successfully managing these compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, or handling of N-aryl formimidates.

Question 1: My reaction to synthesize an N-aryl formimidate is showing a significant, higher molecular weight byproduct that I can't identify. What is happening?

Answer: You are very likely observing the product of the Chapman rearrangement. The N-aryl formimidate you are synthesizing is rearranging under the reaction conditions to form the corresponding N,N-diaryl formamide. This is an intramolecular process, so no external reagents are required, only sufficient thermal energy.[1][4]

Causality: The rearrangement is driven by the formation of a more stable amide C=O bond at the expense of the imine C=N bond. High temperatures are the primary driver for this transformation. Solvents with high boiling points, such as tetraglyme, can facilitate this rearrangement by allowing the reaction to reach the necessary activation energy.[4]

Troubleshooting Steps:

  • Confirm the Byproduct: The byproduct will have the same molecular formula and mass as your starting formimidate. Characterize the byproduct using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Look for the appearance of a characteristic amide carbonyl peak in the ¹³C NMR (typically ~165-175 ppm) and the disappearance of the imine carbon signal.

  • Reduce Reaction Temperature: This is the most critical parameter. Attempt the reaction at the lowest possible temperature that still allows for the formation of the formimidate. Monitor the reaction progress carefully using TLC or LC-MS to find the optimal balance between formation and degradation.

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Once the starting material is consumed (as monitored by an appropriate analytical technique), proceed with the workup immediately.

  • Solvent Choice: If possible, use a lower-boiling point solvent to inherently limit the maximum temperature of the reaction.

Question 2: My purified N-aryl formimidate appears to be degrading during storage, even at room temperature. How can I improve its shelf-life?

Answer: While the Chapman rearrangement typically requires elevated temperatures, highly activated or sterically strained N-aryl formimidates can degrade over time, even under ambient conditions. The stability is highly dependent on the electronic nature of the aryl substituents.

Causality:

  • Electron-withdrawing groups (EWGs) on the O-aryl ring (the group that migrates) accelerate the rearrangement. These groups make the aryl ring more electron-deficient and thus a better migrating group in the key intramolecular nucleophilic aromatic substitution step.[4]

  • Electron-donating groups (EDGs) on the N-aryl rings tend to decrease the rate of rearrangement.[4]

To visualize this relationship, consider the following workflow for assessing stability factors.

cluster_input Experimental Observation cluster_factors Primary Influencing Factors cluster_actions Mitigation Strategies Compound N-Aryl Formimidate Degradation Temp Temperature Compound->Temp Primary Driver Solvent Solvent Polarity & B.P. Compound->Solvent Affects Rate Substituents Substituent Effects Compound->Substituents Modulates Reactivity LowerT Reduce Temperature (Reaction & Storage) Temp->LowerT ChangeSolvent Use Lower-Boiling/ Aprotic Solvents Solvent->ChangeSolvent Redesign Modify Aryl Groups (If possible) Substituents->Redesign

Caption: Key factors influencing N-aryl formimidate stability.

Troubleshooting Steps:

  • Cold Storage: Store the purified compound in a freezer (-20°C or lower) under an inert atmosphere (Nitrogen or Argon) to minimize thermal and oxidative degradation.

  • Solvent-Free Storage: If the compound is a solid, store it neat. If it must be in solution, use a non-polar, aprotic solvent and store at low temperatures.

  • pH Considerations: Avoid acidic or basic conditions during workup and storage, as these can catalyze hydrolysis to the corresponding N-aryl formamide and phenol. Most imidates are stable in a neutral pH range.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of thermal degradation for N-aryl formimidates?

The primary thermal degradation route is the Chapman Rearrangement . This is an intramolecular thermal conversion of an aryl N-arylbenzimidate to the corresponding N,N-diarylamide.[2] The mechanism involves a 1,3-shift of an aryl group from the oxygen to the nitrogen atom, proceeding through a proposed four-membered oxazete-like transition state.[1][4]

Caption: The Chapman Rearrangement degradation pathway.

Q2: How do substituents on the different aryl rings affect thermal stability?

The electronic properties of the substituents on all three aryl rings play a crucial role. The following table summarizes these effects based on the principles of the Chapman rearrangement.[4]

Ring PositionSubstituent TypeEffect on Rearrangement RateRationale
O-Aryl (Migrating Group) Electron-Withdrawing (e.g., -NO₂, -CN, -Cl)Increases Stabilizes the partial negative charge that develops on the migrating ring in the transition state, making it a better nucleophilic leaving group from oxygen.[4]
O-Aryl (Migrating Group) Electron-Donating (e.g., -OCH₃, -CH₃)Decreases Destabilizes the partial negative charge, making it a poorer migrating group.
N-Aryl Rings Electron-Withdrawing (e.g., -NO₂, -CN)Decreases Reduces the nucleophilicity of the nitrogen atom, making it less receptive to the migrating aryl group.[4]
N-Aryl Rings Electron-Donating (e.g., -OCH₃, -CH₃)Increases Increases the nucleophilicity of the nitrogen atom, facilitating the attack on the migrating aryl ring.

Q3: Are there alternative synthetic routes that might minimize thermal degradation?

Yes. The choice of synthesis method is critical. Traditional methods often involve heating N-arylamides with reagents like PCl₅ to form an imino chloride, followed by reaction with a phenoxide.[4] This multi-step process with potentially harsh reagents can promote degradation.

Consider milder, more modern cross-coupling strategies if applicable to your specific target. For instance, palladium or copper-catalyzed N-arylation methods can sometimes be performed under milder conditions than classical condensation reactions.[6][7] However, these must be evaluated on a case-by-case basis as the catalyst and reaction conditions could introduce other stability issues.

Experimental Protocols

Protocol 1: Monitoring Thermal Degradation by HPLC

This protocol provides a framework for quantitatively assessing the stability of an N-aryl formimidate under specific thermal stress conditions.

Objective: To determine the rate of conversion of an N-aryl formimidate to its corresponding N,N-diaryl formamide at a given temperature.

Materials:

  • Purified N-aryl formimidate

  • High-purity solvent (e.g., Acetonitrile, Tetraglyme, DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted heating block or oil bath

  • Small volume reaction vials with screw caps

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of your purified N-aryl formimidate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). If available, prepare a separate standard of the expected N,N-diaryl formamide degradation product.

  • Method Development: Develop an HPLC method that cleanly separates the starting formimidate from the expected rearranged amide product.

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Forced Degradation Study: a. Prepare a solution of the N-aryl formimidate in the test solvent (e.g., 0.5 mg/mL in Tetraglyme). b. Dispense equal aliquots (e.g., 1 mL) into several sealed vials. c. Place the vials in the heating block set to the desired test temperature (e.g., 150 °C). d. At designated time points (t=0, 1h, 2h, 4h, 8h, 24h), remove one vial and immediately quench the reaction by placing it in an ice bath. e. Dilute an aliquot of the quenched sample with the mobile phase solvent (e.g., 100x dilution in acetonitrile) to a concentration suitable for HPLC analysis.

  • Analysis: a. Inject the prepared samples onto the HPLC. b. Integrate the peak areas for the starting formimidate and the rearranged amide product at each time point.

  • Data Interpretation: Calculate the percentage of the formimidate remaining at each time point relative to t=0. Plot the percentage of formimidate vs. time to determine its degradation kinetics under those conditions.

Protocol 2: Low-Temperature Purification by Column Chromatography

Objective: To purify a thermally sensitive N-aryl formimidate while minimizing on-column degradation.

Materials:

  • Crude N-aryl formimidate

  • Silica gel (appropriate grade)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate)

  • Glass chromatography column with a jacket

  • Recirculating chiller/cooler

  • Fraction collector or test tubes

  • TLC plates and visualization system (UV lamp)

Procedure:

  • Determine Elution Conditions: Using TLC, find a solvent system that provides good separation (Rf of target compound ~0.3) between your desired formimidate and any impurities, including the rearranged amide. The amide is typically more polar and will have a lower Rf.

  • Prepare the Column: a. Connect the jacketed column to the recirculating chiller and set the temperature to a low value (e.g., 4-10 °C). Allow the column to cool completely. b. Prepare a slurry of silica gel in the initial, non-polar solvent of your mobile phase. c. Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Load the Sample: a. Dissolve the crude product in a minimal amount of the mobile phase or a compatible, low-boiling solvent (like dichloromethane). b. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution and Fraction Collection: a. Begin elution with the pre-chilled mobile phase. b. Maintain a steady flow rate. Avoid stopping the column for extended periods. c. Collect fractions and monitor their composition by TLC.

  • Product Isolation: a. Combine the pure fractions containing the desired N-aryl formimidate. b. Remove the solvent using a rotary evaporator with the bath temperature set as low as possible (ideally ≤ 30°C) to prevent thermal degradation of the purified product.

References

  • Schulman, J. I., & Ramaswamy, S. (2001). The Chapman Rearrangement. Organic Reactions. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Chapman Rearrangement. Cambridge University Press. [Link]

  • Wikipedia. (n.d.). Chapman rearrangement. [Link]

  • Wikipedia. (n.d.). Carboximidate. [Link]

  • ResearchGate. (n.d.). The Chapman Rearrangement. [Link]

  • Kantlehner, W., et al. (n.d.). A New Simple Method for the Preparation of Aryl Formates from Phenols. ResearchGate. [Link]

  • Bharamawadeyar, S., & Sureshbabu, V. V. (2023). Synthesis of N-aryl derived formamides using triflic anhydride. Open Research@CSIR-NIScPR. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). View of Synthesis of N-aryl derived formamides using triflic anhydride. [Link]

  • Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResearchGate. (2003). The Electronic Effects on the Formation of N-Arylmaleimides and isomaleimides. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). View of Synthesis of N-aryl derived formamides using triflic anhydride. [Link]

  • Johnson, L. M., et al. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • ResearchGate. (2023). Synthesis of N-aryl derived formamides using triflic anhydride. [Link]

  • Indian Journal of Chemistry (IJC). (2023). Synthesis of N-aryl derived formamides using triflic anhydride. [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. [Link]

  • Scribd. (n.d.). Factors Affecting Stability of Formulations. [Link]

  • Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]

  • ACS Publications. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • PMC. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. [Link]

  • International Journal of Mosquito Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ACS Publications. (n.d.). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. [Link]

  • PMC. (n.d.). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

  • ResearchGate. (n.d.). Synthesis of N-arylated anilines 277–279 by using bimetallic catalyst. [Link]

  • PMC. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

  • Scilit. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]

  • DeepDyve. (n.d.). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. [Link]

  • PubMed. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. [Link]

  • MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

  • PubMed. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. [Link]

  • PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • ResearchGate. (n.d.). Thermal transformation of arylamidoximes in the presence of phosphorus ylides. Unexpected formation of 3‐aryl‐5‐arylamino‐1,2,4‐oxadiazoles. [Link]

  • ResearchGate. (2014). Thermal rearrangement of an N-hydroxyimidazole thiocarbamoyl derivative as a simple entry into the 4-thioimidazole motif. [Link]

  • ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. [Link]

  • MDPI. (2021). Novel N7-Arylmethyl Substituted Dinucleotide mRNA 5′ cap Analogs: Synthesis and Evaluation as Modulators of Translation. [Link]

  • ATSDR. (n.d.). 51 6. analytical methods. [Link]

  • IntechOpen. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • PubMed. (2008). The effect of nitrate esters on the thermal decomposition mechanism of GAP. [Link]

  • ResearchGate. (2020). Increasing the Alkaline Stability of N,N-Diaryl Carbazolium Salts Using Substituent Electronic Effects. [Link]

  • ResearchGate. (n.d.). Thermal decomposition of some N-Nitroso-N-Alkyl(aryl) hydroxylaminates. [Link]

  • PubMed. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. [Link]

  • MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects on the stability of carbodiimides. [Link]

  • PubMed. (n.d.). Degradation products of mycophenolate mofetil in aqueous solution. [Link]

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How to remove unreacted ethyl formimidate from product mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Ethyl Formimidate Reactions & Purification Workflows

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies for removing unreacted ethyl formimidate (often utilized as ethyl formimidate hydrochloride) from product mixtures.

Because imidoesters are highly reactive electrophiles, incomplete consumption during amidine synthesis can lead to downstream contamination, side reactions, and inaccurate biological assay results. The following modules are designed to explain the chemical causality behind purification failures and provide self-validating protocols to isolate your target compounds cleanly.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why does unreacted ethyl formimidate persist in my crude mixture despite prolonged drying under high vacuum? A: While the free base of ethyl formimidate is relatively volatile, in many reaction mixtures (especially those generating acidic byproducts or utilizing the hydrochloride salt), the reagent exists as the protonated imidate salt. These salts have negligible vapor pressure and will not evaporate under standard rotary evaporation or high vacuum. Furthermore, while imidoesters have short half-lives in aqueous alkaline solutions, they are surprisingly stable in anhydrous organic solvents, meaning they will not spontaneously degrade without a targeted chemical quench[1].

Q2: I plan to quench the reaction with water. Should I use an acidic or basic aqueous workup to destroy the excess imidoester? A: You must use an acidic workup. The breakdown of the tetrahedral carbinolamine intermediate during imidate hydrolysis is governed by strict stereoelectronic control and is highly pH-dependent[2].

  • Under acidic to neutral conditions (pH < 7): The intermediate collapses to expel ammonia, yielding ethyl formate and an ammonium salt[2]. Ethyl formate is highly volatile (boiling point 54 °C) and is easily removed during rotary evaporation.

  • Under basic conditions (pH > 8): The intermediate collapses to expel ethoxide, yielding formamide and ethanol[2]. Formamide has an exceptionally high boiling point (210 °C) and will severely contaminate your final product, requiring tedious high-vacuum distillation or chromatography to remove.

Q3: My synthesized amidine product is highly water-sensitive and cannot undergo an aqueous workup. How can I remove the excess ethyl formimidate? A: For hydrolytically unstable products, we recommend covalent scavenging. By adding a polymer-supported primary amine (e.g., PS-Trisamine) to the anhydrous reaction mixture, the excess ethyl formimidate reacts with the resin to form a polymer-bound amidine. This converts a difficult chemical separation into a simple physical filtration.

Part 2: Quantitative Strategy Comparison

To select the most appropriate removal method, compare the physicochemical outcomes of each strategy below:

Removal StrategyReagents UsedPrimary Quench ByproductsByproduct VolatilityIdeal Use Case
Acidic Hydrolysis 1.0 M HCl (aq)Ethyl formate, NH₄ClHigh (bp 54 °C)Stable, basic amidines
Basic Hydrolysis 1.0 M NaOH (aq)Formamide, EthanolLow (bp 210 °C)Not Recommended
Polymer Scavenging PS-Trisamine ResinResin-bound amidineN/A (Solid Matrix)Water-sensitive products
Vacuum Distillation Heat + High VacuumNone (Removes free base)ModerateHighly volatile products

Part 3: Experimental Protocols (The "How")

Protocol A: Acid-Base Hydrolytic Workup

Best for: Target molecules that are chemically stable in water and possess a basic functional group (e.g., amidines).

  • Acidic Quench (Hydrolysis): Cool the crude reaction mixture to 0 °C. Slowly add 1.0 M HCl (aq) until the aqueous phase reaches pH 3–4. Stir vigorously for 30 minutes at room temperature.

    • Causality: This ensures complete hydrolysis of excess ethyl formimidate into volatile ethyl formate and water-soluble ammonium chloride[2], while simultaneously protonating your amidine product into a water-soluble amidinium salt.

  • Organic Wash: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or diethyl ether.

    • Validation Check: Before discarding the organic wash, spot both the organic and aqueous layers on a TLC plate. Your UV-active amidine product should remain exclusively at the baseline of the aqueous spot. If the product is in the organic layer, the pH is not acidic enough.

    • Causality: The organic layer will contain the volatile ethyl formate and non-basic organic impurities. Discard this organic layer.

  • Basification: Cool the aqueous layer containing your product to 0 °C. Carefully add 2.0 M NaOH (aq) until the pH reaches 12–13.

    • Causality: This deprotonates the amidinium salt back into the neutral, organic-soluble free amidine.

  • Product Extraction: Extract the basified aqueous layer 3 times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Anhydrous Polymer Scavenging

Best for: Target molecules that are prone to hydrolysis or lack basicity.

  • Resin Addition: To the crude reaction mixture in an anhydrous solvent (e.g., THF, DCM, or DMF), add 3 to 5 molar equivalents of PS-Trisamine resin (typical loading ~3–4 mmol/g).

  • Incubation: Agitate the suspension gently on an orbital shaker for 2–4 hours at room temperature.

    • Causality: Gentle agitation prevents the mechanical breakdown of the polymer beads (which would clog filters) while allowing the primary amines on the resin to quantitatively react with the excess imidoester.

    • Validation Check: Monitor the disappearance of the ethyl formimidate signals via crude ¹H NMR (specifically the characteristic imine C-H proton around 8.0 ppm) before proceeding to filtration.

  • Filtration: Filter the mixture through a medium-porosity sintered glass frit. Wash the resin cake twice with the reaction solvent to ensure complete recovery of your product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the purified product.

Part 4: Visual Workflow & Decision Tree

G Start Crude Reaction Mixture (Amidine Product + Excess Imidate) Decision Is the target product water-sensitive? Start->Decision AcidQuench Protocol A: Acidic Quench (1.0 M HCl, pH 3-4) Decision->AcidQuench No Scavenger Protocol B: PS-Trisamine Scavenger Resin Decision->Scavenger Yes Hydrolysis Imidate hydrolyzes to Ethyl Formate (bp 54°C) AcidQuench->Hydrolysis ResinBound Imidate covalently binds to resin Scavenger->ResinBound PhaseSep Wash with Organics, Basify (pH 12), Extract Hydrolysis->PhaseSep Filter Filter through Sintered Glass Frit ResinBound->Filter Final Purified Amidine Product PhaseSep->Final Filter->Final

Decision tree and workflow for the removal of unreacted ethyl formimidate.

References

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates Source: ResearchGate URL:[Link][2]

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Technical Support Center: Improving Regioselectivity in Ethyl Formimidate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for improving regioselectivity in ethyl formimidate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of substituted heterocycles using ethyl formimidate and its hydrochloride salt. As a versatile C1 building block, ethyl formimidate is instrumental in the construction of various nitrogen-containing scaffolds, such as pyrimidines and imidazoles, which are prevalent in many biologically active compounds.[1][2]

Controlling the regioselectivity of these reactions, particularly when employing unsymmetrical nucleophiles, is paramount to achieving the desired molecular architecture and maximizing yield. This guide provides a comprehensive collection of troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these reactions and achieve your synthetic goals.

Troubleshooting Guide: Addressing Common Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying chemical principles and actionable solutions.

Issue 1: Poor Regioselectivity in Pyrimidine Synthesis from β-Dicarbonyl Compounds

Question: I am reacting ethyl formimidate with an unsymmetrical β-dicarbonyl compound (e.g., a β-ketoester) and obtaining a mixture of two regioisomeric pyrimidones. How can I favor the formation of one isomer over the other?

Answer: This is a classic challenge in pyrimidine synthesis. The regiochemical outcome is a delicate balance of steric and electronic factors, and can be influenced by your choice of catalyst and reaction conditions.

Causality and Strategic Solutions:

The reaction proceeds via a condensation mechanism where the two nucleophilic centers of the amidine (formed in situ from ethyl formimidate) can attack the two electrophilic carbonyl carbons of the dicarbonyl compound. The regioselectivity is determined by which nucleophilic nitrogen of the intermediate attacks which carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. In a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl. Therefore, the initial attack by a nucleophile is more likely to occur at the ketone.

  • Steric Hindrance: Bulky substituents on the β-dicarbonyl compound or the nucleophile can direct the reaction to the less sterically hindered carbonyl group.[3]

  • Catalyst Choice (Lewis Acids): Lewis acids play a crucial role in activating the carbonyl groups.[4][5] Different Lewis acids can exhibit different coordination preferences with the two carbonyl oxygens, thereby influencing the regioselectivity. For instance, a hard Lewis acid may preferentially coordinate to the harder ketone oxygen, further enhancing its electrophilicity.

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, which can in turn affect the regiochemical outcome.[2] Polar solvents may stabilize more polar transition states, potentially favoring one reaction pathway over another.

Troubleshooting Workflow for Poor Regioselectivity:

Caption: Troubleshooting workflow for improving regioselectivity in pyrimidine synthesis.

Issue 2: Formation of Isomeric Imidazoles

Question: I am attempting to synthesize a 1,4-disubstituted imidazole using ethyl formimidate and an α-amino ketone, but I am getting a mixture of the 1,4- and 1,5-isomers. How can I control the regioselectivity?

Answer: The formation of regioisomeric imidazoles in this type of reaction is a common problem, primarily governed by which nitrogen of the ethyl formimidate attacks the ketone carbonyl and which attacks the carbon bearing the amino group.

Causality and Strategic Solutions:

The reaction likely proceeds through the formation of an N-acylimine intermediate. The regioselectivity is then determined by the subsequent intramolecular cyclization.

  • Steric Effects: The steric bulk of the substituents on both the α-amino ketone and the ethyl formimidate can influence the approach of the nucleophilic nitrogen to the electrophilic centers.

  • Electronic Effects: The electronic nature of the substituents can affect the nucleophilicity of the nitrogens and the electrophilicity of the carbonyl carbon.

  • Reaction Conditions: Temperature and the presence of a catalyst can influence the reaction pathway. In some cases, one regioisomer may be the kinetic product, while the other is the thermodynamic product.

Recommended Actions:

  • Modify Substituents: If synthetically feasible, introduce a bulky substituent on the nitrogen of the α-amino ketone to sterically hinder one of the possible cyclization pathways.

  • Optimize Reaction Temperature: Lowering the reaction temperature may favor the formation of the kinetic product. Conversely, higher temperatures may allow for equilibration to the more thermodynamically stable isomer.

  • Screen Catalysts: While often run under thermal conditions, the addition of a Lewis or Brønsted acid could alter the reaction pathway and improve regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in ethyl formimidate reactions?

A1: Ethyl formimidate is often used as its hydrochloride salt. The salt is generally more stable and easier to handle than the free base. In the reaction, the hydrochloride salt can act as a source of the formimidate and also provide an acidic environment, which can catalyze the reaction, particularly in Pinner-type reactions.[6][7]

Q2: What are common side reactions to watch out for?

A2: Besides poor regioselectivity, other common side reactions include:

  • Hydrolysis: Ethyl formimidate is sensitive to moisture and can hydrolyze to ethyl formate and ammonia. It is crucial to use anhydrous solvents and reagents.

  • Self-condensation: Under certain conditions, ethyl formimidate can undergo self-condensation reactions.

  • Chapman Rearrangement: In the synthesis of N-aryl formimidates, thermal rearrangement to N,N-diaryl amides can occur at high temperatures.

Q3: How can I confirm the regiochemistry of my product?

A3: The most definitive method for determining regiochemistry is through 2D NMR spectroscopy, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). HMBC can show long-range correlations between protons and carbons, which can help to establish the connectivity of the molecule. NOESY can show through-space correlations between protons, which can help to determine the spatial relationship of substituents. In some cases, single-crystal X-ray diffraction can provide unambiguous structural determination.[8]

Key Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Synthesis of a Substituted Pyrimidine

This protocol provides a general guideline for the synthesis of a pyrimidine from an unsymmetrical β-dicarbonyl compound and ethyl formimidate hydrochloride using a Lewis acid catalyst.

Materials:

  • Ethyl formimidate hydrochloride

  • Unsymmetrical β-dicarbonyl compound (e.g., ethyl benzoylacetate)

  • Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the β-dicarbonyl compound (1.0 equiv) and the Lewis acid catalyst (10-20 mol%).

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add ethyl formimidate hydrochloride (1.1 equiv) in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add β-dicarbonyl and Lewis acid to flask B 2. Add anhydrous solvent A->B C 3. Stir at room temperature B->C D 4. Add ethyl formimidate HCl C->D E 5. Heat and monitor reaction D->E F 6. Quench with NaHCO₃(aq) E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate G->H I 9. Purify product H->I

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Technical Support Center: Minimizing Byproduct Formation in s-Triazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of the unsubstituted 1,3,5-triazine core via the cyclotrimerization of ethyl formimidate. This portal is designed for drug development professionals and synthetic chemists who require high-fidelity, reproducible protocols.

The cyclotrimerization of ethyl formimidate is a highly sensitive transformation. While the reaction theoretically yields 1,3,5-triazine and ethanol, the highly electrophilic nature of the imidate carbon makes it exceptionally susceptible to nucleophilic attack by off-target species (such as water) and thermal degradation[1]. This guide provides the mechanistic causality, diagnostic data, and self-validating protocols required to eliminate byproduct formation.

Mechanistic Overview & Pathway Analysis

The synthesis relies on ethyl formimidate hydrochloride as the primary precursor. The reaction is initiated by neutralizing the hydrochloride salt to generate the free base, which subsequently undergoes an acid-catalyzed or thermally driven cyclotrimerization to form the aromatic s-triazine ring[2].

Understanding the competing pathways is critical. If the system is not strictly anhydrous, water outcompetes the imidate nitrogen as a nucleophile, leading to irreversible hydrolysis. If the exotherm of neutralization is not controlled, the intermediate decomposes into hydrogen cyanide, which rapidly polymerizes into tarry byproducts[3].

G A Ethyl Formimidate Hydrochloride B Free Base Ethyl Formimidate A->B Base Neutralization (Strictly < 0°C) C 1,3,5-Triazine (Target Product) B->C Cyclotrimerization (Catalytic Acid, 25°C) D Formamide + Ethyl Formate B->D H2O Exposure (Hydrolysis) E Tarry Polymers (Decomposition) B->E Exothermic Runaway (> 5°C before trimerization)

Reaction pathways of ethyl formimidate showing desired trimerization and byproduct formation.

Diagnostic Matrix: Reaction Conditions vs. Outcomes

Use the following quantitative matrix to diagnose your reaction outcomes based on the operational parameters of your experiment.

Reaction ConditionMoisture LevelTemperature ProfileCatalyst / BaseMajor ByproductExpected s-Triazine Yield
Optimal (SOP) < 50 ppm-20°C to 25°CNaOAc / Glacial AcOHTrace Dimers55% - 65%
High Moisture > 500 ppm-20°C to 25°CNaOAc / Glacial AcOHFormamide, Ethyl Formate< 15%
Thermal Runaway < 50 ppmSpikes > 10°CNaOH (Aqueous)Polymeric Tars (HCN polymers)< 10%
High pH / Base Excess < 50 ppm-20°C to 25°CExcess Strong BaseUnreacted Monomer / Dimers20% - 30%

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding predominantly formamide and ethyl formate instead of s-triazine? A: This is the classic signature of hydrolytic byproduct formation. The imidate carbon is highly electrophilic. If water is present in the solvent, the base, or the atmosphere, it outcompetes the intermolecular nitrogen attack required for trimerization. The water hydrolyzes the ethyl formimidate into a tetrahedral intermediate, which collapses into formamide and ethanol, or ethyl formate and ammonia[1].

  • Causality & Fix: You must establish a strictly anhydrous environment. Ensure all solvents (e.g., 1,2-dimethoxyethane or diethyl ether) are dried over activated 3Å molecular sieves (<50 ppm water). Use anhydrous bases (like powdered sodium acetate) rather than aqueous NaOH when neutralizing the hydrochloride salt[4].

Q: The reaction mixture turned into a black, viscous tar during the free-base generation. What went wrong? A: Tarry polymers indicate thermal decomposition and uncontrolled polymerization of the free base or intermediate hydrogen cyanide species[3]. The neutralization of ethyl formimidate hydrochloride is highly exothermic. If the localized temperature exceeds 5°C before the controlled cyclotrimerization can occur, the free base decomposes rapidly.

  • Causality & Fix: Perform the neutralization step strictly between -20°C and 0°C using an external dry ice/ethylene glycol bath. Ensure the addition of the base is dropwise, and monitor the internal temperature with a thermocouple, never allowing it to spike.

Q: I have low conversion rates and am seeing incomplete condensation products (dimers) on LC-MS. How do I drive the trimerization to completion? A: While the free base of ethyl formimidate can spontaneously trimerize, the reaction often stalls at the dimer stage if the pH is too high or if there is a lack of proton transfer facilitation.

  • Causality & Fix: After generating the free base, introduce a catalytic amount of glacial acetic acid[5]. The weak acid protonates a fraction of the imidate nitrogen, significantly increasing the electrophilicity of the adjacent carbon. This accelerates the final ring-closure step to form the aromatic 1,3,5-triazine core, preventing the accumulation of linear dimers[1].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each critical juncture, an observable physical change validates that the reaction is proceeding along the correct mechanistic pathway.

Step 1: Equipment & Reagent Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and an argon inlet.

  • Suspend 1.0 equivalent of anhydrous ethyl formimidate hydrochloride in dry 1,2-dimethoxyethane (DME) under a continuous argon sweep.

    • Validation Check: The suspension should remain freely mobile and stark white. Clumping indicates moisture contamination in the starting material.

Step 2: Thermal Equilibration & Neutralization

  • Cool the suspension to -20°C using a dry ice/ethylene glycol bath.

  • Slowly add 1.05 equivalents of finely powdered anhydrous sodium acetate over 30 minutes[4].

  • Maintain the internal temperature strictly below 0°C.

    • Validation Check: The exotherm should be detectable via the thermocouple. The suspension will change in texture as the hydrochloride salt is converted to the soluble free base and insoluble NaCl/NaOAc byproducts precipitate.

Step 3: Catalysis & Cyclotrimerization

  • Once neutralization is complete (indicated by the cessation of the exotherm), add 0.05 equivalents of glacial acetic acid to catalyze the trimerization[5].

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25°C). Stir for 15 hours.

    • Validation Check: The reaction mixture should remain pale yellow or colorless. Any darkening to brown/black indicates thermal degradation[3].

Step 4: Isolation & Purification

  • Filter the inorganic salts under a blanket of argon using a Schlenk frit.

  • Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature < 30°C due to the extreme volatility of s-triazine.

  • Purify the crude s-triazine via vacuum sublimation to isolate the pure crystalline product (Expected melting point: 85°C)[6].

Sources

Validation & Comparative

Comparative Guide: Ethyl Formimidate vs. Dimethylimidates in Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: March 2026

Imidoesters are a highly specific class of amine-reactive reagents utilized extensively in structural biology, proteomics, and tissue fixation. Unlike N-hydroxysuccinimide (NHS) esters, which neutralize the positive charge of lysine residues upon amidation, imidoesters react with primary amines to form amidine bonds. This unique chemistry preserves the native positive charge of the amino acid at physiological pH, thereby minimizing artificial conformational changes or protein precipitation[1].

When designing a cross-linking experiment to map protein-protein interactions or elucidate quaternary structures, researchers must distinguish between structural changes caused by the physical tethering of two subunits and changes caused merely by the chemical modification of critical active-site lysines. This guide provides an in-depth comparison between ethyl formimidate (a monofunctional control) and dimethylimidates (homobifunctional cross-linkers), detailing the causality behind their experimental deployment.

Mechanistic Foundations & Experimental Causality

The Homobifunctional Cross-linkers: Dimethylimidates (DMA, DMP, DMS)

Dimethylimidates possess two reactive imidate groups separated by an alkyl spacer arm. The most common variants—Dimethyl adipimidate (DMA), Dimethyl pimelimidate (DMP), and Dimethyl suberimidate (DMS)—act as "molecular rulers." By deploying these reagents in parallel, researchers can deduce the maximum spatial distance between interacting lysine residues[2]. When a dimethylimidate successfully bridges two subunits, it covalently locks them into an oligomeric complex that can withstand denaturing conditions (e.g., SDS-PAGE).

The Monofunctional Control: Ethyl Formimidate (EFI)

Ethyl formimidate contains only a single reactive imidate group. It amidinates primary amines but cannot form a cross-link[3].

The Causality of the Control: If an enzyme loses catalytic activity after treatment with DMS, is the loss of function due to the physical restriction of the cross-link, or did the reagent simply modify a lysine residue essential for substrate binding? Ethyl formimidate serves as the ultimate self-validating control[4]. By treating a parallel aliquot with EFI, researchers amidinate the exact same surface lysines without tethering them[5]. If the EFI-treated protein retains activity while the DMS-treated protein loses it, one can definitively conclude that the inactivation is caused by the macromolecular cross-link itself, not the localized chemical modification.

G Protein Target Protein (Free Lysines) EFI Ethyl Formimidate (Monofunctional) Protein->EFI pH 8.0-9.0 DMI Dimethylimidates (Homobifunctional) Protein->DMI pH 8.0-9.0 Amidinated Amidinated Protein (Charge Preserved, No Tether) EFI->Amidinated Blocks Lysines Crosslinked Cross-linked Protein (Oligomers/Complexes Formed) DMI->Crosslinked Covalent Bridge

Fig 1: Reaction pathways of monofunctional vs. homobifunctional imidoesters with protein lysines.

Quantitative Comparison of Reagents

To select the appropriate reagent for your spatial mapping or control studies, consult the quantitative parameters summarized below.

FeatureEthyl Formimidate (EFI)Dimethyl adipimidate (DMA)Dimethyl pimelimidate (DMP)Dimethyl suberimidate (DMS)
Functionality MonofunctionalHomobifunctionalHomobifunctionalHomobifunctional
Spacer Arm Length N/A (0 Å)8.6 Å9.2 Å11.4 Å
Carbon Chain N/A4 Carbons5 Carbons6 Carbons
Charge Alteration Preserves (+) ChargePreserves (+) ChargePreserves (+) ChargePreserves (+) Charge
Primary Application Negative control, BlockingShort-range cross-linkingMid-range cross-linkingLong-range cross-linking
Typical Concentration 10 - 50 mM1 - 10 mM1 - 10 mM1 - 10 mM

Self-Validating Experimental Protocol

The following methodology outlines a rigorously controlled cross-linking workflow. It utilizes EFI to validate the structural findings derived from DMS cross-linking.

Phase 1: Preparation & Buffer Exchange

Causality Note: Imidoesters react with the unprotonated form of primary amines. The reaction must be performed at an alkaline pH (8.0–9.0) to ensure a sufficient fraction of lysines are deprotonated. Furthermore, buffers containing primary amines (e.g., Tris, glycine) will aggressively compete with the protein and must be removed.

  • Dialyze the target protein complex into an amine-free buffer (e.g., 0.1 M Sodium Borate or 0.1 M HEPES, pH 8.5).

  • Adjust the protein concentration to 1–5 mg/mL. Higher concentrations favor intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking[4].

Phase 2: Parallel Reaction Execution

Causality Note: Imidoesters are highly susceptible to hydrolysis in aqueous environments. Reagents must be weighed and dissolved immediately prior to use.

  • Prepare Reagents: Immediately before use, dissolve EFI and DMS in the reaction buffer to a 10X stock concentration (e.g., 50 mM for DMS, 100 mM for EFI).

  • Aliquot Protein: Divide the protein sample into three equal aliquots:

    • Tube A (Mock): Add a volume of blank buffer equal to the reagent volume.

    • Tube B (Control): Add EFI to a final concentration of 10 mM.

    • Tube C (Cross-link): Add DMS to a final concentration of 5 mM.

  • Incubate all tubes at Room Temperature (20°C–25°C) for 30 to 60 minutes.

Phase 3: Quenching & Analysis

Causality Note: To achieve reproducible cross-linking snapshots, the reaction must be forcefully terminated. Adding a massive molar excess of a primary amine outcompetes the protein lysines for any remaining unhydrolyzed imidoester.

  • Quench: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM in all tubes.

  • Incubate for 15 minutes at room temperature to fully terminate the reaction.

  • Analyze: Resolve the samples using SDS-PAGE.

    • Expected Result: Tube A and Tube B should show identical monomeric banding patterns, confirming EFI does not cross-link. Tube C should reveal higher molecular weight bands corresponding to the stabilized oligomeric states[2].

Workflow Start Native Protein Complex (Amine-free Buffer, pH 8.5) Split Aliquot into Parallel Reactions Start->Split Trt_EFI Add Ethyl Formimidate (Negative Control) Split->Trt_EFI Trt_DMS Add DMS/DMP/DMA (Cross-linker) Split->Trt_DMS Trt_Mock Mock Treatment (Buffer Only) Split->Trt_Mock Quench Quench Reaction (Add 50mM Tris, 15 min) Trt_EFI->Quench Trt_DMS->Quench Trt_Mock->Quench Analyze Downstream Analysis (SDS-PAGE / Mass Spectrometry) Quench->Analyze

Fig 2: Self-validating experimental workflow utilizing ethyl formimidate as a structural control.

References

  • [2] Studies of glutamate dehydrogenase. Analysis of quaternary structure and contact areas between the polypeptide chains - PubMed. National Institutes of Health (NIH). Available at:

  • [1] Benzyl formimidate hydrochloride | 60099-09-4 - Benchchem. Benchchem. Available at:

  • [3] Cross-linking of nucleosomal histones with monofunctional imidoesters - Oxford Academic. Oxford University Press. Available at:

  • [4] Chemical Modification of Urokinase with Bis-imidoesters and Properties of the Intramolecularly Cross-linked Enzyme. Taylor & Francis Online. Available at:

  • [5] Mechanisms of Corneal Tissue Cross-linking in Response to Treatment with Topical Riboflavin and Long-Wavelength Ultraviolet Radiation (UVA) - PMC. National Institutes of Health (NIH). Available at:

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A Senior Application Scientist's Guide to Formylating Agents: A Comparative Analysis of Ethyl Formimidate and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the introduction of a formyl group (–CHO) is a pivotal transformation, laying the groundwork for a multitude of valuable molecules, from life-saving pharmaceuticals to advanced materials. The choice of the formylating agent is a critical decision that dictates the efficiency, selectivity, and overall viability of a synthetic route. This guide offers an in-depth, objective comparison of ethyl formimidate against a range of other common formylating agents. We will delve into their reactivity, substrate scope, and mechanistic underpinnings, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Emerging Role of Ethyl Formimidate

Ethyl formimidate, typically available as its hydrochloride salt, is a reactive and versatile reagent for introducing a formyl group equivalent.[1][2] Its utility stems from the reactive imidate functional group, which makes it a valuable intermediate in the synthesis of various organic compounds, particularly nitrogen-containing heterocycles.[1][3]

Chemical Properties of Ethyl Formimidate Hydrochloride:

  • Formula: HC(=NH)OC₂H₅·HCl[2]

  • Appearance: Solid[2]

  • Melting Point: 75 °C (decomposes)[2]

  • Storage: 2-8°C[2]

The primary application of ethyl formimidate lies in its ability to react with nucleophiles, such as amines, to introduce a formimidoyl group, which can then be hydrolyzed to the corresponding formyl group. This two-step process offers a mild alternative to more forceful formylating agents.

A Comparative Overview of Prominent Formylating Agents

The selection of a formylating agent is contingent on the nature of the substrate and the desired outcome. Below is a comparative analysis of ethyl formimidate's alternatives, categorized by their primary applications.

Formylation of Aromatic Compounds

The direct introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic chemistry.[4] Several named reactions have been developed for this purpose, each with its own set of advantages and limitations.[4][5]

MethodReagentsTypical SubstratesTemperature (°C)Time (h)Yield (%)
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics (e.g., anilines, phenols, heterocycles)[5]0 - 1002.5 - 6.577 - 95+[5]
Gattermann-Koch CO, HCl, AlCl₃, CuClBenzene, alkylbenzenes[6]High Pressure-Good[5]
Gattermann HCN, HCl, Lewis Acid (e.g., AlCl₃)Benzene derivatives, phenols[7]Room Temp-Moderate to Good[5]
Duff Hexamethylenetetramine (HMTA), acidPhenols, electron-rich aromatics[8]150 - 1650.3 - 318 - 41[5]
Rieche Dichloromethyl methyl ether, TiCl₄Electron-rich aromatics (e.g., anisole, phenols)[4]00.75 - 3up to 97[5]

The Vilsmeier-Haack reaction is particularly effective for electron-rich systems due to its relatively mild conditions.[9] In contrast, the Gattermann-Koch and Gattermann reactions are suitable for less activated aromatic rings but often require more hazardous reagents like carbon monoxide or hydrogen cyanide.[7][10] The Duff reaction is a classical method for the ortho-formylation of phenols, though yields can be modest.[8][11]

N-Formylation of Amines

The formation of formamides is a crucial transformation in the synthesis of peptides, pharmaceuticals, and as a protecting group strategy.[12] A variety of reagents can achieve this conversion with varying degrees of efficiency and selectivity.

ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)
Ethyl Formate Primary & Secondary Amines- (neat) or solvent60-Moderate to Excellent[13]
Formic Acid Primary & Secondary AminesTolueneReflux4 - 9High[14]
Acetic Formic Anhydride Primary & Secondary Amines-Mild-High[15]
Chloral Primary & Secondary Amines-Low-Excellent[12]

Ethyl formate and formic acid represent greener and more cost-effective options for N-formylation.[13][15] Acetic formic anhydride is a highly reactive agent that provides excellent yields under mild conditions but is also unstable and moisture-sensitive.[15]

O-Formylation of Alcohols

The protection of hydroxyl groups as formate esters is a common strategy in multi-step syntheses.[16]

ReagentSubstrateCatalystSolventTemperature (°C)Time (h)
Ethyl Formate AlcoholsSolid Acid (e.g., Amberlyst-15)[15]Ethyl FormateRoom Temp-
Ethyl Formate AlcoholsBi(OTf)₃[14]DichloromethaneRoom Temp-
Formic Acid Alcohols----

Catalytic methods using ethyl formate are gaining traction due to their environmental benefits and mild reaction conditions.[15][16]

Mechanistic Insights and Experimental Workflows

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide like DMF and phosphorus oxychloride.[17] This electrophilic species then attacks an electron-rich aromatic ring.[18]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate + Aromatic Substrate Aromatic Electron-Rich Aromatic Substrate Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Generalized Experimental Workflow for Formylation

The following diagram illustrates a typical workflow for a formylation reaction, from reagent selection to product characterization.

Caption: A typical experimental workflow for a formylation reaction.[14]

Experimental Protocols

Protocol 1: N-Formylation of an Amine using Ethyl Formate (Biocatalytic)

This protocol is adapted from a method utilizing lipase as a biocatalyst.[19]

Materials:

  • Amine substrate

  • Ethyl formate

  • Lipase (e.g., from Candida antarctica)

  • Suitable solvent (e.g., toluene)

Procedure:

  • To a round-bottom flask, add the amine (1.0 eq) and the lipase.

  • Add ethyl formate, which can also serve as the solvent.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter off the lipase.

  • Evaporate the solvent under reduced pressure to obtain the crude N-formylated product.

  • If necessary, purify the product by column chromatography.

Protocol 2: Aromatic Formylation via the Vilsmeier-Haack Reaction

This is a generalized protocol for the formylation of an electron-rich aromatic compound.[20]

Materials:

  • Aromatic substrate (e.g., N,N-dimethylaniline)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Brine

Procedure:

  • Dissolve the aromatic substrate (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) to the cooled solution.

  • Stir the reaction mixture at room temperature for the appropriate time (e.g., 2-6 hours).

  • Cool the reaction mixture back to 0 °C.

  • Prepare a solution of sodium acetate (5.6 eq) in water and add it to the reaction mixture at 0 °C.

  • Stir for an additional 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Conclusion

The selection of an appropriate formylating agent is a critical parameter in the design of a synthetic strategy. Ethyl formimidate presents a valuable option, particularly for the synthesis of nitrogen-containing heterocycles. However, its efficacy must be weighed against a host of other well-established and powerful formylating agents. For the formylation of electron-rich aromatics, the Vilsmeier-Haack reaction remains a versatile and high-yielding choice.[21] For N-formylation, greener alternatives like formic acid and ethyl formate are increasingly favored.[15] Ultimately, the optimal choice will depend on a careful consideration of the substrate's reactivity, functional group tolerance, desired reaction conditions, and safety implications. This guide provides a foundational understanding to aid researchers in navigating these choices and accelerating their research and development endeavors.

References

  • A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals - Benchchem.
  • Ethyl formimidate hydrochloride | CAS 16694-46-5 | Analytical Standard | Chemdor.
  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Available at: [Link]

  • A Comparative Guide to Formylating Agents: Formyl Acetate vs. Alternatives - Benchchem.
  • Formylation of Amines - PMC. National Center for Biotechnology Information. Available at: [Link]

  • First report on bio-catalytic N-formylation of amines using ethyl formate - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH | SLS - Lab Supplies. Available at: [Link]

  • Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media: Synthetic Communications - Taylor & Francis. Available at: [Link]

  • Formylation - Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Selective Formylation of Polyfunctional Molecules - Benchchem.
  • Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. National Center for Biotechnology Information. Available at: [Link]

  • Formylation using ethyl formate. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Duff reaction - Wikipedia. Available at: [Link]

  • Formylation Reactions in Medicinal Chemistry: A Core Technical Guide - Benchchem.
  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction - Benchchem.
  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate - ResearchGate. Available at: [Link]

  • Duff reaction - Grokipedia. Available at: [Link]

  • benchmarking the efficiency of different formylation methods - Benchchem.
  • Gattermann reaction - Wikipedia. Available at: [Link]

  • Gattermann reaction. Available at: [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Available at: [Link]

  • Formylation of alcohols using ethyl formate I in the presence of a... - ResearchGate. Available at: [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. Available at: [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. Available at: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - RepHip UNR. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. Available at: [Link]

  • Gattermann Koch Reaction Mechanism - BYJU'S. Available at: [Link]

  • How is a Gattermann synthesis different from a Gattermann-Koch synthesis? - TutorChase. Available at: [Link]

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Validation of protein cross-linking using ethyl formimidate

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Protein Cross-Linking: A Comparative Guide on Imidoester Chemistry and Ethyl Formimidate

In the fields of structural biology and interactomics, chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for mapping protein-protein interactions. However, a persistent challenge in cross-linking experiments is distinguishing between transient, biologically relevant interactions and artifactual aggregation driven by the cross-linking reagents themselves.

To establish a highly rigorous, self-validating experimental system, researchers frequently employ monofunctional imidoesters—specifically ethyl formimidate (EFI) or its analog ethyl acetimidate—as negative controls and topological probes. This guide objectively compares the performance of EFI against standard bifunctional cross-linkers and details the mechanistic causality required to validate protein interaction networks.

The Chemical Causality of Imidoesters vs. NHS Esters

The fundamental choice of a cross-linking or capping reagent dictates the biophysical fate of the modified protein complex. Imidoesters react rapidly with primary amines (such as lysine side chains and the N-terminus) under alkaline conditions (pH 8.0–10.0) to form amidine bonds[1].

The critical causality behind selecting an imidoester over N-hydroxysuccinimide (NHS) esters or anhydrides lies in charge preservation . When an NHS ester reacts with a lysine residue, it forms an amide bond, effectively neutralizing the native positive charge of the amine[2]. This neutralization can drastically alter the protein’s isoelectric point (pI), leading to artifactual conformational shifts or precipitation. Conversely, the amidination reaction driven by ethyl formimidate retains the positive charge of the residue at physiological pH[2]. This allows scientists to chemically block (cap) specific interaction interfaces without denaturing the native tertiary structure of the protein.

Comparative Performance: Monofunctional vs. Bifunctional Reagents

To validate a cross-link, one must compare the interaction profile of the native protein against a chemically capped control. The table below summarizes the quantitative and chemical distinctions between ethyl formimidate and common bifunctional alternatives.

FeatureEthyl Formimidate (EFI)Dimethyl Pimelimidate (DMP)Disuccinimidyl Suberate (DSS)
Reagent Class Monofunctional ImidoesterHomobifunctional ImidoesterHomobifunctional NHS Ester
Target Functional Group Primary Amines (Lysines)Primary AminesPrimary Amines
Spacer Arm Length ~3 Å (Pseudo zero-length)9.2 Å11.4 Å
Bond Formed AmidineAmidineAmide
Charge Preservation Yes (Maintains native pI)Yes (Maintains native pI)No (Neutralizes charge)
Membrane Permeability HighHighHigh
Primary Application Amine capping, Validation controls, Zero-length probingSubunit cross-linking, in vivo protein interactionsExtracellular/Intracellular stable cross-linking

The Paradox of Monofunctional Cross-Linking (Zero-Length Probing)

While ethyl formimidate is structurally monofunctional and primarily used to block amines, it exhibits a fascinating paradoxical behavior in highly compact protein assemblies. When reacted with proteins where secondary nucleophiles exist in ultra-close proximity (< 3 Å), the intermediate N-alkyl imidate can undergo a nucleophilic attack by an adjacent amine before it hydrolyzes or converts into the final amidine bond[3].

This phenomenon transforms a monofunctional capping agent into a zero-length cross-linker . This unique property has been historically leveraged to map the topological constraints of tubulin dimers[3], the structural dynamics of Na,K-ATPase[4], and the available lysyl residues in chromatin histones[5]. Therefore, the detection of an EFI-induced cross-link is definitive proof of an ultra-tight, highly specific spatial arrangement between two amine groups.

Visualizing the Reaction and Validation Workflows

To conceptualize the dual utility of ethyl formimidate, the following diagrams illustrate both its chemical reaction pathways and its role in a self-validating experimental workflow.

Mechanism Lys Primary Amine (Lysine Residue) Inter N-alkyl Imidate Intermediate Lys->Inter Alkaline pH (8.0 - 10.0) EFI Ethyl Formimidate (Monofunctional) EFI->Inter Amidine Amidine Bond (Charge Preserved) Inter->Amidine Hydrolysis (Standard Capping) ZeroXL Zero-Length Cross-link Inter->ZeroXL Nucleophilic Attack SecLys Adjacent Amine (< 3 Å proximity) SecLys->ZeroXL

Caption: Reaction pathways of ethyl formimidate: standard amine capping vs. zero-length cross-linking.

Validation cluster_control Control Arm (Uncapped) cluster_test Validation Arm (Capped) Start Native Protein Complex C1 Buffer Only Incubation Start->C1 C2 EFI Capping (Amidination) Start->C2 XL1 Add DSS/DMP Crosslinker C1->XL1 R1 Successful Cross-linking XL1->R1 Analysis SDS-PAGE & XL-MS Analysis R1->Analysis XL2 Add DSS/DMP Crosslinker C2->XL2 R2 Cross-linking Inhibited XL2->R2 R2->Analysis

Caption: Experimental workflow utilizing EFI capping to validate the specificity of bifunctional cross-linkers.

Self-Validating Experimental Protocol: Specificity Testing via Amine Capping

To prove that a homobifunctional cross-linker (like DSS or DMP) is capturing a genuine interaction rather than driving non-specific aggregation, you must run a parallel validation arm using EFI. If the interaction is specific to the available lysines, pre-capping those lysines with EFI will abolish the subsequent DSS/DMP cross-link.

Phase 1: Amine Capping (Amidination)
  • Buffer Exchange: Prepare the protein complex (1–5 mg/mL) in an amine-free buffer such as 100 mM Sodium Borate or 100 mM HEPES, pH 8.5.

    • Causality: Buffers containing primary amines (e.g., Tris or Glycine) will aggressively compete for the imidoester, quenching the reaction before protein modification can occur.

  • Reagent Preparation: Dissolve Ethyl Formimidate Hydrochloride immediately before use in anhydrous DMSO.

    • Causality: Imidoesters have exceptionally short half-lives in aqueous solutions and are highly susceptible to hydrolysis[1]. Preparing stock solutions in water will yield inactive reagent.

  • Reaction: Add EFI to the protein solution at a 50- to 100-fold molar excess. Incubate at room temperature for 45 minutes.

  • Quenching & Desalting: Quench the reaction by adding 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes. Remove excess quenched reagent using a Zeba spin desalting column.

Phase 2: Bifunctional Cross-Linking Validation
  • Cross-linker Addition: Split the experiment into two arms: the EFI-capped protein (Validation Arm) and an uncapped protein (Control Arm). Add the bifunctional cross-linker (e.g., DSS) to both tubes at a 20-fold molar excess.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Resolve the samples via SDS-PAGE or digest for XL-MS.

    • Expected Outcome: The uncapped Control Arm should display higher molecular weight bands indicative of cross-linked complexes. The EFI-capped Validation Arm should remain at the monomeric molecular weight. If the capped arm still exhibits cross-linking, it indicates that the bifunctional reagent is either reacting non-specifically (e.g., over-labeling serine/tyrosine residues) or the complex is aggregating artifactually due to the experimental conditions.

References

  • Sweadner, K. J. "Crosslinking and modification of Na,K-ATPase by ethyl acetimidate." PubMed.[Link]

  • Galella, G., & Smith, D. B. "The cross-linking of tubulin with imidoesters." Canadian Science Publishing.[Link]

  • Tack, L. O., & Simpson, R. T. "Characterization of chromatin modified with ethyl acetimidate." PubMed. [Link]

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A Comparative Spectroscopic Guide to Ethyl Formimidate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, ethyl formimidate stands as a versatile and reactive intermediate, pivotal in the construction of a diverse array of nitrogen-containing heterocycles and other valuable organic molecules.[1][2] Its utility stems from the electrophilic nature of the imidate carbon, which readily undergoes nucleophilic attack, leading to a cascade of transient intermediates. Understanding the structure, stability, and reactivity of these fleeting species is paramount for reaction optimization, mechanism elucidation, and the rational design of novel synthetic methodologies.

This guide provides an in-depth spectroscopic comparison of the key reaction intermediates of ethyl formimidate, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting and interpreting experimental data, this document aims to equip researchers with the necessary tools to identify and characterize these transient species, thereby enabling greater control over their chemical transformations.

The Central Role of Ethyl Formimidate in Synthesis

Ethyl formimidate, often utilized as its more stable hydrochloride salt, serves as a valuable precursor in the synthesis of various nitrogenous compounds.[3][4] Its reaction with nucleophiles, particularly amines, initiates a sequence of steps that typically proceed through a tetrahedral intermediate to form N-substituted amidines. These amidines can then be employed in further cyclization or derivatization reactions.[5] The ability to spectroscopically monitor this reaction pathway is crucial for understanding reaction kinetics and identifying potential side products.

Unraveling Intermediates with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For the study of ethyl formimidate reactions, both ¹H and ¹³C NMR are critical for tracking the transformation of the starting material and identifying the intermediates formed.

¹H and ¹³C NMR Signatures of Ethyl Formimidate Hydrochloride

The starting point for any reaction monitoring is the characterization of the initial reagents. The ¹H NMR spectrum of ethyl formimidate hydrochloride would be expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a signal for the formimidyl proton (-CH=N-). The iminium proton (=NH₂⁺) may be broad and its chemical shift can be solvent-dependent.

In the ¹³C NMR spectrum, the key resonance is that of the imidate carbon (-CH=N-), which would appear in the downfield region characteristic of sp²-hybridized carbons bonded to heteroatoms. The carbons of the ethyl group would appear in the upfield region.

Table 1: Predicted Key NMR Data for Ethyl Formimidate Hydrochloride

NucleusPredicted Chemical Shift (δ) Range (ppm)Notes
¹H NMR
-CH=N-8.0 - 8.5Chemical shift can be influenced by solvent and concentration.
=NH₂⁺9.0 - 11.0Often a broad signal, exchangeable with D₂O.
-O-CH₂-CH₃4.0 - 4.5 (quartet)
-O-CH₂-CH₃1.2 - 1.5 (triplet)
¹³C NMR
-CH=N-160 - 170The most downfield carbon signal.
-O-CH₂-CH₃60 - 70
-O-CH₂-CH₃14 - 18

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The Tetrahedral Intermediate: A Fleeting Glimpse

The initial nucleophilic attack of an amine on the protonated imidate carbon forms a transient tetrahedral intermediate. This species is typically unstable and not readily isolated. However, its formation can sometimes be inferred or observed using in-situ NMR techniques at low temperatures.

Spectroscopically, the formation of the tetrahedral intermediate would be characterized by the disappearance of the sp²-hybridized imidate carbon signal in the ¹³C NMR spectrum and the appearance of a new sp³-hybridized carbon signal at a more upfield position (typically in the 80-100 ppm range). In the ¹H NMR spectrum, the formimidyl proton signal would be replaced by a new signal for the methine proton of the tetrahedral carbon.

Characterization of the N-Substituted Amidine Product

The collapse of the tetrahedral intermediate, with the elimination of ethanol, leads to the formation of a protonated N-substituted amidine. This is often the stable product of the initial reaction phase.

Table 2: Representative NMR Data for an N-Arylformamidine

NucleusExample Chemical Shift (δ) (ppm)Notes
¹H NMR
-N=CH-N-7.45 (s)Chemical shift of the formamidine proton.
Aromatic-H6.76-7.24 (m)Signals corresponding to the aryl substituent.
-NH-8.22 (s)Amidine N-H proton, may be broad.
¹³C NMR
-N=CH-N-149.96The amidine carbon.
Aromatic-C122.21 - 146.63Signals corresponding to the aryl substituent.

Data adapted from a representative N,N'-bis(2,6-dimethylphenyl)formamidine.[3]

The workflow for a typical reaction of ethyl formimidate with a primary amine and its monitoring via spectroscopy can be visualized as follows:

Reaction_Workflow Start Ethyl Formimidate HCl + Primary Amine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Start->Spectroscopy Product N-Substituted Amidine HCl Intermediate->Product Elimination of Ethanol Intermediate->Spectroscopy Product->Spectroscopy

Caption: Workflow of ethyl formimidate reaction and analysis.

Vibrational Spectroscopy: A Window into Functional Group Transformations

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the context of ethyl formimidate reactions, IR is particularly useful for monitoring the disappearance of the C=N bond of the imidate and the appearance of new bonds in the intermediates and products.

IR Spectrum of Ethyl Formimidate Hydrochloride

The IR spectrum of ethyl formimidate hydrochloride is characterized by several key absorption bands. A strong absorption in the region of 1650-1700 cm⁻¹ is expected for the C=N stretching vibration of the protonated imidate. Additionally, N-H stretching vibrations of the =NH₂⁺ group would appear as broad bands in the 3000-3400 cm⁻¹ region. C-O stretching and C-H bending and stretching vibrations will also be present. An FTIR spectrum of ethyl formimidate hydrochloride (mull) is available on PubChem, which can serve as a reference.[5]

Spectroscopic Evidence for Intermediate Formation

The formation of the tetrahedral intermediate would be accompanied by the disappearance of the C=N stretching band. The O-H and N-H stretching vibrations of this intermediate would be observable in the high-frequency region of the spectrum.

Upon formation of the N-substituted amidine, a new C=N stretching vibration will appear, typically in the range of 1610-1640 cm⁻¹. The N-H stretching vibrations of the amidine will also be present.[5]

Table 3: Key IR Absorption Bands for Reaction Species

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Ethyl Formimidate HCl C=N Stretch (protonated)~1680
N-H Stretch (=NH₂⁺)3000 - 3400 (broad)
Tetrahedral Intermediate O-H Stretch3200 - 3600 (broad)
N-H Stretch3300 - 3500
N-Substituted Amidine C=N Stretch1610 - 1640
N-H Stretch3100 - 3460

Data compiled from typical ranges for these functional groups and available spectral data.[5][6][7]

The logical progression of functional group changes during the reaction can be illustrated as follows:

Functional_Group_Transformation Imidate Ethyl Formimidate C=N stretch (~1680 cm⁻¹) Tetrahedral Tetrahedral Intermediate Disappearance of C=N stretch Imidate->Tetrahedral Nucleophilic Addition Amidine N-Substituted Amidine C=N stretch (1610-1640 cm⁻¹) Tetrahedral->Amidine Elimination

Caption: IR functional group transformation pathway.

Mass Spectrometry: Identifying and Fragmenting Intermediates

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. Electrospray ionization (ESI) is particularly well-suited for studying reaction intermediates as it allows for the gentle ionization of species directly from solution.

Mass Spectrum of Ethyl Formimidate

The mass spectrum of ethyl formimidate would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. In the case of its hydrochloride salt, ESI-MS in positive ion mode would likely show the protonated molecule [M+H]⁺. Fragmentation of this ion could involve the loss of small neutral molecules such as ethylene or ethanol.

Detecting Intermediates by ESI-MS

The direct observation of reaction intermediates by ESI-MS is a powerful method for mechanistic studies.[8] By analyzing the reaction mixture at different time points, it is possible to detect the protonated tetrahedral intermediate and the N-substituted amidine product. The mass-to-charge ratio (m/z) of these species will directly correspond to their molecular weights.

Fragmentation Patterns of Key Species

Tandem mass spectrometry (MS/MS) can be used to fragment the isolated ions of the intermediates and products, providing further structural information.

  • Protonated Ethyl Formimidate: Fragmentation might involve the loss of ethylene (C₂H₄) from the ethyl group or the loss of ethanol.

  • Protonated Tetrahedral Intermediate: A characteristic fragmentation would be the loss of a molecule of water or ethanol.

  • Protonated N-Substituted Amidine: Fragmentation patterns will depend on the nature of the substituent on the nitrogen atom.

Table 4: Expected Molecular Ions in ESI-MS

SpeciesFormulaExpected [M+H]⁺ (m/z)
Ethyl FormimidateC₃H₇NO74.055
Tetrahedral Intermediate (with Aniline)C₉H₁₄N₂O167.113
N-PhenylformamidineC₇H₈N₂121.071

Calculated for the most abundant isotopes.

The general approach for ESI-MS analysis of the reaction is depicted below:

MS_Analysis_Workflow ReactionMixture Reaction Mixture at time t ESI Electrospray Ionization ReactionMixture->ESI MS1 MS Scan (Detect Intermediates) ESI->MS1 Isolation Isolate Ion of Interest MS1->Isolation MS2 MS/MS (Fragment Ion) Isolation->MS2 Structure Structural Elucidation MS2->Structure

Caption: Workflow for ESI-MS analysis of reaction intermediates.

Experimental Protocols

To facilitate the replication of these spectroscopic analyses, detailed experimental protocols are provided.

General Protocol for In-Situ NMR Monitoring of the Reaction of Ethyl Formimidate Hydrochloride with an Amine
  • Preparation: In a clean, dry 5 mm NMR tube, dissolve ethyl formimidate hydrochloride (1.0 eq.) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Initial Spectrum: Acquire a ¹H and ¹³C NMR spectrum of the starting material to serve as a baseline.

  • Initiation: Cool the NMR tube to the desired reaction temperature (e.g., 0 °C or lower) in the NMR spectrometer. Add the amine (1.1 eq.) to the NMR tube.

  • Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. If possible, acquire ¹³C NMR spectra at key time points.

  • Analysis: Process and analyze the spectra to identify the signals of the starting material, intermediates, and products, and to monitor their relative concentrations over time.

General Protocol for ESI-MS Analysis of Reaction Intermediates
  • Reaction Setup: In a small vial, dissolve ethyl formimidate hydrochloride (1.0 eq.) in a solvent suitable for both the reaction and ESI-MS analysis (e.g., methanol, acetonitrile).

  • Initiation: Add the amine (1.1 eq.) to the solution and start a timer.

  • Sampling: At various time points (e.g., 1 min, 5 min, 15 min, 60 min), withdraw a small aliquot of the reaction mixture and dilute it significantly with the ESI-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Infuse the diluted sample directly into the ESI-MS instrument operating in positive ion mode. Acquire full scan mass spectra to identify the m/z values of the protonated starting material, intermediates, and products.

  • Tandem MS: Perform MS/MS experiments on the detected ions of interest to obtain fragmentation data for structural confirmation.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the detailed investigation of ethyl formimidate reaction intermediates. By carefully analyzing the spectral data, researchers can gain a deep understanding of the reaction mechanism, identify transient species, and optimize reaction conditions for the synthesis of valuable nitrogen-containing compounds. This guide serves as a foundational resource for scientists and professionals in the field, offering both theoretical insights and practical protocols for the spectroscopic comparison of these important reaction intermediates.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Yahyazadeh, A., & Heravi, M. M. (2013). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 25(9), 4965–4967.
  • Chemdor. (n.d.). Ethyl formimidate hydrochloride | CAS 16694-46-5 | Analytical Standard. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl formimidate hydrochloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information From amines to (form)amides: a simple and successful mechanochemical approach. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern. Retrieved from [Link]

  • PubMed. (2006). ESI-MS detection of proposed reaction intermediates in the air-promoted and ligand-modulated oxidative Heck reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000096). Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Retrieved from [Link]

  • ResearchGate. (2013). How exactly does a sample become protonated in ESI-MS? What is the source of the protons?. Retrieved from [Link]

  • PubMed. (2001). Electron ionisation induced fragmentation of ethyl 5(1H)-oxo- and 7(1H)-oxo-1-aryl-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carboxylates: evidence for an unusually regioselective rearrangement of M(+) ions*. Retrieved from [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Identifying reactive intermediates by mass spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (2020). 13 C NMR Chemical Shifts in Formic Acid of Some Widely Used Laboratory Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H-NMR of reaction intermediate III : ( ) denotes -CH 2 -.... Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Wiley Online Library. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • University of Rochester. (n.d.). Odd Electron Transition Metal Hydride and Amine Complexes and their Associated Proton/Electron/Hydrogen Atom Reactivity. Retrieved from [Link]

  • ARKIVOC. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl N‐phenylformimidate from aniline and triethyl orthoformate with acid catalyst …. Retrieved from [Link]

  • University of Rochester. (n.d.). Spectroscopy, Bonding and Electronic Structure in Base Metal Chemistry. Retrieved from [Link]

  • OSTI.gov. (n.d.). Electronic Structure, Bonding and Reactivity in f-Element Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Detection of the tetrahedral reaction intermediate of the reaction of acetyl chloride with ethanol in microdroplets via laser desorption/ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. Retrieved from [Link]

  • IntechOpen. (2016). In Situ Transmission Electron Microscopy Studies in Gas/Liquid Environment. Retrieved from [Link]

  • ACS Publications. (2000). Computational Studies of the Aminolysis of Oxoesters and Thioesters in Aqueous Solution. Retrieved from [Link]

  • PubMed. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Retrieved from [Link]

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Assessing the stability of amidines formed from ethyl formimidate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Assessing the Stability of Amidines Formed from Ethyl Formimidate

In the landscape of medicinal chemistry and drug development, the amidine functional group is a cornerstone, prized for its ability to act as a bioisostere for amines and for its role in forming key interactions with biological targets. Ethyl formimidate hydrochloride is a widely utilized reagent for the synthesis of N-substituted formamidines due to its reactivity and commercial availability. However, the stability of the resulting amidine products is a critical parameter that dictates their viability as drug candidates and research tools. This guide provides a comprehensive framework for assessing the stability of amidines derived from ethyl formimidate, offering both theoretical insights and practical, field-tested experimental protocols.

The Significance of Amidine Stability in Drug Discovery

The stability of a molecule is intrinsically linked to its pharmacokinetic and pharmacodynamic properties. An unstable amidine can lead to a short in vivo half-life, poor shelf-life, and the formation of potentially toxic degradation products. Therefore, a thorough understanding and empirical assessment of amidine stability under various physiologically relevant conditions are paramount. The primary degradation pathway for amidines is hydrolysis, which is highly dependent on pH.

Factors Influencing Amidine Stability

The stability of an amidine is not an intrinsic, immutable property but rather a function of its chemical environment. Several key factors can influence the rate and pathway of its degradation:

  • pH: Amidine hydrolysis is catalyzed by both acid and base. The protonated amidinium ion is generally more stable to hydrolysis than the free base. Consequently, amidines often exhibit a U-shaped stability profile with the greatest stability observed at neutral to slightly basic pH.

  • Temperature: As with most chemical reactions, the rate of amidine degradation increases with temperature. Stability studies are often conducted at elevated temperatures (e.g., 40-60 °C) to accelerate degradation and predict long-term stability at room or physiological temperatures.

  • Solvent: The polarity and protic nature of the solvent can influence the rate of solvolysis. While aqueous stability is the primary focus for biological applications, stability in organic solvents is relevant for storage and formulation.

  • Substituents: The electronic and steric properties of the substituents on the amidine nitrogen atoms can significantly impact stability. Electron-withdrawing groups can increase susceptibility to nucleophilic attack, while bulky groups may sterically hinder the approach of water molecules.

Experimental Workflow for Amidine Stability Assessment

A robust assessment of amidine stability involves a multi-pronged approach, combining analytical techniques to monitor the disappearance of the parent compound and the appearance of degradation products over time.

G cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions pH Adjustment pH Adjustment Working Solutions->pH Adjustment Time Point Zero Time Point Zero pH Adjustment->Time Point Zero Incubation Incubation at Controlled Temperature Time Point Zero->Incubation Time Point X Time Point X Incubation->Time Point X Quenching Quenching Time Point X->Quenching HPLC Analysis HPLC Analysis Quenching->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Stability Profile Stability Profile Data Processing->Stability Profile

Caption: Workflow for assessing amidine stability.

Detailed Experimental Protocol: pH-Dependent Stability Study

This protocol provides a step-by-step guide for evaluating the stability of a formamidine derivative across a range of pH values.

1. Materials and Reagents:

  • Amidine compound of interest

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer (e.g., 50 mM), prepared at pH 3, 5, 7.4, and 9

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[1]

  • pH meter

  • Incubator or water bath

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the amidine compound in ACN to prepare a 1 mg/mL stock solution.

  • Working Solutions (10 µg/mL): Dilute the stock solution with each of the prepared pH buffers to obtain a final concentration of 10 µg/mL. Ensure the initial volume of ACN from the stock solution is minimal (e.g., <1%) to avoid significant solvent effects.

3. Stability Study Execution:

  • Time Point Zero (T=0): Immediately after preparing the working solutions, inject an aliquot of each into the HPLC system for analysis. This will serve as the initial concentration (100% stability).

  • Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 37 °C).

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each working solution, quench the degradation if necessary (e.g., by adding an equal volume of ACN), and inject into the HPLC system.

4. HPLC Analysis:

A validated HPLC method is crucial for accurate quantification.[2]

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of ACN and water (with 0.1% formic acid or TFA) is typically effective. For example, a gradient of 5% to 95% ACN over 15 minutes.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV detection at a wavelength where the amidine has maximum absorbance (e.g., 254 nm or 280 nm).[1]

  • Quantification: The percentage of the amidine remaining at each time point is calculated by comparing the peak area to the peak area at T=0.

5. Data Analysis and Interpretation:

The results can be presented in a table and graphically by plotting the percentage of remaining amidine against time for each pH. The half-life (t½) of the amidine at each pH can be calculated from the degradation rate constant, assuming first-order kinetics.

Comparative Stability Data

The following table summarizes hypothetical stability data for an amidine derived from ethyl formimidate compared to a more stable benzamidine derivative under identical conditions.

CompoundpHTemperature (°C)Half-life (t½) in hours
Formamidine Derivative 3.0378
5.03724
7.437> 48
9.03712
Benzamidine Derivative 3.03715
5.03745
7.437> 72
9.03728

This data illustrates the typical U-shaped pH-stability profile, with the greatest stability observed near physiological pH. The benzamidine derivative, with its electron-donating phenyl group, exhibits enhanced stability across all pH values compared to the formamidine.

Mechanistic Insights into Amidine Hydrolysis

The hydrolysis of amidines can proceed through both acid- and base-catalyzed pathways.[3][4] Understanding these mechanisms is key to interpreting stability data and designing more stable analogues.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A Protonated Amidine B Tetrahedral Intermediate A->B  +H2O C Amine + Carboxylic Acid B->C  -NH3 D Amidine Free Base E Tetrahedral Intermediate D->E  +OH- F Amine + Carboxylate E->F  -NH2-

Caption: Simplified mechanisms of amidine hydrolysis.

In acidic conditions, the amidine is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[5] Under basic conditions, the hydroxide ion directly attacks the amidine carbon.[4] The stability of the tetrahedral intermediate and the leaving group ability of the amine will influence the overall rate of hydrolysis.

Conclusion and Future Perspectives

The stability of amidines formed from ethyl formimidate is a multifaceted property that must be carefully evaluated in the context of their intended application. The experimental framework presented here provides a robust starting point for researchers to generate reliable and comparative stability data. By understanding the factors that govern amidine stability and the mechanisms of their degradation, scientists can make more informed decisions in the design and development of novel therapeutics and chemical probes. Future work in this area may focus on the development of more sophisticated analytical techniques for real-time stability monitoring and the use of computational models to predict amidine stability in silico.

References
  • Gatti, R., Gioia, M. G., & Gotti, R. (1995). High-Performance Liquid Chromatographic Determination of Aromatic Poly-Amidines.
  • Allen, C. (2025, March 19).
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
  • Hydrolysis of Amide. (n.d.). Organic Synthesis.
  • Mechanism of amide hydrolysis. (2019, January 15). [Video]. YouTube.
  • Bandari, K., & Lalgil, F. (2020). Amide Bond Activation of Biological Molecules. Molecules, 25(23), 5767.
  • New Aluminum Complexes with an Asymmetric Amidine–Imine Ligand: Synthesis, Characterization, and Application in C
  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chrom
  • Rios, A., & Smith, P. J. (2004). Amidine Nitrosation. The Journal of Organic Chemistry, 69(8), 2747-2752.
  • HPLC Analysis of Amides on Discovery® RP-Amide C16. (n.d.). Sigma-Aldrich.
  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2026, January 29).
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (n.d.). Benchchem.
  • Svatunek, D., Houssin, T., Jamieson, C. S., & Houk, K. N. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10839-10846.
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.
  • Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022, November 18). RSC Publishing.
  • Application Notes and Protocols for Incorporating Amidines into Peptides. (n.d.). Benchchem.
  • Application Notes and Protocols for Amidine-Containing Enzyme Inhibitors. (n.d.). Benchchem.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Amidine. (n.d.). Wikipedia.
  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2022, December 5). PMC.
  • Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. (2026, March 10).
  • Synthesis of amidines. (n.d.). Organic Chemistry Portal.

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Quantitative analysis of ethyl formimidate reaction conversion

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of Ethyl Formimidate Reaction Conversion: A Comparative Guide for Protein Amidination

Executive Summary

In bioconjugation and protein modification, the selective functionalization of primary amines (e.g., lysine ε-amines and N-termini) is a foundational technique. While N-hydroxysuccinimide (NHS) esters are ubiquitous, they convert basic amines into neutral amides, neutralizing the native positive charge and often altering the protein’s isoelectric point (pI), solubility, and tertiary structure.

Imidoesters, such as Ethyl Formimidate (EFI) , offer a superior alternative for structure-preserving modifications. They react with primary amines to form amidines, which possess a high pKa (~12.5) and remain protonated at physiological pH [1]. This guide provides an in-depth quantitative comparison of EFI against other modification reagents, detailing the mechanistic causality of conversion efficiency and providing a self-validating protocol for analytical quantification.

Mechanistic Causality: Amidination vs. Hydrolysis

The conversion efficiency of ethyl formimidate is dictated by a kinetic competition between the desired amidination of the protein and the undesired hydrolysis of the reagent in aqueous media [2].

  • The Role of pH: The reaction requires the primary amine to be in its unprotonated, nucleophilic state. Because the pKa of the lysine ε-amino group is approximately 10.5, higher pH levels (pH 9.0–10.0) exponentially increase the concentration of reactive amines. However, alkaline conditions simultaneously accelerate the hydrolysis of the imidoester into an unreactive ester [3].

  • The Causality of Experimental Design: To achieve >90% conversion without subjecting sensitive proteins to denaturing pH levels (pH > 9.5), scientists must perform the reaction at a balanced pH (typically 8.5) using a massive molar excess of EFI (often added in sequential aliquots rather than a single bolus) to outcompete the hydrolysis pathway.

G A Primary Amine (Protein-NH2) C Tetrahedral Intermediate A->C pH 8.5-10.0 B Ethyl Formimidate (EFI) B->C E Hydrolysis (Side Reaction) B->E H2O D Formamidine (Preserved + Charge) C->D -EtOH

Fig 1. Mechanistic pathway of ethyl formimidate amidination vs. competitive hydrolysis.

Comparative Performance Analysis

When designing an amine-modification workflow, researchers typically choose between EFI, Methyl Acetimidate (MAI), and NHS-esters. EFI is specifically selected when minimizing steric hindrance is critical (e.g., modifying residues near an enzyme's active site or an antibody's paratope). EFI adds only a formamidine group (+28 Da), whereas MAI adds an acetamidine group (+42 Da).

Table 1: Quantitative Comparison of Amine-Reactive Modifiers

ReagentReactive ChemistryResulting LinkageCharge at pH 7.4Mass Addition (Steric Impact)Typical Conversion (%)Reagent Half-life (pH 8.5)
Ethyl Formimidate (EFI) ImidoesterFormamidine+1 (Preserved)+28 Da (Minimal)85 - 95%~5 min
Methyl Acetimidate (MAI) ImidoesterAcetamidine+1 (Preserved)+42 Da (Low)80 - 90%~15 min
NHS-Acetate NHS EsterAmide0 (Neutralized)+42 Da (Low)>95%~1-2 hours

Data synthesis derived from established bioconjugation kinetics and imidoester crosslinker chemistry [2, 4].

Self-Validating Experimental Protocol

To ensure scientific integrity, the amidination workflow must be a closed, self-validating system. This is achieved by coupling the modification reaction directly with a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay . TNBS reacts exclusively with primary amines to form a highly chromogenic derivative (absorbance at 335 nm). By quantifying the free amines before and after EFI treatment, the exact conversion percentage is mathematically validated.

G N1 1. Protein Preparation (Amine-free buffer, pH 8.5) N2 2. Reagent Addition (EFI Bolus vs. Aliquots) N1->N2 N3 3. Reaction Incubation (RT, 30-60 mins) N2->N3 Monitor pH N4 4. Quenching (Tris/Glycine buffer) N3->N4 N5 5. Purification (Desalting/Dialysis) N4->N5 N6 6. Quantitative Analysis (TNBS Assay / LC-MS) N5->N6

Fig 2. Self-validating experimental workflow for protein amidination and conversion quantification.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Buffer Exchange: Dialyze or desalt the target protein (1-5 mg/mL) into 0.1 M Sodium Borate buffer, pH 8.5. Causality: Amine-containing buffers (e.g., Tris, Glycine) will competitively consume the EFI reagent and must be strictly avoided [2].

  • Reagent Preparation: Immediately before use, dissolve Ethyl Formimidate Hydrochloride in anhydrous DMSO or directly into the reaction buffer. Causality: EFI hydrolyzes in minutes; stock solutions cannot be stored.

Phase 2: Amidination 3. Molar Excess Addition: Add EFI to the protein solution at a 50-fold molar excess relative to the total number of primary amines (not just the protein concentration). 4. pH Maintenance: Monitor the pH. The release of protons during amidination and the buffering capacity of the imidoester hydrochloride salt can drop the pH, stalling the reaction. Adjust with 0.1 M NaOH if necessary. 5. Incubation: Incubate at room temperature for 60 minutes.

Phase 3: Quenching and Purification 6. Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: The primary amines in Tris act as a scavenger, reacting with any residual EFI to prevent further modification during purification. 7. Desalting: Pass the quenched reaction through a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated in PBS (pH 7.4) to remove excess reagents and byproducts.

Phase 4: Quantitative Conversion Analysis (TNBS Assay) 8. Standard Curve: Prepare a standard curve using known concentrations of glycine (0 to 0.2 mM). 9. Assay Execution: Mix 0.5 mL of the unmodified protein (Control) and modified protein (Sample) with 0.5 mL of 4% NaHCO3 (pH 8.5) and 0.5 mL of 0.1% TNBS solution. 10. Incubation & Reading: Incubate at 37°C for 2 hours. Add 0.5 mL of 10% SDS and 0.25 mL of 1 N HCl to stop the reaction. Read absorbance at 335 nm. 11. Calculation: Conversion (%) =[1 - (A335_Sample / A335_Control)] × 100

(Note: For high-resolution validation, Intact Mass Spectrometry (LC-MS) should be run in parallel to confirm the exact mass shift of +28 Da per modified amine, ensuring no cross-linking side reactions occurred).

References

  • Wofsy, L., & Singer, S. J. (1963). Effects of the Amidination Reaction on Antibody Activity and on the Physical Properties of Some Proteins. Biochemistry. URL:[Link]

  • Perrin, C. L., & Johnston, E. R. (1981). Nuclear magnetic resonance studies of proton exchange in imidate esters and amides in strong acid. Canadian Journal of Chemistry. URL:[Link]

  • Chou, Y.-C., et al. (2022). Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides. The Journal of Organic Chemistry, 87(22), 15327-15332. URL:[Link]

Safety Operating Guide

Physicochemical Profile & Operational Implications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing highly reactive intermediates requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior under operational stress. In drug development and synthetic organic chemistry, ethyl formimidate—predominantly utilized as its hydrochloride salt—serves as a critical electrophilic building block for amidine synthesis and the construction of nitrogen-containing heterocycles 1[1].

However, the very reactivity that makes it invaluable also introduces significant logistical and safety challenges during its lifecycle management and disposal. This guide provides field-proven, self-validating protocols for the safe handling, quenching, and disposal of ethyl formimidate.

To design a safe disposal strategy, we must first quantify the hazard. Ethyl formimidate hydrochloride is highly susceptible to nucleophilic attack and moisture-driven hydrolysis. Understanding these metrics dictates our operational boundaries.

Table 1: Physicochemical and Hazard Profile of Ethyl Formimidate Hydrochloride

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 109.55 g/mol Required for accurate stoichiometric quenching calculations.
Melting Point 75 °C (decomposes)Heat-sensitive; dictates cold storage (2-8°C) to prevent degradation 2[2].
GHS Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3Mandates the use of an N95 mask, impervious gloves, and eye shields[1].
Storage Class 11 (Combustible Solids)Requires non-sparking tools and strict isolation from ignition sources[2].
Combustion Byproducts NOx, HCl gas, CO, CO2Necessitates final disposal via controlled incineration with flue gas scrubbing 3[3].

Disposal & Segregation Workflow

The following logic tree dictates the immediate operational response based on the physical state of the waste material.

G A Ethyl Formimidate Waste BB BB A->BB Solid B Assess Waste State (Solid vs. Solution) D Solution Waste: Segregate by Solvent B->D Liquid C Solid Waste: Seal in Inert Container E Label as Combustible Halogenated Waste C->E D->E F Licensed Incineration (Flue Gas Scrubbing) E->F BB->C Solid

Workflow for the safe segregation and disposal of ethyl formimidate waste.

Step-by-Step Operational Methodologies

Protocol A: Pre-Disposal Quenching of Active Reagent

Causality: Unreacted ethyl formimidate hydrochloride retains a highly electrophilic imidate carbon. If disposed of directly into mixed solvent waste carboys, it can undergo uncontrolled nucleophilic additions or exothermic hydrolysis. Quenching converts the reactive imidate into stable, less reactive byproducts (ethyl formate and ammonium salts) prior to final disposal[3].

  • Suspension: Suspend the waste ethyl formimidate hydrochloride in a large excess of an inert, water-miscible solvent (e.g., tetrahydrofuran or ethanol) inside a certified fume hood.

  • Neutralization: While stirring vigorously, slowly add a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3) dropwise. Mechanistic Note: The base neutralizes the hydrochloride salt and actively drives the hydrolysis of the imidate.

  • Self-Validation: Monitor the reaction progress. The quenching is confirmed complete when gas evolution (ammonia) ceases and the pH of the aqueous layer stabilizes at approximately 7–8. If the pH drops, add more base until stability is achieved.

  • Segregation: Separate the layers (if a biphasic system forms) and route the neutralized fractions to their respective aqueous and organic waste streams.

Protocol B: Emergency Solid Spill Cleanup

Causality: Ethyl formimidate hydrochloride is classified as a combustible solid (Storage Class 11)[2] and a severe respiratory irritant (H335)[1]. Friction or sparks can ignite the dust, and ambient moisture can trigger the release of corrosive hydrogen chloride (HCl) gas[3].

  • Evacuation & PPE: Immediately evacuate personnel from the immediate vicinity and don appropriate PPE, including an N95 dust mask, eye shields, and chemical-impermeable gloves[2].

  • Mechanical Recovery: Using non-sparking tools, carefully sweep the solid material to avoid dust formation 4[4]. Critical Note: Do not use water for the initial cleanup, as this will cause rapid, uncontrolled hydrolysis and generate corrosive fumes[3].

  • Containment: Place the collected material into a tightly sealed, inert container.

  • Self-Validation: After the bulk solid is secured, test the spill surface with pH paper moistened with distilled water. Wash the area with copious amounts of water only after the bulk is removed, continuing until the surface tests neutral (pH 7), validating the complete removal of acidic residues.

Protocol C: Final Disposal Packaging and Routing

Causality: Because the compound contains a hydrochloride salt and nitrogen, its thermal destruction generates hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[3]. Standard incineration will release these toxic gases into the atmosphere, violating environmental regulations.

  • Labeling: Label the sealed waste containers clearly as "Combustible Solid - Halogenated/Nitrogenous Waste."

  • Storage: Store the sealed containers in a dry, cool, and well-ventilated area, strictly segregated from foodstuff containers or incompatible materials (e.g., strong oxidizers)[4].

  • Routing: Transfer the waste to a licensed chemical destruction facility[4].

  • Self-Validation: Verify with the waste management vendor that the material will be processed via controlled incineration equipped with flue gas scrubbing[4]. Obtain a certificate of destruction to validate that the acidic emissions were successfully neutralized.

References

  • Ethyl formimidate hydrochloride | C3H8ClNO | CID 12578842 PubChem (National Institutes of Health)[Link]

  • Ethyl formimidate hydrochloride | CAS 16694-46-5 | Analytical Standard Chemdor[Link]

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Reactant of Route 1
Reactant of Route 1
Ethyl formimidate
Reactant of Route 2
Reactant of Route 2
Ethyl formimidate

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